molecular formula C8H8N2 B3029188 1H-indol-2-amine CAS No. 57165-41-0

1H-indol-2-amine

Cat. No.: B3029188
CAS No.: 57165-41-0
M. Wt: 132.16 g/mol
InChI Key: IHWDSEPNZDYMNF-UHFFFAOYSA-N
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Description

1H-Indol-2-amine ( 36946-70-0) is an amino-substituted indole derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C8H8N2 and a molecular weight of 132.16, serves as a versatile building block for the construction of more complex heterocyclic systems . Its structure, featuring an amine group at the 2-position of the indole scaffold, makes it a valuable precursor in the synthesis of diverse pharmacologically active molecules. Researchers utilize this compound in the development of novel compounds, including 3-aminoindole-2-carboxylates, which have been identified as potential inhibitors of interleukin-4 (IL-4) with applications in studying allergies, asthma, and as anti-infective agents targeting pathogens . The related hydrochloride salt (CAS 27878-37-1) is also available for research purposes . This product is intended for research use in a laboratory setting only and is not for diagnostic, therapeutic, or human use. Proper handling procedures should be followed. For safe storage, it is recommended to keep the material in a dark place, sealed and dry at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDSEPNZDYMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56480-48-9
Record name Indolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 1H-Indol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its myriad derivatives, 1H-indol-2-amine, commonly known as 2-aminoindole, represents a uniquely versatile and biologically significant scaffold. Its strategic placement of a reactive amino group on the electron-rich indole ring imparts a fascinating profile of reactivity and molecular recognition capabilities. This guide provides an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical nature, synthetic pathways, analytical characterization, and the diverse biological activities that make it a privileged structure in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

The this compound molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an amine substituent at the C2 position. This arrangement gives rise to a planar, aromatic system with distinct electronic properties. A critical feature of 2-aminoindole is its existence in tautomeric equilibrium with its non-aromatic counterpart, 2-iminoindoline. While the amino-indole form is generally favored, the presence of the imino tautomer can influence its reactivity and interactions in different chemical environments.

The structural features of 2-aminoindole—specifically its planarity and the presence of two adjacent hydrogen bond donors (the indole N-H and the amine -NH₂)—make it an excellent fragment for interacting with biological targets like proteins.[1]

Table 1: Core Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol -
Appearance Typically a pale brown or off-white solid.[2]
Melting Point 215-220 °C (hydrochloride salt, with decomposition).[2]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO); slightly soluble in water.[2][3]
pKa Predicted pKa of ~18.89 for the indole N-H proton, indicating it is weakly acidic. The exocyclic amine is basic.[2][4]
LogP 2.60 (for the related 2-Amino-9H-pyrido[2,3-b]indole), suggesting moderate lipophilicity.[3]

Note: Experimental data for the free base can be limited; some properties are reported for the more stable hydrochloride salt or are predicted computationally.

Synthesis of the 2-Aminoindole Scaffold

The synthesis of 2-aminoindoles has been an area of active research, leading to a variety of innovative methods. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Methodologies range from classical cyclizations to modern metal-catalyzed C-H activation strategies.[5][6]

Key synthetic approaches include:

  • Reductive Cyclization: A robust and common method involves the intramolecular reductive cyclization of ortho-substituted nitroarenes, such as 2-cyano-2-(2-nitrophenyl)-acetamides.[1][7]

  • Metal-Catalyzed Annulation: Modern methods utilize transition metals like gold, rhodium, or palladium to catalyze the C-H annulation of anilines with substrates like ynamides or sulfilimines, offering high efficiency and regioselectivity.[5][8][9]

  • Domino/One-Pot Reactions: These strategies combine multiple reaction steps into a single operation, improving efficiency and reducing waste. A notable example is the one-pot synthesis from anilines and ynamides involving sequential hydroamination and oxidative cyclization.[8][10]

Below is a representative protocol for a highly efficient, one-pot synthesis of 2-aminoindole derivatives, which showcases the power of combining sequential reactions to build molecular complexity rapidly.

Experimental Protocol: One-Pot Reductive Cyclization Synthesis

This protocol is adapted from a well-established method for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes.[1][7] The causality behind this experimental design lies in its efficiency: a nucleophilic aromatic substitution (SNAr) is followed by an in-situ reductive cyclization, obviating the need to isolate the intermediate.

Materials:

  • A substituted cyanoacetamide (1.0 equiv)

  • 2-Fluoronitrobenzene (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) (2.0 equiv)

  • Iron(III) chloride (FeCl₃) (3.0 equiv)

  • Zinc dust (Zn) (10.0 equiv)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • SNAr Reaction: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the cyanoacetamide and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Rationale: NaH is a strong base that deprotonates the cyanoacetamide, forming a nucleophile. This step is exothermic and produces H₂ gas, requiring careful addition.

  • Stir the mixture at 0 °C for 10-15 minutes, then add 2-fluoronitrobenzene dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A deep purple color often indicates the formation of the substitution intermediate.

  • Reductive Cyclization: Carefully quench the excess NaH by slowly adding 1 M HCl. Rationale: The acid neutralizes the strong base before the addition of redox-active metals.

  • To the same flask, add FeCl₃ followed by zinc dust. Rationale: The combination of Zn and an acid (from the previous step) creates a potent reducing system (FeCl₃ acts as a catalyst/promoter) to reduce the nitro group to an amine, which then spontaneously cyclizes onto the nitrile group to form the 2-aminoindole ring.

  • Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring by TLC until the intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoindole derivative.

Visualization of Synthetic Workflow

G cluster_0 Part 1: SNAr Reaction cluster_1 Part 2: Reductive Cyclization A Cyanoacetamide + 2-Fluoronitrobenzene B Deprotonation (NaH in DMF) A->B C Nucleophilic Aromatic Substitution Intermediate B->C D Acid Quench (HCl) C->D One-Pot Transition E Addition of Reductants (Zn, FeCl3) D->E F Nitro Group Reduction & Intramolecular Cyclization E->F G 2-Aminoindole Product F->G H Pure 2-Aminoindole Derivative G->H Purification (Chromatography)

Caption: One-pot synthesis of 2-aminoindoles via sequential SNAr and reductive cyclization.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum provides a unique fingerprint. Key signals include the indole N-H proton (often a broad singlet > 10 ppm), aromatic protons on the benzene ring (typically between 6.8-7.6 ppm), and a broad signal for the -NH₂ protons which can exchange with D₂O.[1][11][12] The proton at the C3 position is also a characteristic signal.

    • ¹³C NMR: Shows distinct signals for the aromatic carbons, with the C2 carbon bearing the amine group appearing in a characteristic downfield region.[13][14]

  • Infrared (IR) Spectroscopy:

    • IR is invaluable for identifying functional groups. Primary amines like 2-aminoindole exhibit a characteristic pair of N-H stretching bands around 3350-3450 cm⁻¹.[12] The indole N-H stretch appears as a single, often sharp peak in the same region. Aromatic C-H and C=C stretching vibrations are also observable.[15][16]

  • Mass Spectrometry (MS):

    • MS confirms the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), respectively.[15]

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and initial purity assessment. Amines can sometimes streak on silica gel plates; this can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid or TFA) is typically employed.

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it readily dissolves many indole derivatives and does not exchange with the N-H protons as rapidly as D₂O.[15]

  • Internal Standard: Use the residual solvent peak (e.g., DMSO at ~2.50 ppm) or add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz) to enable full structural assignment.

Visualization of Analytical Workflow

G cluster_0 Spectroscopy Start Crude Synthetic Product Purify Purification (e.g., Column Chromatography) Start->Purify Purity Purity Assessment (HPLC, TLC) Purify->Purity Structure Structural Elucidation Purify->Structure Final Characterized This compound Purity->Final Structure->Final NMR NMR (1H, 13C) Structure->NMR IR IR Structure->IR MS MS Structure->MS

Caption: Standard workflow for the purification and analytical characterization of this compound.

Biological Significance and Applications in Drug Development

The 2-aminoindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets.[1][10] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.

Key Therapeutic Areas and Targets:

  • Anti-Inflammatory: Derivatives have been designed as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

  • Antiviral: Recently, 2-aminoindole derivatives have shown significant activity against the influenza A virus by inhibiting viral replication through binding to the RNA-dependent RNA polymerase (RdRp) and mitigating host cell cytokine storms.[17]

  • Oncology: The scaffold is found in inhibitors of crucial cancer-related targets such as IκB kinase (IKK), which is involved in the NF-κB signaling pathway.[1]

  • CNS Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of 2-aminoindoles that modulate serotonin receptors and inhibit monoamine oxidase, showing potential for treating depression and neurodegenerative diseases like Alzheimer's.

  • Other Applications: The framework has been explored for developing phosphodiesterase-V (PDE5) inhibitors, anti-parasitic agents (against Trypanosoma cruzi, the causative agent of Chagas disease), and appetite suppressants.[1][18]

The therapeutic versatility stems from the core's ability to be readily functionalized at multiple positions (N1, C3, C5, etc.), allowing for the fine-tuning of physicochemical properties and target specificity.

Visualization of Biological Applications

G Core This compound Scaffold A Anti-Inflammatory Core->A B Antiviral (Influenza) Core->B C Oncology Core->C D CNS Disorders Core->D E Anti-Parasitic (Chagas) Core->E T5 PDE5 Inhibition Core->T5 T1 5-LO Inhibition A->T1 T2 RdRp Inhibition B->T2 T3 IKK Inhibition C->T3 T4 MAO Inhibition D->T4

Caption: Diverse biological applications stemming from the versatile this compound core scaffold.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a dynamic and powerful building block for chemical synthesis and drug discovery. Its unique combination of structural rigidity, electronic properties, and hydrogen-bonding capability underpins its broad utility. A thorough understanding of its fundamental properties—from synthesis and reactivity to detailed analytical characterization—is paramount for any researcher seeking to leverage this scaffold for the creation of novel, high-value molecules. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the potential for discovering new applications for 2-aminoindole derivatives will undoubtedly continue to expand, reinforcing its status as a truly privileged structure in science.

References

  • Title: Recent advances in the synthesis of indoles and their applications Source: RSC Publishing URL: [Link]

  • Title: 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 Source: PubChem URL: [Link]

  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: PMC - NIH URL: [Link]

  • Title: Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: ACS Publications URL: [Link]

  • Title: Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo Source: PubMed URL: [Link]

  • Title: Biologically active molecules containing 2‐aminoindole framework. Source: ResearchGate URL: [Link]

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Sources

1H-indol-2-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-indol-2-amine: Structure, Properties, Synthesis, and Applications

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals.[1][2][3][4] Among its derivatives, the 2-aminoindole scaffold is recognized as a "privileged structure," denoting its capacity to bind to a wide range of biological targets.[5] This technical guide provides a comprehensive, in-depth analysis of the parent compound, this compound. We will explore its fundamental chemical structure, including its critical tautomeric equilibrium, detail its spectroscopic signature for unambiguous identification, propose robust synthetic methodologies, and discuss its chemical reactivity. Furthermore, this guide will contextualize the molecule's significance within drug discovery, highlighting the therapeutic potential of the 2-aminoindole class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this versatile molecular scaffold.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all further chemical and biological investigation. This section delineates the nomenclature, core structure, and the pivotal concept of tautomerism for this compound.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[6] Key identifiers and properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 36946-70-0
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)N
InChI Key SBPJSOKGUADQHY-UHFFFAOYSA-N
Core Chemical Structure

This compound features a bicyclic structure composed of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[4][7] The defining feature is a primary amine (-NH₂) substituent at the C2 position of the indole core.

Caption: Chemical structure of this compound with IUPAC numbering.
The Critical Aspect of Tautomerism: The Amine-Imine Equilibrium

A defining characteristic of 2-aminoindoles is their existence in a tautomeric equilibrium with their corresponding 2-iminoindoline form (1H-indol-2(3H)-imine). This imine-enamine tautomerism involves the migration of a proton and a shift of a double bond.[8] The relative stability of these tautomers can be influenced by solvent polarity, pH, and substitution patterns. Understanding this equilibrium is crucial, as the two forms possess different chemical reactivities and hydrogen bonding capabilities, which directly impacts their interaction with biological targets.

Caption: Tautomeric equilibrium between the enamine and imine forms.

Physicochemical and Spectroscopic Properties

Unambiguous characterization of this compound relies on a combination of its physical properties and spectroscopic data. While direct experimental data is limited in public literature, reliable predictions can be made based on well-characterized analogs.[5][9]

Predicted Physicochemical Properties

These properties are critical for applications in drug development, influencing factors like solubility, membrane permeability, and oral bioavailability.

PropertyPredicted ValueRationale/Source
Appearance Off-white to light brown solidBased on similar indole compounds.[1]
pKa (indole N-H) ~17The indole N-H is generally weakly acidic.[5]
pKa (amine -NH₃⁺) ~5-6The amine is conjugated with the indole system, reducing its basicity compared to a typical alkylamine.[5]
XLogP3 ~1.5A measure of lipophilicity, suggesting moderate membrane permeability.[5]
Hydrogen Bond Donors 2 (N1-H, -NH₂)Important for receptor interactions.[5]
Hydrogen Bond Acceptors 2 (N1, N2)Important for receptor interactions.[5]
Spectroscopic Characterization Profile

The following data represent the expected spectroscopic signature for this compound, crucial for its identification and quality control.

The proton NMR spectrum provides detailed information about the hydrogen atom environment. The following chemical shifts are predicted in a solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityProtonsAssignment
~10.5 - 11.5br s1HN1-H (indole)
~7.2 - 7.4d1HAromatic H (e.g., C4-H)
~6.8 - 7.1m2HAromatic H (e.g., C5-H, C6-H)
~6.5 - 6.7d1HAromatic H (e.g., C7-H)
~5.9 - 6.1s1HC3-H
~4.5 - 5.5br s2H-NH₂ (amine)
  • Causality: The broad singlets for the N-H protons are characteristic and will disappear upon exchange with D₂O. The C3-H proton appears as a singlet and is relatively upfield due to the strong electron-donating effect of the adjacent amine group. Aromatic protons are split according to their coupling relationships.[5][9]

IR spectroscopy is used to identify the presence of specific functional groups.

Frequency (cm⁻¹)IntensityVibration
3400 - 3200Medium-StrongN-H stretching (asymmetric & symmetric for -NH₂, indole N-H)
1620 - 1580Medium-StrongN-H bending (scissoring) and C=C stretching (aromatic)
~1550StrongC=N stretching (if imine tautomer is present)
1470 - 1450MediumAromatic C=C stretching
  • Expertise: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group. A broader, single peak around 3200 cm⁻¹ would correspond to the indole N-H.[10]

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Expected M/Z: For the molecular ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 133.07.

  • High-Resolution MS (HRMS): HRMS would confirm the elemental composition (C₈H₉N₂⁺) with high accuracy.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of HCN or NH₃ from the pyrrole ring, which is characteristic of indole derivatives.

Synthesis and Reactivity

The construction and chemical manipulation of the this compound scaffold are central to its use in research and development.

Proposed Synthetic Methodologies

While multiple routes to indoles exist, the Fischer indole synthesis remains a robust and classic method adaptable for this target.[1][9]

This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and elimination of ammonia. For this compound, the key precursors would be phenylhydrazine and a protected 2-aminoacetaldehyde equivalent. The protection is critical to prevent self-condensation and unwanted side reactions involving the amine.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone H⁺ acetaldehyde_deriv Protected 2-Aminoacetaldehyde acetaldehyde_deriv->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Heat, Acid product This compound cyclized->product -NH₃, -Protecting Group GPCR_Pathway cluster_membrane Cell Membrane Ligand This compound Derivative Receptor Serotonin Receptor (GPCR) Ligand->Receptor 1. Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Cellular_Response Cellular Response (e.g., Change in Gene Expression, Ion Channel Activity) Second_Messenger->Cellular_Response 5. Downstream Signaling Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis (e.g., Fischer Indole) Workup Reaction Workup & Crude Isolation Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Structure_ID Structural Identification Purification->Structure_ID Purity_Check Purity Assessment (LC-MS, HPLC) Structure_ID->Purity_Check NMR NMR (¹H, ¹³C) Structure_ID->NMR MS Mass Spec (HRMS) Structure_ID->MS IR IR Spectroscopy Structure_ID->IR Final_Compound Validated Compound (>95% Purity) Purity_Check->Final_Compound

Sources

The Enigmatic Core: A Technical Guide to the Natural Sources and Analogues of 1H-Indol-2-Amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indol-2-amine scaffold represents a privileged core structure in medicinal chemistry, with its synthetic analogues exhibiting a remarkable breadth of pharmacological activities. While the parent compound, this compound, is not definitively reported as a natural product, its structural motif is a fundamental component of numerous complex natural alkaloids. This in-depth technical guide navigates the landscape of this enigmatic molecule, beginning with an exploration of the biosynthetic origins of its foundational precursor, L-tryptophan. We then delve into the rich diversity of naturally occurring, structurally related indole alkaloids from marine and fungal sources. The core of this guide is a comprehensive examination of the synthetic analogues of this compound, detailing key synthetic strategies and showcasing their significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical insights into the chemistry and biology of 2-aminoindoles.

The Quest for Natural this compound: An Unanswered Question

Despite the prevalence of the indole nucleus in nature, extensive literature searches do not provide conclusive evidence for the isolation of the unsubstituted this compound from a natural source. A patent for the synthesis of 2-aminoindole derivatives makes a general claim that "in nature, 2-aminoindole derivatives are the basic structural units or important components of many natural alkaloids," however, this statement lacks specific examples of the parent compound. The absence of concrete findings suggests that if this compound does exist in nature, it is likely a transient intermediate or present in quantities below the limits of current detection methods. This guide, therefore, shifts its focus to the well-established natural sources of the indole core and the vast synthetic landscape of this compound analogues.

Biosynthetic Foundations: The L-Tryptophan Pathway

The overwhelming majority of naturally occurring indole alkaloids originate from the essential amino acid L-tryptophan.[1] Understanding its biosynthesis is fundamental to appreciating the natural context of the indole scaffold. In plants and microorganisms, the synthesis of tryptophan is an intricate process that begins with chorismate, a key intermediate in the shikimate pathway.[2]

The pathway involves a series of enzymatic transformations, culminating in the formation of indole, which is then condensed with serine to yield L-tryptophan, a reaction catalyzed by the enzyme tryptophan synthase.[1][3] This biosynthetic route underscores the central role of tryptophan as the primary building block for a vast array of complex secondary metabolites.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Anthranilate->Indole_3_glycerol_phosphate + PRPP PRPP Phosphoribosyl pyrophosphate Indole Indole Indole_3_glycerol_phosphate->Indole Tryptophan synthase (α-subunit) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase (β-subunit) + Serine Serine Serine

Caption: Biosynthetic pathway of L-tryptophan from chorismate.

Nature's Analogues: A Glimpse into Indole Alkaloid Diversity

While the simple this compound remains elusive in nature, a vast and structurally diverse array of more complex indole alkaloids have been isolated from various organisms, particularly marine fungi and sponges.[4][5][6] These compounds often feature substitutions on the indole ring, the amino group, or are part of larger, fused heterocyclic systems. They serve as a testament to nature's ingenuity in chemical synthesis and provide inspiration for the design of novel therapeutic agents.

Marine-Derived Indole Alkaloids

The marine environment is a prolific source of unique indole alkaloids with potent biological activities.[7] Sponges of the genera Topsentia and Hyrtios, for instance, produce bis- and tris-indole alkaloids that have demonstrated antiviral and antimicrobial properties.[7] Marine-derived fungi are also a rich reservoir of these compounds, producing families of molecules like the prenylated indole alkaloids, which exhibit cytotoxic and other valuable bioactivities.[4][8][9]

Fungal Indole Alkaloids

Fungi, especially from the genera Aspergillus and Penicillium, are well-known producers of a wide range of indole alkaloids.[8] These compounds are biosynthesized through complex pathways that often involve the dimerization or modification of tryptophan-derived units.[4] Many of these fungal metabolites have shown significant potential in drug discovery, exhibiting activities ranging from anticancer to antimicrobial.

Representative Natural Indole Alkaloid Source Organism Key Structural Feature Reported Bioactivity
DragmacidinDragmacidin sp. (Marine Sponge)Bis-indole alkaloidCytotoxic, Anti-inflammatory
NotoamidesAspergillus sp. (Fungus)Prenylated indole alkaloidCytotoxic
TulongicinTopsentia sp. (Marine Sponge)Tris-indole alkaloidAntiviral (HIV), Antimicrobial
PhomazinesPhoma sp. (Fungus)Spirocyclic diketopiperazineCytotoxic

Synthetic Analogues of this compound: A Gateway to New Therapeutics

The true potential of the this compound scaffold is unlocked through synthetic chemistry. The development of diverse and efficient synthetic methodologies has enabled the creation of extensive libraries of analogues, leading to the discovery of compounds with significant therapeutic promise.

Key Synthetic Strategies

A variety of synthetic routes to 2-aminoindoles have been developed, ranging from classical methods to modern metal-catalyzed reactions.

  • One-Pot Syntheses: Efficient one-pot procedures have been developed for the synthesis of 2-aminoindole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides.[2] These methods often involve a sequence of nucleophilic aromatic substitution followed by a reductive cyclization.

  • Metal-Catalyzed Cyclizations: Gold- and copper-catalyzed reactions have emerged as powerful tools for the construction of the 2-aminoindole core.[1][10] For example, a one-pot synthesis involving a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization provides a straightforward route to diversely substituted 2-aminoindoles from simple anilines and ynamides.[10]

  • Domino and Multicomponent Reactions: Domino approaches, such as the CuBr2-mediated SET oxidative cyclization, allow for the efficient assembly of biologically important 2-aminoindole derivatives from readily available starting materials in a single pot.

Synthetic_Workflow cluster_0 Synthetic Analogue Development cluster_1 Biological Evaluation Start Simple Anilines & Ynamides Reaction Metal-Catalyzed One-Pot Synthesis Start->Reaction Library Library of 2-Aminoindole Analogues Reaction->Library Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Conceptual workflow for the development of 2-aminoindole analogues.

Pharmacological Activities of Synthetic Analogues

The synthetic analogues of this compound have been investigated for a wide range of therapeutic applications, with promising results in several key areas.

  • Antiviral Activity: A series of 2-aminoindole derivatives have demonstrated significant antiviral activity against the influenza A virus.[11] One particular compound was found to inhibit viral replication by binding to the RNA-dependent RNA polymerase and also to mitigate the host's inflammatory response.[11]

  • Anticancer Activity: The 2-aminoindole scaffold has been incorporated into novel compounds with antitumor properties. For example, derivatives have been designed as inhibitors of monoamine oxidase for potential use in treating Alzheimer's disease.

  • Anti-inflammatory and Other Activities: Novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory pathways.[12] This highlights their potential for treating inflammatory and allergic diseases. Other analogues have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Analogue Class Synthetic Approach Target/Mechanism Therapeutic Potential
Substituted 2-AminoindolesTMSOTf-catalyzed reactions of N-arylynamides with sulfiliminesInfluenza A virus RNA-dependent RNA polymerase (RdRp)Antiviral (Influenza)[11]
2-Amino-5-hydroxyindolesMulti-step synthesisHuman 5-lipoxygenase (5-LO)Anti-inflammatory, Anti-allergic[12]
1H-Indole-2-carboxamidesAmide couplingsTrypanosoma cruziAnti-parasitic (Chagas disease)

Experimental Protocols

General Procedure for One-Pot Synthesis of 2-Aminoindole-3-carboxamides

This protocol is adapted from a published procedure and serves as a representative example.[2]

  • To a solution of a cyanoacetamide (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in portions at 0 °C.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding 2-halonitrobenzene (1.0 mmol) and stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Carefully add 1 N HCl to quench the excess NaH.

  • Add FeCl3 (3.0 mmol) and zinc powder (10.0 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 1-2 hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoindole-3-carboxamide.

Analytical Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.

Conclusion

The this compound core, while not yet confirmed as a natural product itself, stands as a testament to the power of leveraging nature's biosynthetic blueprints for the creation of novel therapeutic agents. The journey from the fundamental biosynthesis of L-tryptophan to the complex, naturally occurring indole alkaloids provides a rich context for the design and synthesis of 2-aminoindole analogues. The remarkable diversity of pharmacological activities exhibited by these synthetic compounds underscores the immense potential of this scaffold in drug discovery. This guide provides a comprehensive overview for researchers, illuminating the path from foundational knowledge to the practical synthesis and evaluation of this promising class of molecules.

References

  • Cao, F., Liu, Y., Li, K., et al. (2020). Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. Applied Microbiology and Biotechnology, 104(23), 9857–9881.
  • Cui, C., Li, X., Li, C., et al. (2021). Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. Planta Medica, 88(15), 1338-1358.
  • Chen, J., Chen, J., & Wang, P. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • Youn, S. W., Eom, J. I., & Lee, S. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptophan synthase. Retrieved from [Link]

  • iGEM. (n.d.). The tryptophan biosynthetic pathway. Retrieved from [Link]

  • Fiveable. (n.d.). Tryptophan Biosynthesis. Retrieved from [Link]

  • Homer, J. A., & Sperry, J. (2017). Mushroom-Derived Indole Alkaloids.
  • Proksch, P., Edrada, R. A., & Ebel, R. (2002). Marine Indole Alkaloids. Marine Drugs, 1(1), 5-30.
  • Gribble, G. W. (2015). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Molecules, 20(5), 8408–8444.
  • El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2021). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 26(5), 1383.
  • Fu, P., Mac, A., & Wu, F. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 693.
  • El-Demerdash, A., Atanasov, A. G., & Efferth, T. (2019).
  • Wang, X., Wang, Z., Li, Y., et al. (2024). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry, 265, 117044.
  • Landwehr, J., George, S., Karg, E. M., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4327–4332.
  • El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2022).

Sources

The 2-Aminoindole Core: A Foundation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Indol-2-Amine: A Privileged Scaffold in Medicinal Chemistry

Abstract: The this compound framework represents a cornerstone heterocyclic motif in modern drug discovery. Recognized as a "privileged structure," its unique electronic and steric properties allow it to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the parent compound, this compound, covering its fundamental physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it delves into the strategic application of this core in the development of therapeutic agents, offering field-proven insights into experimental design and characterization for researchers, medicinal chemists, and drug development professionals.

The indole ring is a ubiquitous feature in numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[2] The placement of an amine group at the C2 position creates the 2-aminoindole scaffold, a structure with a distinct arrangement of hydrogen bond donors and an aromatic planar system capable of participating in π-π stacking interactions.[2] This configuration is particularly effective for engaging with the active sites of proteins, such as kinases, G-protein coupled receptors (GPCRs), and viral enzymes.[1][2][3][4] Consequently, derivatives of this compound have been explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5]

Physicochemical and Spectroscopic Properties of this compound

The definitive characterization of this compound is foundational for any research endeavor. While direct experimental data for the unsubstituted parent compound is limited in public literature, its properties can be reliably predicted based on its structure and data from closely related, well-characterized analogs like 5-methoxy-1H-indol-2-amine.[1][3]

Core Physicochemical Data

The fundamental properties of the parent this compound are summarized below.

PropertyValueNotes
Molecular Formula C₈H₈N₂Calculated from structure.
Molecular Weight 132.16 g/mol Calculated from atomic weights.
Appearance Off-white to light brown solidPredicted based on related indole amines.[3]
Solubility Soluble in DMSO, DMF, MethanolGeneral solubility profile for polar indole derivatives.[3]
Hydrogen Bond Donors 2From the indole N-H and the primary amine -NH₂.[1]
Hydrogen Bond Acceptors 2From the nitrogen atoms.[1]
Predicted XLogP3 ~1.1LogP values for derivatives vary; unsubstituted core is moderately lipophilic.
Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural verification. The following data are predicted for this compound, with interpretations grounded in the analysis of substituted analogs.

  • ¹H NMR (in DMSO-d₆) : The proton NMR spectrum is expected to show a characteristic broad singlet for the indole N1-H proton at a downfield chemical shift (~10.5-11.5 ppm), which would disappear upon D₂O exchange.[1][6] Another broad singlet for the two amine protons (-NH₂) would appear further upfield (~4.5-5.5 ppm), also exchangeable with D₂O.[1] The aromatic protons on the benzene portion of the indole ring would appear in the ~6.5-7.5 ppm region, with splitting patterns dictated by their positions. A singlet or doublet for the C3-H proton would also be present.

  • ¹³C NMR (in DMSO-d₆) : The carbon spectrum would display eight distinct signals. Aromatic carbons are expected in the 100-140 ppm range.[3] The carbon attached to the amine group (C2) would be significantly shifted downfield due to the electronegativity of the nitrogen atom.

  • IR Spectroscopy (KBr, cm⁻¹) : The infrared spectrum provides key information about functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands) and the indole N-H in the 3200-3500 cm⁻¹ range.[3]

  • Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 133.07.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis of the 2-Aminoindole Scaffold

The efficient construction of the 2-aminoindole core is a pivotal step in developing compound libraries. While classical methods like the Fischer Indole Synthesis exist, modern organic synthesis favors more direct and high-yield approaches.[3] An effective one-pot, two-step method has been developed that proceeds via a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[2][7]

Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-carboxamides

This protocol, adapted from published methods, is a robust route to functionalized 2-aminoindoles that can be modified for various analogs.[2][7]

Step 1: SNAr Reaction

  • To a solution of a suitable cyanoacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture for 10-15 minutes at 0 °C until hydrogen evolution ceases.

  • Add a solution of 2-fluoronitrobenzene (1.1 eq) in DMF dropwise. The reaction mixture will typically develop a deep color.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the substitution intermediate by TLC or LC-MS.

Step 2: Reductive Cyclization

  • Once the first step is complete, carefully quench the excess NaH by adding 1 N HCl to the reaction mixture until it is acidic.

  • To the same pot, add FeCl₃ (3.0 eq) and Zinc powder (10.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 1-2 hours. The causality here is that zinc, in the presence of an acid and a Lewis acid catalyst (FeCl₃), acts as a potent reducing agent for the nitro group, which then spontaneously cyclizes to form the indole ring.

  • Monitor the reaction for the formation of the final 2-aminoindole product by LC-MS.

Step 3: Workup and Purification

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic solids.

  • Extract the filtrate with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Purification A 2-Fluoronitrobenzene + Cyanoacetamide B Add NaH in DMF at 0°C A->B Reactants C Substitution Intermediate (2-cyano-2-(2-nitrophenyl)-acetamide) B->C Formation D Add HCl, FeCl3, Zn Powder C->D One-Pot Transition E Heat to 100°C D->E Reduction Setup F Final Product: 2-Aminoindole Derivative E->F Cyclization G Workup & Extraction F->G H Column Chromatography G->H I Purified Compound H->I G ligand 2-Aminoindole Derivative (Ligand) receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binding g_protein G-Protein Activation (GDP -> GTP) receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalysis response Cellular Response (e.g., Neuromodulation) second_messenger->response Signal Amplification G start Purified Dry Compound lcms LC-MS Analysis start->lcms Purity Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Structure hrms High-Resolution Mass Spectrometry start->hrms Formula ir IR Spectroscopy start->ir Functional Groups data Combined Spectroscopic Data lcms->data nmr->data hrms->data ir->data final Structure Confirmed & Purity Verified data->final Analysis

Caption: Standard workflow for structural characterization.

Conclusion

This compound is more than a simple heterocycle; it is a powerful and adaptable scaffold that continues to fuel innovation in medicinal chemistry and drug development. Its favorable physicochemical properties, predictable reactivity, and proven track record in engaging diverse biological targets ensure its relevance for the foreseeable future. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently synthesize, characterize, and deploy 2-aminoindole derivatives in the pursuit of novel therapeutics.

References

  • Smolecule. (n.d.). Buy N-(Propan-2-yl)-1H-indol-2-amine.
  • Chem-Impex. (n.d.). (1H-Indol-2-ylmethyl)amine.
  • BenchChem. (2025). Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.
  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025). 1-methyl-1H-indol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine.
  • ResearchGate. (2025). Biologically active molecules containing 2‐aminoindole framework.
  • PubChem. (2025). 1-Methyl-1H-indol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • PubMed. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140-146. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • ResearchGate. (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. Retrieved from [Link]

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Sources

A Technical Guide to the Spectroscopic Data of 1H-Indol-2-Amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-2-amine, also known as 2-aminoindole, is a fascinating heterocyclic amine that holds significant potential in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, 2-aminoindole serves as a valuable building block for the synthesis of more complex molecules.[1][2] The introduction of an amino group at the C2 position of the indole ring profoundly influences its electronic properties and reactivity, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while the synthesis and applications of 2-aminoindoles are reported, a complete set of publicly available, experimentally verified spectroscopic data for the parent this compound is limited. Therefore, this guide will present a combination of predicted data, supported by experimental data from closely related analogs and foundational spectroscopic principles, to offer a robust and practical resource for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of its spectroscopic data.

PropertyPredicted/Reported ValueNotes
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Expected to be an off-white to yellowish solidBased on observations of similar indole derivatives.
Solubility Predicted to be soluble in polar organic solvents like DMSO, methanol, and DMF.The presence of the amino and indole N-H groups allows for hydrogen bonding.
CAS Number 23856-01-9 (for the free base)The hydrochloride salt has the CAS number 36946-70-0.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its unique electronic and structural features.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole ring, the amine protons, and the N-H proton of the pyrrole ring. The electron-donating nature of the amino group at the C2 position significantly influences the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)~10.5Broad Singlet-The acidic proton of the indole nitrogen, its broadness is due to quadrupole broadening and exchange.
H7~7.2Doublet~7.8Aromatic proton ortho to the indole nitrogen.
H4~7.1Doublet~8.0Aromatic proton on the benzene ring.
H6~6.8Triplet~7.5Aromatic proton on the benzene ring.
H5~6.7Triplet~7.5Aromatic proton on the benzene ring.
H3~5.9Singlet-This upfield shift compared to indole is due to the strong electron-donating effect of the adjacent amino group.
-NH₂~5.0Broad Singlet-These protons are exchangeable with D₂O. The chemical shift is concentration and temperature dependent.

Experimental Causality:

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point, which allows for variable temperature experiments. The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.

  • D₂O Exchange: The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will result in the disappearance of the signals corresponding to the N-H and -NH₂ protons due to proton-deuterium exchange. This is a definitive method to identify these labile protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct insight into the carbon framework of this compound. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~155The carbon bearing the amino group is significantly deshielded.
C7a~137Bridgehead carbon.
C3a~128Bridgehead carbon.
C4~120Aromatic carbon.
C6~118Aromatic carbon.
C5~115Aromatic carbon.
C7~110Aromatic carbon.
C3~95The C3 carbon is significantly shielded due to the electron-donating resonance effect of the C2-amino group.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the N-H and NH₂ signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the stretching and bending vibrations of the N-H and C-N bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3450 - 3350N-H stretch (asymmetric, NH₂)MediumPrimary amines typically show two N-H stretching bands.[4]
3350 - 3250N-H stretch (symmetric, NH₂)MediumThe second of the two primary amine N-H stretches.[4]
~3300N-H stretch (indole)Medium-BroadThe indole N-H stretch.
1650 - 1580N-H bend (scissoring)Medium-StrongCharacteristic for primary amines.[4]
~1620C=C stretch (aromatic)MediumAromatic ring stretching vibrations.
1335 - 1250C-N stretch (aromatic amine)StrongThe stretching vibration of the C2-N bond.[4]
910 - 665N-H wagBroad, StrongOut-of-plane bending of the N-H bonds.[4]

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: The spectrum can be obtained using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometric Data

  • Molecular Ion Peak (M⁺•): For this compound (C₈H₈N₂), the molecular ion peak is expected at an m/z of 132.07.

  • Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight of 132.

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the indole ring. Key fragmentation pathways could involve:

    • Loss of HCN (m/z 27) from the pyrrole ring, a common fragmentation for indoles.

    • Loss of an amino radical (•NH₂, m/z 16).

This compound Fragmentation M [C₈H₈N₂]⁺• m/z = 132 frag1 [C₇H₆N]⁺ m/z = 104 M->frag1 - HCN frag2 [C₈H₇N]⁺• m/z = 117 M->frag2 - •NH₂

Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrum Acquisition

  • Ionization Method: Electron Ionization (EI) is a standard method for obtaining fragmentation patterns of small molecules. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z 133.08.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous molecular formula.

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on a synergistic workflow that integrates these spectroscopic techniques.

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C, DEPT) purification->nmr ir IR (FTIR-ATR) purification->ir ms MS (EI, ESI-HRMS) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Integrated workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While a complete set of experimental data remains elusive in the public domain, the combination of predicted values, data from analogous compounds, and a thorough understanding of spectroscopic principles offers a solid foundation for researchers working with this important molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for the synthesis and characterization of this compound and its derivatives, ensuring data integrity and facilitating further research and development in the fields of medicinal chemistry and beyond.

References

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  • Al-Ostath, R., et al. "Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives." Journal of the Indian Chemical Society, 2020. [Link]

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  • Petrini, M., and Palmieri, A. "2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles." Advanced Synthesis & Catalysis, 2021. [Link]

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Introduction: The 2-Aminoindole Scaffold - A Privileged Structure with Physicochemical Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of the 1H-Indol-2-amine Core

The this compound scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse array of biologically active compounds. Its rigid bicyclic structure, combined with a strategically positioned amino group, allows for precise interactions with various biological targets. However, the very features that make this scaffold attractive from a pharmacodynamic perspective often present significant challenges in terms of its physicochemical properties. Poor aqueous solubility and inherent chemical instability are common hurdles that can impede drug development efforts.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the parent this compound core. By understanding the intrinsic properties of this foundational molecule, researchers and drug development professionals can better anticipate and address potential liabilities in their more complex derivatives. We will delve into the theoretical underpinnings of its solubility and stability, provide actionable experimental protocols for characterization, and discuss strategies for mitigating common challenges.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the unsubstituted this compound is not extensively published. Therefore, we present a predictive analysis based on the known properties of its constituent functional groups (indole and a primary aromatic amine) and data from closely related analogs.

PropertyPredicted Value/RangeRationale and Key Considerations
pKa 4.5 - 5.5The amine at the 2-position is expected to be significantly less basic than a typical aliphatic amine (pKa ~10-11) due to the delocalization of the nitrogen lone pair into the electron-rich indole ring system. This renders it more akin to an aniline (pKa of anilinium ion is ~4.6). The exact value will be influenced by the electronic nature of the indole ring.
logP 1.5 - 2.5The logP of the parent indole is approximately 2.1.[1] The addition of a polar amino group will decrease the lipophilicity, but the overall molecule is expected to retain a significant degree of non-polar character. This places it in a range where aqueous solubility can be limited.
Aqueous Solubility Poor to LowThe combination of a relatively high melting point (indicative of strong crystal lattice energy) and a moderate logP suggests that the aqueous solubility will be low, particularly at neutral pH where the molecule is uncharged.[2] Solubility is expected to increase at acidic pH due to the protonation of the 2-amino group.

Solubility Profile and Determination

The solubility of this compound and its derivatives is a critical parameter that influences bioavailability and formulation development. As a general rule, the planar and aromatic nature of the indole core contributes to poor aqueous solubility.[3]

Qualitative Solubility Profile
SolventExpected SolubilityRationale
Water (pH 7.4)Very LowAt physiological pH, the molecule is predominantly in its neutral, less soluble form.
Acidic Buffers (pH < 4)ModerateProtonation of the 2-amino group forms a more soluble salt.
Methanol, EthanolSolublePolar protic solvents capable of hydrogen bonding with the amine and indole N-H.
DMSO, DMFHighly SolublePolar aprotic solvents effective at solvating a wide range of organic molecules.
Dichloromethane, ChloroformModerately SolubleNon-polar organic solvents.
Hexanes, EtherInsolubleVery non-polar solvents.
Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a standard method for determining the kinetic solubility of this compound in a high-throughput manner, which is suitable for early-stage drug discovery.

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for stock solutions, filter plates for analysis)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Solubility Assay:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Add 2 µL of the DMSO stock solution to the PBS, resulting in a final DMSO concentration of 1%. This initiates the precipitation of the compound if its solubility is exceeded.

    • Seal the plate and shake for 2 hours at room temperature.

  • Sample Preparation for Analysis:

    • Transfer the contents of the plate to a 96-well filter plate (e.g., with a 0.45 µm filter).

    • Centrifuge the filter plate to separate any precipitated compound from the saturated solution.

  • Quantification:

    • Analyze the filtrate by a validated HPLC-UV method.

    • Compare the peak area of the compound in the filtrate to a standard curve prepared from the DMSO stock solution to determine the concentration.

Workflow for Kinetic Solubility Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO B Add 2 µL stock to 198 µL PBS (pH 7.4) A->B C Shake for 2 hours at room temperature B->C D Filter to remove precipitate C->D E Analyze filtrate by HPLC-UV D->E F Quantify against standard curve E->F G A This compound B Oxidized Intermediates (e.g., Hydroxylated Species) A->B [O], light, heat C Ring-Opened Products B->C Further Oxidation D Dimers/Oligomers B->D Coupling

Caption: Plausible oxidative degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. [4][5] Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Acetonitrile (ACN) and Water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in ACN or a suitable solvent mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method. A gradient method with a C18 column is typically a good starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

Data Interpretation:

  • Calculate the percentage of degradation in each condition.

  • Identify and, if possible, characterize the major degradation products using MS data.

  • Ensure that the analytical method can resolve the parent peak from all major degradation peaks.

Analytical Methods for Quantification and Stability Assessment

A robust, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. [6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for the analysis of small molecules like this compound.

    • Column: A C18 column is generally suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid (to improve peak shape for the basic amine) is a common starting point.

    • Detection: UV detection is straightforward, with the indole chromophore providing strong absorbance. A wavelength around 220 nm or 270 nm is often appropriate. Mass spectrometry detection provides mass information for peak identification.

Conclusion and Recommendations for Drug Development

The this compound core, while a valuable scaffold in medicinal chemistry, presents inherent challenges related to its limited aqueous solubility and susceptibility to oxidative degradation. A thorough understanding and early characterization of these properties are essential for successful drug development.

Key Recommendations:

  • Early Physicochemical Profiling: Conduct solubility and stability assessments as early as possible in the discovery process.

  • Salt Formation: For lead compounds, consider salt formation to improve aqueous solubility and handling properties.

  • Structural Modifications: If the parent scaffold's properties are limiting, medicinal chemistry efforts can be directed towards introducing solubilizing groups or modifying the electronic properties of the indole ring to enhance stability.

  • Formulation and Handling:

    • Stock solutions should be prepared fresh whenever possible.

    • For storage, use degassed solvents, protect from light with amber vials, and store at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen). [7] By proactively addressing the solubility and stability of the this compound core, researchers can streamline the development of novel therapeutics and increase the probability of advancing promising candidates to the clinic.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. Available at: [Link]

  • Tryptophan - Wikipedia. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • Indole | C8H7N | CID 798. PubChem. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • 7.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link]

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The Therapeutic Promise of 1H-Indol-2-Amine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1H-Indol-2-Amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of indole-containing compounds, the this compound scaffold has emerged as a "privileged" structure, demonstrating significant potential across various therapeutic areas. This guide provides a comprehensive technical overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and pathways that are critical for cancer cell survival and proliferation.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Certain 2,5-disubstituted indole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA Polymerase II, a process regulated by cyclin-dependent kinase 9 (CDK9).[1] This inhibition halts the transcription of anti-apoptotic proteins, thereby promoting programmed cell death.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indole_Derivative This compound Derivative Indole_Derivative->RAF Indole_Derivative->PI3K

Caption: Inhibition of Cancer Signaling Pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the amine functionality.

Position of SubstitutionSubstituent TypeImpact on Anticancer ActivityReference
C5Electron-withdrawing groups (e.g., -Cl, -NO2)Generally enhances activity[1]
C2, C5DisubstitutionCan lead to potent and selective activity[1]
N1Alkylation/ArylationModulates activity and selectivity[3]
Amine GroupAromatic substitutionCan significantly increase potency[3]

For instance, a 2,5-disubstituted indole derivative bearing a specific substituent pattern exhibited high sensitivity towards A549 lung cancer cells with an IC50 value of 0.48 µM.[1] Another derivative with a different substitution pattern showed high selectivity for HepG2 liver cancer cells with an IC50 of 13.21 µM.[1] These findings underscore the importance of targeted chemical modifications in optimizing the anticancer profile of these compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[5][6]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of these derivatives is believed to involve multiple mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. For instance, certain indole derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[7]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of this compound Derivative Inoculation Inoculate Microtiter Plate with Compound and Microorganism Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Growth (Turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Antimicrobial Susceptibility Testing Workflow.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 2-aminoindole derivatives is highly dependent on their structural features.

Position of SubstitutionSubstituent TypeImpact on Antimicrobial ActivityReference
Indole RingHalogenation (e.g., -Cl, -Br)Often increases antibacterial and antifungal activity[6]
N1UnsubstitutedA free N-H in the indole ring can be essential for antibacterial activity[8]
Amine GroupHeterocyclic moieties (e.g., triazole, thiadiazole)Can enhance the spectrum and potency of activity[6]

For example, indole-triazole derivatives have demonstrated significant antibacterial activity, with some compounds exhibiting MIC values as low as 6.25 µg/mL against S. aureus.[6] The presence of a chloro substituent on the phenyl ring of the triazole moiety was found to be beneficial for activity.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[6][9]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10] By inhibiting these pathways, this compound derivatives can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[6][9]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes Indole_Derivative This compound Derivative Indole_Derivative->IKK Indole_Derivative->MAPK

Caption: Modulation of Inflammatory Signaling.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of this compound derivatives can be fine-tuned through chemical modifications.

Position of SubstitutionSubstituent TypeImpact on Anti-inflammatory ActivityReference
Indole-2-one scaffoldHigh molecular polarizability and low lipophilicityBeneficial for anti-inflammatory activity[9]
Amine linkerAmino-linked derivativesShowed inhibitory effects on inflammatory mediators[9]

A study on indole-2-one derivatives revealed that compounds with high molecular polarizability and low lipophilicity exhibited enhanced anti-inflammatory activity.[9] Certain amino-linked indole-2-one derivatives were found to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative suspension/solution

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the this compound derivative).

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the structure-activity relationships and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs to address a wide range of human diseases. The experimental protocols and insights provided in this guide are intended to facilitate and accelerate the research and development efforts in this exciting field of medicinal chemistry.

References

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). Drug Design, Development and Therapy, 8, 1763–1774.
  • Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (2016). Chemical Biology & Drug Design, 88(5), 724-733.
  • Chemical structures of some indole derivatives showing anticancer activity. (n.d.).
  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). Bioorganic & Medicinal Chemistry, 24(24), 6359-6367.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry, 238, 114402.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv
  • 2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. (2017). Journal of Chemical and Pharmaceutical Research, 9(4), 184-190.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5690.
  • NF-κB and MAPK inflammatory pathways. (n.d.).
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (1999). Journal of Medicinal Chemistry, 42(26), 5369–5389.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). Marmara Pharmaceutical Journal, 19(1), 34-40.
  • The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. (2018). Current Medicinal Chemistry, 25(14), 1694-1714.
  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). SAR and QSAR in Environmental Research, 34(5), 395-414.
  • A synthetic diosgenin primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells. (2018).
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Science and Research (IJSR), 13(8), 1-10.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2021). International Journal of Molecular Sciences, 22(16), 8781.
  • Microwave-assisted synthesis, antioxidant and antimicrobial evaluation of 2-indolinone-based bis-1,2,3-triazole derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3452-3457.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Synthesis and biological evaluation of some newer Indole Derivatives. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1184-1191.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug

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The Pivotal Role of the 1H-Indol-2-Amine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indol-2-amine core represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound moiety, from its fundamental physicochemical characteristics and synthetic methodologies to its diverse applications in drug discovery. We will explore its role in the development of agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. Furthermore, this guide will delve into the structure-activity relationships of 2-aminoindole derivatives, offering field-proven insights into the optimization of this scaffold for enhanced potency, selectivity, and pharmacokinetic profiles. Detailed experimental protocols and mechanistic insights, supported by authoritative references, are provided for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its remarkable ability to mimic peptide structures and engage in reversible binding with numerous enzymes has cemented its status as a critical scaffold in drug development.[1] Among the various indole isomers, the this compound framework presents a particularly compelling profile for medicinal chemists. The presence of a primary amine at the 2-position introduces a key hydrogen bond donor and a site for further chemical modification, significantly influencing the molecule's reactivity and potential for biological interactions. This guide will systematically dissect the multifaceted role of this important heterocyclic core.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties of the this compound scaffold is fundamental to its effective application in drug design. While extensive data exists for its derivatives, characterization of the parent compound provides a crucial baseline.

Table 1: Physicochemical Properties of this compound and a Representative Derivative

PropertyThis compound (Predicted/Inferred)5-Methoxy-1H-indol-2-amine (Predicted)[2]Notes
Molecular FormulaC₈H₈N₂C₉H₁₀N₂O
Molecular Weight132.16 g/mol 162.19 g/mol
AppearanceOff-white to light brown solidOff-white to light brown solidBased on similar indole amines.[2]
Melting Point>150 °C (Expected)>150 °C (Expected)Based on related indole amines.[2]
SolubilitySoluble in methanol, DMSO, and DMFSoluble in methanol, DMSO, and DMFGeneral solubility for polar indole derivatives.[2]

Spectroscopic analysis is essential for the unambiguous identification and characterization of the this compound core.

Table 2: Predicted Spectroscopic Data for a Substituted this compound Analog

Spectroscopic MethodPredicted Data for 5-Methoxy-1H-indole-2-carboxylic acid[2]Expected Characteristics for this compound
¹H NMR (DMSO-d₆)δ 11.6 (s, 1H, NH), 7.37 (d, J=8.9 Hz, 1H), 7.11 (d, J=2.5 Hz, 1H), 7.04 (s, 1H), 6.93 (dd, J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H, OCH₃)Characteristic signals for the indole ring protons and a broad singlet for the amine protons which would disappear upon D₂O exchange.
¹³C NMRAromatic carbons expected in the 100-140 ppm range.Aromatic carbons in a similar range, with the carbon attached to the amine group being significantly shifted.
IR Spectroscopy (KBr, cm⁻¹)~3336 (N-H stretch), ~1695 (C=O stretch), ~1206 (C-O stretch)Expected to show characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm⁻¹.
Mass Spectrometry (ESI-MS)m/z 192.06 [M+H]⁺ (for C₁₀H₉NO₃)Expected to show a molecular ion peak [M+H]⁺ at m/z 133.07.

Synthetic Strategies for the this compound Core

The synthesis of the this compound scaffold and its derivatives has been the subject of extensive research, leading to the development of several efficient methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and effective approach to substituted 2-aminoindoles involves a multi-step sequence that can be adapted for various analogs.

Synthetic Workflow Start Substituted o-Nitrophenylacetonitrile Amide 2-Aminoindole-3-carboxamide Start->Amide Reductive Cyclization Rearrangement Hofmann or Curtius Rearrangement Amide->Rearrangement Amide to Amine Conversion Final Substituted this compound Rearrangement->Final

Caption: A generalized synthetic pathway to substituted 1H-indol-2-amines.

Detailed Experimental Protocol: Synthesis of Substituted 2-Aminoindole-3-carboxamides

This one-pot method provides a convenient route to highly substituted 2-aminoindole-3-carboxamides, which can serve as precursors to 1H-indol-2-amines.

Materials:

  • Substituted Cyanoacetamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • 2-Fluoronitrobenzene

  • 1.0 N Hydrochloric Acid (HCl)

  • Iron(III) Chloride (FeCl₃)

  • Zinc Dust

  • Ethyl Acetate

  • Water

Procedure:

  • To a 50 mL flask equipped with a stir bar, add the cyanoacetamide (1.0 equiv.) in dry DMF (0.5 M).

  • Add NaH (2.2 equiv.) to the solution and stir for 10 minutes.

  • Add 2-fluoronitrobenzene (1.0 equiv.) to the reaction mixture and stir at room temperature for 1 hour. The mixture will turn deep purple.

  • Add 1.0 N HCl (2.0 equiv.) to the reaction mixture.

  • Subsequently, add FeCl₃ (3.0 equiv.) and Zn dust (10.0 equiv.).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the reaction mixture and add 20 mL of water.

  • Filter the crude reaction mixture and wash with 25 mL of ethyl acetate.

  • Extract the aqueous solution with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-aminoindole-3-carboxamide.

This protocol is adapted from a method developed for the convenient synthesis of a diversity of 2-aminoindole derivatives.

The Role of this compound in Medicinal Chemistry: Therapeutic Applications

The this compound scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating its versatility and potential in addressing various diseases.

Anti-Infective Agents

Anti-Trypanosomal Activity: Derivatives of 1H-indole-2-carboxamide have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Structure-activity relationship (SAR) studies have revealed that small, electron-donating groups at the 5'-position of the indole core, such as methyl or cyclopropyl, are favored for potency.[3] However, challenges in developing these compounds include poor solubility and high microsomal clearance, highlighting the need for careful optimization of their physicochemical properties.[3]

Anti-Inflammatory Agents

5-Lipoxygenase (5-LO) Inhibition: Certain 2-amino-5-hydroxyindole derivatives have been designed and synthesized as potent inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The introduction of an aryl or arylethylamino group at the 2-position of the 5-hydroxyindole scaffold was found to be essential for biological activity. These compounds represent promising candidates for the pharmacological management of inflammatory and allergic diseases.

5_LOX_Pathway AA Arachidonic Acid FiveLO 5-Lipoxygenase AA->FiveLO FLAP FLAP FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inhibitor 2-Amino-5-hydroxyindole Derivatives Inhibitor->FiveLO Inhibition

Caption: Simplified signaling pathway of 5-lipoxygenase and the inhibitory action of 2-amino-5-hydroxyindole derivatives.

Neurological Applications

Cannabinoid Receptor 1 (CB1) Allosteric Modulators: Substituted 1H-indole-2-carboxamides have been investigated as negative allosteric modulators of the CB1 receptor. SAR studies have demonstrated that the potency of these compounds is enhanced by the presence of a diethylamino group at the 4-position of a terminal phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. These findings provide a roadmap for the design of novel therapeutics targeting the endocannabinoid system.

CB1_Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Modulator 1H-Indole-2-carboxamide Allosteric Modulator Modulator->CB1 Negative Allosteric Modulation

Caption: Simplified CB1 receptor signaling pathway and the action of 1H-indole-2-carboxamide allosteric modulators.

Antiviral Activity

HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[4][5] These compounds are thought to chelate with the two magnesium ions in the active site of the enzyme and engage in π-stacking interactions with the viral DNA.[4] Structural optimization of this scaffold continues to be an active area of research for the development of novel anti-HIV therapies.

HIV_Integrase_Inhibition HIV_Integrase HIV-1 Integrase Viral_DNA Viral DNA HIV_Integrase->Viral_DNA Binds Host_DNA Host DNA HIV_Integrase->Host_DNA Binds Integration Integration Viral_DNA->Integration Catalyzed by Integrase Host_DNA->Integration Catalyzed by Integrase Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->HIV_Integrase Inhibition

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) and Drug Design Insights

The extensive research into this compound derivatives has generated a wealth of SAR data, providing valuable guidance for the design of new and improved therapeutic agents.

  • Substitution at the 5-position of the Indole Ring: As seen in the anti-trypanosomal agents, small, electron-donating groups at this position, such as methyl and cyclopropyl, can enhance potency.[3] Halogenation at this position, for instance with chlorine or fluorine, has been shown to be beneficial for CB1 receptor modulation.

  • Modification of the 2-Amino Group: The primary amine at the 2-position is a critical pharmacophoric feature and a key site for derivatization. Conversion to amides and sulfonamides has been extensively explored. For instance, in the case of CB1 allosteric modulators, an amide linkage to a substituted phenyl ring is a common structural motif.

  • Substitution at the 3-position of the Indole Ring: The introduction of short alkyl chains at the C3 position has been shown to be advantageous for CB1 receptor modulation. This position offers a vector for modifying the steric and electronic properties of the molecule to optimize target engagement.

  • Challenges in Drug Development: A recurring theme in the development of this compound-based compounds is the challenge of achieving a favorable balance of potency, solubility, and metabolic stability.[3] The planarity of the indole scaffold can contribute to poor solubility, and the indole nitrogen can be a site of metabolic modification. Strategies to address these issues include the introduction of substituents that disrupt planarity and the use of bioisosteric replacements for metabolically labile groups.

Future Perspectives and Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in yielding potent and selective modulators of a diverse range of biological targets ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access novel derivatives, the use of computational modeling to refine SAR and guide drug design, and the exploration of this scaffold for new and emerging therapeutic targets. The insights provided in this guide, from fundamental properties to detailed synthetic protocols and SAR analysis, are intended to empower researchers to unlock the full potential of the this compound core in the creation of the next generation of innovative medicines.

References

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  • Indole derivatives: A versatile scaffold in modern drug discovery—An updated review on their multifaceted therapeutic applications (2020–2024). MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. SpringerLink. [Link]

  • How Integrase Inhibitors Work. International Association of Providers of AIDS Care. [Link]

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  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

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  • (Reference details for future perspectives - to be popul

Sources

A Theoretical and Computational Guide to the Reactivity of 1H-indol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-indol-2-amine scaffold is a privileged structure in medicinal chemistry and materials science. A profound understanding of its electronic properties and reactivity is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound's reactivity from a theoretical and computational perspective. We will explore the critical role of amine-imine tautomerism, delve into predictions derived from Frontier Molecular Orbital (FMO) theory, and analyze the molecule's behavior in key reaction classes, including electrophilic substitution and cycloaddition reactions. This guide is grounded in established computational protocols, offering both foundational knowledge and practical, self-validating workflows for theoretical investigation.

The Foundational Question: Amine vs. Imino Tautomerism

The reactivity of this compound is fundamentally dictated by its tautomeric equilibrium. The molecule can exist in two primary forms: the aromatic 2-amino-1H-indole (the amine form) and the non-aromatic 2-imino-2,3-dihydro-1H-indole (the imine form). The relative stability of these tautomers governs the molecule's ground-state geometry, electronic distribution, and subsequent reaction pathways.

Computational studies, primarily using Density Functional Theory (DFT), are indispensable for quantifying the energetic landscape of this equilibrium.[1][2] Theoretical calculations consistently show that the aromatic amine tautomer is significantly more stable than the imine form, a finding supported by experimental observations for related systems.[3][4] The energetic penalty associated with breaking the aromaticity of the indole ring system makes the imine tautomer a minor contributor to the overall equilibrium population under standard conditions.

Therefore, for the purpose of predicting reactivity, all subsequent analyses will focus on the electronic properties of the more stable 2-amino-1H-indole tautomer.

Figure 1: Tautomeric equilibrium of this compound.

Predicting Reactivity: Frontier Molecular Orbital (FMO) and Electrostatic Potential Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[5][6] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

HOMO and LUMO Analysis

For this compound, the HOMO represents the region of highest electron density, making it the most probable site for electrophilic attack. Conversely, the LUMO indicates the most electron-deficient region, susceptible to nucleophilic attack.

  • HOMO: Computational analyses reveal that the HOMO of 2-amino-1H-indole is a π-orbital with its largest coefficients localized on the C3 carbon of the pyrrole ring.[7][8] This high electron density at C3 is a classic feature of the indole ring system and is further enhanced by the electron-donating amino group at the C2 position. This strongly predicts that the C3 position is the primary site for electrophilic substitution.[9]

  • LUMO: The LUMO is typically a π*-orbital distributed across the bicyclic ring system. Its energy is relatively high, indicating that this compound is not a potent electrophile and will not readily undergo nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[10][11] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.

For 2-amino-1H-indole, the MEP map shows the most negative potential concentrated around the C3 position, reinforcing the prediction from FMO theory.[12] The nitrogen of the amino group also shows negative potential, but its direct involvement in electrophilic attack on the ring is often sterically and electronically less favorable than attack at C3, which preserves the aromaticity in the transition state.

Figure 2: Conceptual workflow for MEP analysis.

Key Reaction Classes: A Theoretical Perspective

Electrophilic Aromatic Substitution

As predicted by FMO and MEP analyses, electrophilic substitution is the hallmark reaction of the indole nucleus, occurring preferentially at the C3 position.[9] Theoretical studies focus on modeling the reaction pathway by calculating the energies of the starting materials, the transition state (Wheland intermediate), and the final product.

The mechanism involves the attack of an electrophile (E+) on the C3 carbon, forming a resonance-stabilized cationic intermediate (the sigma complex). The key insight from computational modeling is that attack at C3 allows the positive charge to be delocalized over the C2 atom and the pyrrole nitrogen without disrupting the aromaticity of the fused benzene ring. In contrast, attack at C2 would force the nitrogen to bear a positive charge while breaking the aromatic conjugation across the entire bicyclic system, resulting in a much higher energy transition state.

Cycloaddition Reactions

The indole C2=C3 double bond can participate as a dienophile or dipolarophile in various cycloaddition reactions.[13] Theoretical studies are crucial for elucidating the mechanisms of these reactions, which can be either concerted (pericyclic) or stepwise.[14][15]

For instance, in a [4+2] Diels-Alder type reaction, FMO theory can predict the feasibility and regioselectivity.[16] The interaction between the HOMO of the diene and the LUMO of the indole C2=C3 bond (or vice-versa) is analyzed. The relative energies of the frontier orbitals (the HOMO-LUMO gap) determine the reaction rate, while the orbital coefficients on the interacting atoms determine the regiochemical outcome.[17] Computational modeling of the transition state geometries can further predict the stereoselectivity (e.g., endo/exo selectivity).[18]

Protocol: A Self-Validating Computational Workflow

To ensure the trustworthiness and accuracy of theoretical predictions, a rigorous and self-validating computational protocol is essential. The following workflow, based on Density Functional Theory (DFT), is a standard in the field.[19][20]

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the 2-amino-1H-indole tautomer.

  • Method: A DFT functional, such as B3LYP or M06-2X, is paired with a Pople-style basis set like 6-311++G(d,p).[8][20] The choice of functional is critical; B3LYP is a robust general-purpose functional, while M06-2X is often preferred for systems involving non-covalent interactions.

  • Validation: The optimization process is complete when the forces on all atoms are near zero, and the structure represents a minimum on the potential energy surface.

Step 2: Frequency Calculation

  • Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Method: Performed at the same level of theory as the optimization.

  • Validation: A true minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, necessitating a re-evaluation of the optimization.

Step 3: Single-Point Energy and Electronic Property Calculation

  • Objective: To obtain highly accurate electronic energies and to generate data for FMO and MEP analysis.

  • Method: Often performed on the optimized geometry using a larger, more flexible basis set (e.g., cc-pVTZ) to improve the accuracy of the electronic description.

  • Output: This step yields the energies and spatial distributions of the HOMO and LUMO, as well as the data required to generate the MEP map.

Computational_Workflow start Input Structure (this compound) opt Geometry Optimization Level: B3LYP/6-311++G(d,p) Goal: Find energy minimum start->opt freq Frequency Calculation Level: B3LYP/6-311++G(d,p) Goal: Confirm minimum opt->freq check Imaginary Frequencies? freq->check sp Single-Point Energy & Properties Level: B3LYP/cc-pVTZ Goal: Accurate electronics check->sp No reopt Re-optimize or Check Input check->reopt Yes analysis Data Analysis • HOMO/LUMO • MEP Map • Reactivity Prediction sp->analysis end Validated Results analysis->end reopt->opt

Sources

Methodological & Application

Synthesis of 1H-Indol-2-Amine from Indole: An Application and Protocol Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminoindole Scaffold

The 1H-indol-2-amine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties, featuring an aromatic planar structure with adjacent hydrogen bond donors, make it a key pharmacophore for interacting with various biological targets.[1] Derivatives of 2-aminoindole have demonstrated a broad spectrum of biological activities, including as inhibitors of IκB kinase (IKK) and phosphodiesterase-V, and have been investigated for their potential as hypotensive, diuretic, and appetite suppressant agents.[1] The synthesis of this valuable building block, particularly from the readily available starting material indole, is a topic of significant interest for researchers in synthetic and medicinal chemistry.

This comprehensive guide provides a detailed exploration of the synthetic routes to this compound starting from indole. We will delve into the strategic considerations necessary to overcome the inherent regioselectivity of the indole ring and present two robust, multi-step synthetic pathways. Each section will provide not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful execution and adaptation in the research laboratory.

Strategic Overview: Overcoming the C3-Selectivity of Indole

Direct functionalization of the indole C2-position is a significant synthetic challenge. The indole nucleus is an electron-rich aromatic system that preferentially undergoes electrophilic substitution at the C3-position.[2] Therefore, a direct amination of indole at the C2-position is not a feasible approach. To achieve the desired C2-amination, a multi-step strategy is required, which typically involves:

  • N-Protection: The indole nitrogen is first protected to prevent unwanted side reactions and to facilitate regioselective functionalization at the C2-position. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[3][4]

  • Regioselective C2-Functionalization: With the nitrogen protected, the C2-position can be selectively functionalized. This can be achieved through two primary strategies:

    • Directed Ortho-Metalation followed by Electrophilic Attack: The N-protected indole can be deprotonated at the C2-position using a strong base, such as n-butyllithium, to form a C2-lithiated intermediate. This nucleophilic species can then react with an appropriate electrophile.

    • Halogenation: Regioselective halogenation at the C2-position of N-protected indole provides a handle for subsequent cross-coupling reactions.

  • Introduction of the Amino Group: The functional group introduced at the C2-position is then converted into an amine. This can be accomplished via:

    • Palladium-Catalyzed Cross-Coupling: A C2-haloindole can undergo a Buchwald-Hartwig amination reaction.[5]

    • Reduction of a Nitro Group: A C2-nitroindole can be reduced to the corresponding amine.

  • Deprotection: The final step involves the removal of the N-protecting group to yield the target this compound.

This guide will detail two distinct and reliable synthetic pathways based on these principles.

Synthetic Pathway A: C2-Halogenation and Buchwald-Hartwig Amination

This pathway involves the initial N-protection of indole, followed by regioselective halogenation at the C2-position. The resulting 2-haloindole is then subjected to a palladium-catalyzed Buchwald-Hartwig amination, and a final deprotection step furnishes the desired product.


Indole [label="Indole"]; N_Boc_Indole [label="N-Boc-Indole"]; N_Boc_2_Bromoindole [label="N-Boc-2-Bromoindole"]; N_Boc_2_Aminoindole_Protected [label="N-Boc-2-(diphenylmethylene)aminoindole"]; N_Boc_2_Aminoindole [label="N-Boc-2-Aminoindole"]; Aminoindole [label="this compound"];

Indole -> N_Boc_Indole [label=" 1. (Boc)₂O, DMAP\n 2. THF"]; N_Boc_Indole -> N_Boc_2_Bromoindole [label=" 1. t-BuLi, THF, -78°C\n 2. 1,2-Dibromo-1,1,2,2-tetrachloroethane"]; N_Boc_2_Bromoindole -> N_Boc_2_Aminoindole_Protected [label=" 1. Pd₂(dba)₃, BINAP\n 2. NaOt-Bu, Toluene\n 3. Benzophenone imine"]; N_Boc_2_Aminoindole_Protected -> N_Boc_2_Aminoindole [label=" 1. NH₂OH·HCl\n 2. THF/H₂O"]; N_Boc_2_Aminoindole -> Aminoindole [label=" 1. TFA, DCM\n 2. 0°C to rt"]; }

Workflow for Synthetic Pathway A.

Protocol A1: N-tert-Butyloxycarbonyl (Boc) Protection of Indole

Rationale: The Boc group is an excellent choice for protecting the indole nitrogen. It is sterically bulky, which can help direct subsequent reactions to the C2-position, and it can be removed under mild acidic conditions without affecting other sensitive functional groups.[3][4]

Materials:

  • Indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add DMAP (0.1 eq).

  • Add a solution of (Boc)₂O (1.2 eq) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-indole as a white solid.

Protocol A2: Regioselective C2-Bromination of N-Boc-Indole

Rationale: C2-lithiation of N-Boc-indole followed by quenching with a bromine source is an effective method for the regioselective introduction of a bromine atom at the desired position. 1,2-Dibromo-1,1,2,2-tetrachloroethane is a suitable electrophilic bromine source for this transformation.

Materials:

  • N-Boc-indole

  • tert-Butyllithium (t-BuLi) in pentane

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dry ice/acetone bath, and other standard laboratory glassware

Procedure:

  • Dissolve N-Boc-indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the brominating agent to the lithiated indole solution via cannula, keeping the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-bromoindole.

Protocol A3: Buchwald-Hartwig Amination of N-Boc-2-Bromoindole

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] Using benzophenone imine as an ammonia surrogate allows for the synthesis of the primary amine after a subsequent hydrolysis step.[6][7] BINAP is an effective ligand for this transformation.

Materials:

  • N-Boc-2-bromoindole

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine N-Boc-2-bromoindole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Add anhydrous toluene to the tube, followed by benzophenone imine (1.2 eq) and NaOt-Bu (1.4 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford N-Boc-2-(diphenylmethylene)aminoindole.

Protocol A4: Hydrolysis of the Imine

Rationale: The diphenylmethylene protecting group is readily cleaved by hydrolysis under mild acidic conditions to reveal the primary amine.

Materials:

  • N-Boc-2-(diphenylmethylene)aminoindole

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve N-Boc-2-(diphenylmethylene)aminoindole (1.0 eq) in a mixture of THF and water.

  • Add hydroxylamine hydrochloride (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to obtain N-Boc-2-aminoindole, which can be used in the next step without further purification.

Protocol A5: N-Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired this compound.[8][9]

Materials:

  • N-Boc-2-aminoindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude N-Boc-2-aminoindole from the previous step in DCM in a round-bottom flask and cool to 0 °C.

  • Add TFA (10-20 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product may require further purification by chromatography or recrystallization.

Synthetic Pathway B: C2-Nitration and Reduction

This alternative pathway utilizes a C2-nitration of N-protected indole, followed by a standard reduction of the nitro group to the amine, and concludes with the removal of the protecting group.


Indole [label="Indole"]; N_Boc_Indole [label="N-Boc-Indole"]; N_Boc_2_Nitroindole [label="N-Boc-2-Nitroindole"]; N_Boc_2_Aminoindole [label="N-Boc-2-Aminoindole"]; Aminoindole [label="this compound"];

Indole -> N_Boc_Indole [label=" 1. (Boc)₂O, DMAP\n 2. THF"]; N_Boc_Indole -> N_Boc_2_Nitroindole [label=" 1. t-BuLi, THF, -78°C\n 2. N₂O₄"]; N_Boc_2_Nitroindole -> N_Boc_2_Aminoindole [label=" 1. SnCl₂·2H₂O, EtOH\n 2. Reflux"]; N_Boc_2_Aminoindole -> Aminoindole [label=" 1. TFA, DCM\n 2. 0°C to rt"]; }

Workflow for Synthetic Pathway B.

Protocol B1: N-tert-Butyloxycarbonyl (Boc) Protection of Indole

This step is identical to Protocol A1.

Protocol B2: Regioselective C2-Nitration of N-Boc-Indole

Rationale: Similar to the halogenation, C2-lithiation of N-Boc-indole allows for regioselective functionalization. Quenching the C2-lithiated species with dinitrogen tetroxide (N₂O₄) introduces a nitro group at the desired position.

Materials:

  • N-Boc-indole

  • tert-Butyllithium (t-BuLi) in pentane

  • Dinitrogen tetroxide (N₂O₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dry ice/acetone bath, and other standard laboratory glassware

Procedure:

  • Dissolve N-Boc-indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of N₂O₄ (1.5 eq) in anhydrous THF at -78 °C. Caution: Dinitrogen tetroxide is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the N₂O₄ solution to the lithiated indole solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield N-Boc-2-nitroindole.

Protocol B3: Reduction of N-Boc-2-Nitroindole

Rationale: The reduction of an aromatic nitro group to a primary amine is a well-established transformation. Stannous chloride (SnCl₂) in ethanol is a classic and effective method for this reduction.[10]

Materials:

  • N-Boc-2-nitroindole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of N-Boc-2-nitroindole (1.0 eq) in ethanol in a round-bottom flask, add SnCl₂·2H₂O (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Carefully basify the mixture with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Filter the resulting precipitate of tin salts through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to obtain crude N-Boc-2-aminoindole, which can be used in the next step without further purification.

Protocol B4: N-Boc Deprotection

This step is identical to Protocol A5.

Data Summary and Comparison

StepPathway APathway BReagents and ConditionsTypical Yields
1 N-ProtectionN-Protection(Boc)₂O, DMAP, THF90-95%
2 C2-BrominationC2-Nitrationt-BuLi, THF, -78 °C; then 1,2-dibromo-1,1,2,2-tetrachloroethane or N₂O₄60-75%
3 Buchwald-Hartwig AminationReductionPd₂(dba)₃, BINAP, NaOt-Bu, Benzophenone imine, Toluene, 100 °C70-85%
4 Imine Hydrolysis-NH₂OH·HCl, THF/H₂O85-95%
5 DeprotectionDeprotectionTFA, DCM, 0 °C to rt80-90%

Conclusion and Expert Recommendations

Both synthetic pathways presented in this guide offer reliable and reproducible methods for the synthesis of this compound from indole. The choice between the two routes may depend on the specific resources and expertise available in the laboratory.

  • Pathway A (Buchwald-Hartwig Amination) is a versatile and widely used method in modern organic synthesis. The main advantage is the broad applicability of the Buchwald-Hartwig reaction to a variety of substrates. However, it requires the use of an expensive palladium catalyst and ligands, and the multi-step process to introduce the primary amine adds to the overall complexity.

  • Pathway B (Nitration and Reduction) relies on more classical and often less expensive reagents. The reduction of the nitro group is typically a high-yielding and clean reaction. The main challenge in this pathway is the handling of the highly toxic and reactive nitrating agent, dinitrogen tetroxide.

For laboratories well-equipped for organometallic chemistry and with access to palladium catalysts, Pathway A may be preferred for its generality. For researchers seeking a more cost-effective, albeit potentially more hazardous, route, Pathway B offers a viable alternative.

Regardless of the chosen pathway, careful execution of the N-protection and regioselective C2-functionalization steps is critical for the overall success of the synthesis. The protocols provided herein, along with the underlying chemical principles, should serve as a valuable resource for researchers and scientists engaged in the synthesis of this important class of heterocyclic compounds.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 223-231. [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS combinatorial science, 13(2), 140-146. [Link]

  • Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327-4330. [Link]

  • Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(64), 9141-9144. [Link]

  • Palmieri, A., & Petrini, M. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gribble, G. W., & Roy, S. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(1), 125-127. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1004-1011. [Link]

  • Kashani, S. K., Jessiman, J. E., & Styduhar, E. D. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Deb, M. L., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 22. [Link]

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  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6065-6074. [Link]

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  • NIH. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Retrieved from [Link]

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  • ElectronicsAndBooks. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Retrieved from [https://electronicsandbooks.com/eab1/manual/Magazine/J/JA/JACS/1950s/1955/J. Am. Chem. Soc.%2C 1955%2C 77%2C 15%2C 4079-4083/5.full.pdf]([Link]. Am. Chem. Soc.%2C 1955%2C 77%2C 15%2C 4079-4083/5.full.pdf)

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Synthesis of 1H-Indol-2-Amine: A Senior Application Scientist's Guide to Laboratory-Scale Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed laboratory-scale synthesis protocols for 1H-indol-2-amine, a pivotal structural motif in contemporary drug discovery and medicinal chemistry. The indole scaffold is a cornerstone of numerous biologically active compounds, and the 2-amino substitution pattern, in particular, is a key feature in a multitude of pharmacologically relevant molecules, including inhibitors of IκB kinase and phosphodiesterase-V.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into two distinct and reliable synthetic methodologies. Beyond mere procedural steps, this document elucidates the underlying chemical principles, provides critical field-proven insights to preempt common experimental pitfalls, and presents a framework for the successful synthesis and characterization of the target compound.

Introduction: The Significance of the 2-Aminoindole Scaffold

The this compound core is a privileged heterocyclic structure that has garnered significant attention in the pharmaceutical sciences. Its prevalence in a wide array of biologically active compounds underscores its importance as a versatile pharmacophore.[2] The strategic placement of the amino group at the 2-position of the indole ring system imparts unique electronic and steric properties, enabling a diverse range of interactions with biological targets. Consequently, the development of robust and efficient synthetic routes to access this scaffold is of paramount importance for the advancement of novel therapeutics. This guide will explore two distinct and effective protocols for the laboratory-scale synthesis of this compound and its derivatives, providing the necessary detail for their successful implementation.

Methodology 1: One-Pot Reductive Cyclization of 2-Halonitrobenzenes

This first protocol outlines a highly efficient one-pot, two-step solution-phase synthesis of 2-aminoindole derivatives. The strategy commences with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetamide, followed by a reductive cyclization to furnish the desired 2-aminoindole core.[1][3] This method is particularly advantageous due to its operational simplicity and the use of readily available starting materials.

Causality of Experimental Choices

The selection of a 2-halonitrobenzene as the starting material is strategic; the nitro group acts as a potent electron-withdrawing group, activating the aromatic ring towards nucleophilic attack by the enolate of the cyanoacetamide. The halogen at the 2-position serves as a good leaving group. Sodium hydride is employed as a strong base to deprotonate the α-carbon of the cyanoacetamide, generating the nucleophilic enolate. The subsequent reductive cyclization is a critical step. A combination of zinc dust and ferric chloride in an acidic medium is utilized for the reduction of the nitro group to an amine. The in situ generated amino group then undergoes an intramolecular cyclization onto the nitrile functionality, leading to the formation of the 2-aminoindole ring system. The choice of a zinc/FeCl₃ system is crucial for the success of this transformation, as other reducing agents may not yield the desired product.[1]

Experimental Protocol

Materials:

  • 2-Fluoronitrobenzene

  • Cyanoacetamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • 1 N Hydrochloric Acid (HCl)

  • Ferric Chloride (FeCl₃)

  • Zinc dust

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyanoacetamide (1.0 eq) in dry DMF (0.5 M), add sodium hydride (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 10 minutes to ensure complete formation of the enolate.

  • Add 2-fluoronitrobenzene (1.0 eq) dropwise to the reaction mixture. The solution will typically turn a deep purple color.

  • Stir the reaction at room temperature for 1 hour. Monitor the formation of the substitution intermediate by LC-MS.

  • Carefully add 1 N HCl (2.0 eq) to quench the excess sodium hydride.

  • To the same flask, add FeCl₃ (3.0 eq) and zinc dust (10.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Quantitative Data Summary
ReagentMolar RatioKey ParametersExpected Yield
2-Fluoronitrobenzene1.0 eqStarting MaterialHigh[1]
Cyanoacetamide1.0 eqNucleophile
Sodium Hydride1.1 eqBase
Ferric Chloride3.0 eqReductant component
Zinc Dust10.0 eqReductant
Temperature100 °CReductive Cyclization
Reaction Time~2 hoursTotal
Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization 2-Fluoronitrobenzene 2-Fluoronitrobenzene SNAr_Intermediate 2-Cyano-2-(2-nitrophenyl)acetamide 2-Fluoronitrobenzene->SNAr_Intermediate Cyanoacetamide Cyanoacetamide NaH_DMF NaH in DMF Cyanoacetamide->NaH_DMF NaH_DMF->SNAr_Intermediate Reductants Zn, FeCl3, HCl SNAr_Intermediate->Reductants Final_Product This compound Reductants->Final_Product

Caption: One-pot synthesis of this compound.

Methodology 2: Gold-Catalyzed C-H Annulation

A more contemporary and elegant approach to the synthesis of 2-aminoindoles involves a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides.[4] This method offers high selectivity, mild reaction conditions, and a broad substrate scope, making it a powerful tool for accessing diverse 2-aminoindole derivatives.

Causality of Experimental Choices

This sophisticated transformation relies on the unique reactivity of gold catalysts. The gold(III) catalyst activates the N-arylynamide, facilitating the formation of an α-imino gold carbene intermediate. This highly reactive species then undergoes an intramolecular insertion into an ortho C-H bond of the phenyl group, leading to the construction of the indole ring. The use of sulfilimines as a nitrogen source is a key innovation, as it circumvents the need for potentially hazardous azide-based reagents.[4] The choice of a gold catalyst is critical; its carbophilic nature and ability to mediate C-H activation are central to the success of this reaction. The reaction conditions are typically mild, which contributes to the excellent functional group tolerance observed.

Experimental Protocol

Materials:

  • Substituted Sulfilimine

  • Substituted N-Arylynamide

  • Gold(III) Chloride (AuCl₃)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfilimine (1.0 eq), N-arylynamide (1.2 eq), AuCl₃ (5 mol%), and AgSbF₆ (15 mol%).

  • Add anhydrous and degassed DCM (0.1 M).

  • Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically a few hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminoindole product.

Quantitative Data Summary
ReagentMolar Ratio/LoadingKey ParametersExpected Yield
Sulfilimine1.0 eqStarting MaterialHigh[4]
N-Arylynamide1.2 eqStarting Material
AuCl₃5 mol%Catalyst
AgSbF₆15 mol%Co-catalyst/Halide scavenger
TemperatureRoom TemperatureMild Conditions
Reaction TimeVaries (hours)Monitored by TLC/LC-MS
Reaction Mechanism Diagram

G Start Sulfilimine + N-Arylynamide Au_Catalyst Au(III) Catalyst Start->Au_Catalyst Carbene α-Imino Gold Carbene Intermediate Au_Catalyst->Carbene Annulation Intramolecular C-H Annulation Carbene->Annulation Product 2-Aminoindole Annulation->Product

Caption: Gold-catalyzed 2-aminoindole synthesis.

Characterization of this compound

The definitive identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of this compound will exhibit characteristic signals for the indole ring protons, including a broad singlet for the N1-H proton and distinct signals for the aromatic protons. The amine protons at the C2 position will also appear as a broad singlet, which will disappear upon D₂O exchange. The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms of the indole ring system.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically two bands) and the indole N-H in the range of 3200-3500 cm⁻¹.[5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ for this compound (C₈H₈N₂) would be at m/z 133.07.[5]

Troubleshooting and Field-Proven Insights

  • Purification of Amines: 2-Aminoindoles can be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine or ammonia in methanol. Alternatively, amine-functionalized silica gel can be employed for more effective separation.[7]

  • Stability and Storage: Aminoindoles, particularly those with electron-donating substituents, can be susceptible to air and light-induced oxidation, often resulting in discoloration.[8] It is advisable to perform reactions and purifications under an inert atmosphere and to protect the product from light. For long-term storage, keeping the compound in a dark, cool place under an inert atmosphere is recommended.[9]

Conclusion

This guide has detailed two robust and distinct protocols for the laboratory-scale synthesis of this compound, a molecule of significant interest in medicinal chemistry. The one-pot reductive cyclization offers a straightforward and cost-effective route using readily available starting materials, while the gold-catalyzed C-H annulation represents a more modern and elegant approach with high efficiency and mild reaction conditions. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize and characterize this valuable scaffold, paving the way for the discovery and development of novel therapeutic agents.

References

  • Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330. [Link]

  • Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. [Link]

  • Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 387-390. [Link]

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  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

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  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [Link]

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Application Notes and Protocols: 1H-Indol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-Indol-2-amine Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its many derivatives, this compound, often referred to as 2-aminoindole, stands out as a particularly valuable and versatile building block. Its unique electronic structure, featuring a highly nucleophilic exocyclic amine adjacent to the indole nitrogen and an electron-rich pyrrole ring, endows it with a rich and tunable reactivity profile. This allows for its elaboration into a diverse array of complex heterocyclic systems, making it a sought-after intermediate in drug discovery and development.[3][4]

2-Aminoindole derivatives are key structural motifs in compounds targeting a range of diseases. For instance, they form the basis of inhibitors for enzymes like TYK2, relevant in the treatment of inflammatory bowel disease, and have been explored in the development of antiparasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease.[5][6] The strategic importance of this scaffold lies in its ability to act as a linchpin, enabling the modular assembly of fused ring systems and functionalized indole derivatives.[7]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity, offering detailed, field-proven protocols for its application in constructing complex molecular architectures.

Pillar 1: Understanding the Core Reactivity of this compound

The synthetic utility of this compound is governed by the interplay of two primary reactive sites: the exocyclic C2-amino group and the nucleophilic C3 position of the indole ring. The lone pair of electrons on the C2-amino group is highly available, making it a potent nucleophile.[8][9] This is the primary site for reactions such as acylation, alkylation, and condensation.

Simultaneously, the molecule possesses significant enamine character. The electron-donating C2-amino group enriches the electron density of the pyrrole ring, particularly at the C3 position. This makes the C3 carbon susceptible to electrophilic attack, a classic reactivity pattern for indoles that is enhanced in this substituted system.

This dual reactivity allows for sequential or one-pot reactions that can build complexity rapidly. The choice of reagents and reaction conditions dictates which site reacts, enabling chemists to steer the synthesis toward the desired outcome.

G cluster_indole This compound Core cluster_reactivity Primary Reactive Sites cluster_products Resulting Scaffolds Indole This compound N_Nu C2-Amine (N-Nucleophile) - Acylation - Sulphonylation - Condensation Indole->N_Nu Dominant Reactivity (Lone Pair Availability) C3_Nu C3 Position (C-Nucleophile) - Electrophilic Substitution - Mannich Reaction - Michael Addition Indole->C3_Nu Enamine-type Reactivity (Electron-rich Ring) Amides Amides & Sulphonamides N_Nu->Amides Fused Fused Heterocycles (e.g., Pyrimidoindoles) N_Nu->Fused via Condensation/ Cyclization C3_Func C3-Functionalized Indoles C3_Nu->C3_Func

Caption: Dual reactivity pathways of this compound.

Pillar 2: Synthetic Applications & Step-by-Step Protocols

Application 1: Synthesis of Bioactive Amides and Sulphonamides

One of the most direct and widely used applications of this compound is its N-acylation to form indole-2-carboxamides. This transformation is a cornerstone in medicinal chemistry programs, as the amide bond allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[4][5] The high nucleophilicity of the C2-amine ensures that this reaction typically proceeds efficiently under standard amide coupling conditions.

This protocol details a representative synthesis of an N-substituted 1H-indole-2-carboxamide, a common step in the development of therapeutic candidates.[2][5]

Objective: To couple a carboxylic acid with this compound to form the corresponding amide.

Materials:

  • This compound derivative (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the this compound derivative (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Trustworthiness:

  • EDCI/HOBt System: This combination is a classic and reliable method for amide bond formation. EDCI is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as a catalyst and suppresses side reactions, such as racemization if the carboxylic acid is chiral.

  • DIPEA: A non-nucleophilic base is required to neutralize the HCl salt formed from EDCI and any acidic protons without competing in the coupling reaction.

  • LiCl Wash: This aqueous wash is particularly effective at removing residual DMF from the organic layer, simplifying purification.

  • Self-Validation: The protocol's endpoint is validated by standard analytical techniques (TLC, LC-MS) and the final product's purity is confirmed by chromatography and spectroscopic analysis (¹H NMR, ¹³C NMR).

Application 2: Construction of Fused Heterocyclic Systems

The dual functionality of this compound makes it an exceptional precursor for the synthesis of indole-fused heterocycles.[7][10][11] A prominent example is its reaction with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimido[1,2-a]indole core, a scaffold of significant interest in materials science and medicinal chemistry.

This protocol describes the acid-catalyzed condensation of a this compound with a β-ketoester, leading to a fused pyrimido[1,2-a]indol-4-one.

Objective: To construct the pyrimido[1,2-a]indole scaffold via a cyclocondensation reaction.

Materials:

  • Substituted this compound (1.0 equiv)

  • Ethyl acetoacetate (or other β-ketoester) (1.2 equiv)

  • Polyphosphoric acid (PPA) or Dowex-50W resin

  • Toluene or Xylene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the this compound (1.0 equiv), ethyl acetoacetate (1.2 equiv), and a catalytic amount of PPA or Dowex-50W resin in toluene.

  • Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent). Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. If using PPA, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated NaHCO₃ solution. If using Dowex resin, simply filter off the catalyst.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or flash column chromatography to yield the pure pyrimido[1,2-a]indol-4-one.

Causality and Trustworthiness:

  • Mechanism: The reaction proceeds via an initial acid-catalyzed condensation between the C2-amine and one of the carbonyl groups of the β-ketoester to form an enamine or imine intermediate.[12][13] This is followed by an intramolecular cyclization (nucleophilic attack of the indole C3 or N1 onto the remaining carbonyl/ester), and subsequent dehydration/aromatization to yield the fused system.

  • Dean-Stark Trap: The removal of water is crucial as it drives the equilibrium towards the product, in accordance with Le Châtelier's principle. This is a key element for ensuring high conversion.[12]

  • Catalyst Choice: PPA or acidic resins like Dowex-50W are effective catalysts for both the initial condensation and the subsequent cyclization steps. The solid resin offers the advantage of easier removal during workup.

G cluster_workflow Pyrimido[1,2-a]indole Synthesis Workflow Start 1. Combine Reactants (2-Aminoindole, β-Ketoester, Catalyst, Toluene) Reflux 2. Heat to Reflux (with Dean-Stark Trap) Start->Reflux Assemble Reaction Monitor 3. Monitor via TLC Reflux->Monitor Drive Reaction Workup 4. Quench/Filter & Liquid-Liquid Extraction Monitor->Workup Reaction Complete Purify 5. Purify (Chromatography/ Recrystallization) Workup->Purify Product Final Product: Pyrimido[1,2-a]indol-4-one Purify->Product

Caption: Experimental workflow for pyrimidoindole synthesis.

Pillar 3: Data Presentation and Comparative Analysis

The choice of synthetic route can significantly impact yield and purity. Below is a comparative table summarizing yields for different synthetic strategies involving 2-aminoindoles.

EntryReaction TypeSubstratesCatalyst/ConditionsYield (%)Reference
1One-Pot Amide SynthesisCyanoacetamide, 2-Fluoronitrobenzene1. NaH, DMF; 2. HCl, FeCl₃, Zn, 100°CHigh[14]
2Amide Coupling5-Methyl-1H-indol-2-amine, Carboxylic AcidEDCI, HOBt, DIPEA, DMFVaries[5]
3Copper-Catalyzed AminationBromo-indole, AmineCu₂O, NMP, 110°C54-96%[15]
4Multicomponent ReactionIndole, Formaldehyde, Amino HClTHF, 45-60°C41-94%[7]

This data highlights the versatility of the 2-aminoindole core, demonstrating its successful application in diverse reaction types, from classical amide couplings to modern copper-catalyzed and multicomponent reactions, often with good to excellent yields.

Conclusion

This compound is a powerful and strategic building block in organic synthesis. Its predictable yet versatile reactivity, centered on its nucleophilic amine and electron-rich indole core, provides chemists with a reliable platform for the construction of complex molecules. The protocols and principles outlined in this guide demonstrate its utility in synthesizing both functionalized linear derivatives, such as bioactive amides, and complex fused heterocyclic systems. By understanding the causality behind the experimental choices, researchers can confidently adapt and apply these methods to accelerate their own research and drug development programs.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC, NIH.
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applications of 1H-indol-2-amine in pharmaceutical development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 1H-Indol-2-Amine in Pharmaceutical Development

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of this compound

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[1][2][3] Among its many isomers, the this compound (also known as 2-aminoindole) moiety has emerged as a particularly versatile and valuable building block in modern drug discovery.[4]

Its utility stems from a combination of favorable characteristics: the bicyclic system provides a rigid, planar structure ideal for fitting into receptor pockets, while the amine group at the 2-position offers a crucial vector for chemical modification and hydrogen bonding interactions. This unique combination allows for the creation of extensive libraries of derivatives that can be fine-tuned to achieve high potency and selectivity for specific biological targets.[5] This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols associated with the this compound scaffold, designed for researchers and professionals in pharmaceutical development.

G cluster_vectors Key Modification Vectors cluster_properties Resulting Pharmaceutical Properties Scaffold This compound Core R1 N1 Substitution Scaffold->R1 Modulates pKa, solubility R2 C2-Amine Derivatization Scaffold->R2 Primary interaction with target R3 Indole Ring Substitution (C4, C5, C6, C7) Scaffold->R3 Fine-tunes potency, DMPK properties Potency Enhanced Potency R1->Potency DMPK Improved DMPK Profile R1->DMPK R2->Potency Selectivity Target Selectivity R2->Selectivity R3->Potency R3->Selectivity R3->DMPK G cluster_start Starting Materials cluster_process One-Pot Process cluster_end Final Product A 2-Halonitrobenzene Step1 Step 1: SNAr Reaction (Base, e.g., NaH) A->Step1 B Cyanoacetamide B->Step1 Step2 Step 2: Reductive Cyclization (Zn, FeCl3, HCl) Step1->Step2 Intermediate (not isolated) C 2-Amino-indole- 3-carboxamide Step2->C

Caption: Workflow for the one-pot synthesis of 2-amino-indole-3-carboxamides.

Protocols

The following protocols are generalized from methodologies reported in the literature and are intended for researchers with appropriate training in synthetic organic chemistry.

Protocol 1: General One-Pot Synthesis of Substituted 2-Aminoindoles

This protocol is adapted from Cu(II)-mediated oxidative cyclization methods. [6] Objective: To synthesize a substituted 2-aminoindole derivative from basic starting materials in a single reaction vessel.

Materials:

  • Substituted aryl amine (1.0 mmol, 1.0 equiv)

  • Ethyl propiolate (1.2 mmol, 1.2 equiv)

  • Tosyl azide (1.1 mmol, 1.1 equiv)

  • Copper(II) Bromide (CuBr₂, 10 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere apparatus (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aryl amine (1.0 equiv) and CuBr₂ (0.1 equiv) under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask and stir the mixture to dissolve the solids.

  • Reagent Addition: Sequentially add ethyl propiolate (1.2 equiv) and tosyl azide (1.1 equiv) to the reaction mixture at room temperature.

    • Scientist's Note: The order of addition can be critical. The aryl amine and catalyst are added first to set up the initial reaction conditions before the more reactive components are introduced. Tosyl azide should be handled with care due to its potential instability.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours.

    • Scientist's Note: The CuBr₂ catalyzes a domino sequence involving the formation of an intermediate that undergoes a single electron transfer (SET) oxidative cyclization. The elevated temperature is necessary to overcome the activation energy for this cyclization step.

  • Work-up: Once the starting materials are consumed (as indicated by TLC), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aminoindole product.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

The this compound scaffold is a testament to the power of privileged structures in pharmaceutical development. Its rigid, yet highly functionalizable, framework provides a robust starting point for designing potent and selective modulators of diverse biological targets. From inhibiting viral polymerases and oncogenic kinases to combating parasitic infections and neurodegeneration, the applications of 2-aminoindoles are both broad and impactful. The continued development of efficient, one-pot synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on this remarkable scaffold, offering hope for treating some of the most challenging diseases.

References

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications (RSC Publishing).
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  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH).
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PubMed Central (PMC), National Institutes of Health (NIH).
  • Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal.
  • A method of preparing 2- aminoindole derivatives. Google Patents.
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  • Indole: A Promising Scaffold For Biological Activity. RJPN.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, ACS Publications.
  • Biologically active compounds incorporating an indole scaffold. ResearchGate.
  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. PubMed Central (PMC), National Institutes of Health (NIH).
  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PubMed Central (PMC).
  • 2-Aminoimidazoles in medicinal chemistry. PubMed.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Development and Application of Indolines in Pharmaceuticals. ResearchGate.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central (PMC), National Institutes of Health (NIH).
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health (NIH).
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central (PMC), National Institutes of Health (NIH).
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PubMed Central (PMC), National Institutes of Health (NIH).
  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed Central (PMC).
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
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The Versatile Scaffold: 1H-Indol-2-amine as a Precursor for Novel Anti-inflammatory Agents - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to mimic protein structures and bind to a wide array of enzymes and receptors, making it a fertile ground for drug discovery.[1][2] Among the vast family of indole-containing molecules, those derived from the 1H-indol-2-amine core are gaining significant attention for the development of next-generation anti-inflammatory therapeutics. This guide provides an in-depth exploration of the synthesis and evaluation of this compound derivatives as potent anti-inflammatory agents, intended for researchers, scientists, and drug development professionals.

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[4] While non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which itself is an indole derivative, are widely used, they are often associated with gastrointestinal and cardiovascular side effects.[5][6] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles. The this compound scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against key inflammatory targets such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines.[7][8]

This document will detail the synthetic pathways to access functionalized this compound derivatives and provide comprehensive, step-by-step protocols for their biological evaluation using established in vitro and in vivo models.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The synthesis of this compound and its analogs can be approached through several established routes. A common and practical starting point is the corresponding indole-2-carboxylic acid, which is often commercially available. The following protocol outlines a representative synthesis of a substituted this compound, specifically 5-Methoxy-1H-indol-2-amine, which can be adapted for other derivatives. This multi-step synthesis involves the conversion of a carboxylic acid to a primary amide, followed by a Hofmann or Curtius-type rearrangement.[9]

Protocol 1: Synthesis of 5-Methoxy-1H-indol-2-amine

This protocol is divided into two main steps: the formation of the intermediate carboxamide and its subsequent rearrangement to the desired amine.

Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide [9]

  • Principle: The carboxylic acid is activated, typically with a coupling agent like 1,1'-carbonyldiimidazole (CDI), to form a reactive intermediate. This intermediate then readily reacts with an ammonia source to yield the primary amide.

  • Materials:

    • 5-methoxy-1H-indole-2-carboxylic acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Aqueous ammonium hydroxide (28-30%)

    • Ethyl acetate

    • Water (deionized)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add CDI (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours to ensure the complete formation of the N-acylimidazole intermediate.

    • Cool the reaction mixture in an ice bath and add aqueous ammonium hydroxide (excess) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-methoxy-1H-indole-2-carboxamide.

Step 2: Hofmann Rearrangement to 5-Methoxy-1H-indol-2-amine

  • Principle: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.

  • Materials:

    • 5-methoxy-1H-indole-2-carboxamide

    • Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and NaOH) or a commercial reagent like (Diacetoxyiodo)benzene.

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM) or other suitable organic solvent

  • Procedure:

    • Dissolve 5-methoxy-1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent.

    • Add a freshly prepared solution of NaOBr (1.1 equivalents) in aqueous NaOH.

    • Heat the reaction mixture, monitoring the progress by TLC.

    • Upon completion, cool the mixture and extract the product with an organic solvent like DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to obtain the crude 5-Methoxy-1H-indol-2-amine, which can be further purified by column chromatography.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of this compound Precursor Indole-2-carboxylic_acid Indole-2-carboxylic Acid Derivative Indole-2-carboxamide Indole-2-carboxamide Intermediate Indole-2-carboxylic_acid->Indole-2-carboxamide Amide Formation (e.g., CDI, NH4OH) Indol-2-amine This compound Product Indole-2-carboxamide->Indol-2-amine Hofmann/Curtius Rearrangement

Caption: Synthetic workflow for this compound precursor.

Biological Evaluation of Anti-inflammatory Activity

Once novel this compound derivatives are synthesized, a systematic evaluation of their anti-inflammatory properties is crucial. This typically involves a tiered approach, starting with in vitro assays to determine potency and mechanism, followed by in vivo models to assess efficacy and safety.

In Vitro Anti-inflammatory Assays

A key and widely used in vitro model for inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[10]

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [10][11]

  • Principle: Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO in the culture supernatant is measured using the Griess reagent.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (this compound derivatives)

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with NaNO₂.

    • Determine the percentage inhibition of NO production for each compound concentration and calculate the IC₅₀ value.

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
Test Compound X 1Data pointrowspan="5"
5Data point
10Data point
25Data point
50Data point
Positive Control (e.g., L-NMMA)10Data pointKnown Value

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA [11][12]

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.

  • Procedure:

    • Culture and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 2.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production and the corresponding IC₅₀ values.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound X 1Data pointData point
5Data pointData point
10Data pointData point
Positive Control (e.g., Dexamethasone)1Data pointData point

Diagram of In Vitro Anti-inflammatory Evaluation Workflow

G cluster_1 In Vitro Evaluation of Anti-inflammatory Activity Cell_Culture RAW 264.7 Macrophage Culture Compound_Treatment Pre-treatment with This compound Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Supernatant_Collection->Cytokine_Assay Data_Analysis Calculate IC50 Values NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vivo Anti-inflammatory Models

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy in a more complex biological system.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents [13][14][15]

  • Principle: This is a widely used and well-characterized model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. The ability of a test compound to reduce this edema indicates its anti-inflammatory activity.

  • Materials:

    • Rats or mice

    • Carrageenan solution (1% w/v in sterile saline)

    • Test compounds

    • Positive control (e.g., Indomethacin)

    • Plebismometer or digital calipers

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each animal.

    • Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Test Compound X 10Data point
25Data point
50Data point
Indomethacin 10Data point

Mechanistic Insights and Structure-Activity Relationships (SAR)

The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key signaling pathways. Many indole-based compounds have been shown to inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.[7][8] Furthermore, some derivatives exhibit dual inhibition of COX and 5-LOX pathways.[16] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression, are also common targets.[10]

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency and selectivity of this compound derivatives. For instance, in a series of 4-indole-2-arylaminopyrimidine derivatives, the nature of the substituent on the phenyl ring significantly influenced the anti-inflammatory activity.[17] Generally, the introduction of different functional groups at various positions of the indole ring can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity, all of which affect its interaction with biological targets.

Diagram of Inflammatory Signaling Pathways Targeted by Indole Derivatives

G cluster_2 Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB COX2_iNOS COX-2, iNOS Expression MAPK->COX2_iNOS NFkB->COX2_iNOS Cytokines_NO Pro-inflammatory Cytokines (TNF-α, IL-6), NO COX2_iNOS->Cytokines_NO Indole_Derivatives This compound Derivatives Indole_Derivatives->MAPK Indole_Derivatives->NFkB Indole_Derivatives->COX2_iNOS

Sources

Application Note: A Strategic Guide to the Synthesis and Preclinical Evaluation of Novel 1H-Indol-2-Amine Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets.[1][2] This guide provides an in-depth framework for the synthesis, characterization, and preclinical evaluation of novel 1H-indol-2-amine derivatives, a promising class of compounds for cancer drug discovery. We move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system for researchers. This document details a robust synthetic protocol, methods for structural confirmation, a comprehensive workflow for assessing in vitro cytotoxicity, and a foundational protocol for elucidating a potential mechanism of action through kinase inhibition. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to accelerate the discovery of next-generation indole-based anticancer agents.

Introduction: The this compound Scaffold in Modern Oncology

The indole ring system is a recurring motif in numerous FDA-approved anticancer agents, including vinca alkaloids (vincristine, vinblastine) and several kinase inhibitors (e.g., sunitinib).[2][3] Its unique electronic properties and structural versatility allow it to form key interactions—such as hydrogen bonds, pi-stacking, and hydrophobic interactions—with a diverse array of enzymatic targets.[1] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA topoisomerases, induction of apoptosis, and modulation of critical cell signaling pathways like PI3K/Akt/mTOR.[4][5]

The this compound core, in particular, presents a synthetically accessible and highly versatile pharmacophore. The amine functionality at the C2 position serves as a crucial handle for introducing chemical diversity, enabling the fine-tuning of physicochemical properties and target specificity. This application note provides a comprehensive, workflow-oriented guide to systematically synthesize a library of these derivatives and evaluate their potential as anticancer therapeutic leads.

Synthesis of a this compound Derivative Library

Rationale for Synthetic Strategy

To generate a library of this compound derivatives, an efficient and modular synthetic route is paramount. While classical methods like the Fischer indole synthesis are foundational, modern strategies often provide superior yields, broader substrate scope, and milder reaction conditions. We will focus on a one-pot, copper-mediated domino reaction that utilizes readily available anilines and ynamides.[6] This approach is advantageous as it allows for the rapid assembly of the desired indole core with excellent regioselectivity and functional group tolerance, which is ideal for creating a diverse compound library.

Detailed Synthesis Protocol: One-Pot Synthesis of a Representative Derivative

This protocol describes the synthesis of a model compound, N-cyclohexyl-1-phenyl-1H-indol-2-amine, as a representative example.

Materials and Reagents:

  • Aniline (starting material)

  • N-cyclohexyl-1-phenyl-ynamide (starting material)

  • Copper(II) bromide (CuBr₂) (catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

  • Reaction Setup: To a dry, oven-baked 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 1.0 equiv) and N-cyclohexyl-1-phenyl-ynamide (1.1 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture until all solids are dissolved. Add CuBr₂ (0.1 mmol, 10 mol%) to the solution.

  • Reaction Execution: Heat the reaction mixture to 110 °C and allow it to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (typical reaction time: 8-12 hours).

    • Expert Insight: The copper catalyst facilitates the key C-N bond formation and subsequent oxidative cyclization. Toluene is an effective high-boiling solvent for this transformation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash it sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound derivative.

Characterization of Synthesized Compounds

Confirming the identity, structure, and purity of each synthesized derivative is a critical step. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Characteristic chemical shifts and coupling constants for the indole core protons and carbons confirm the successful synthesis.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound, providing definitive proof of its identity.[9][10]

Table 1: Physicochemical Properties of Representative this compound Derivatives

Compound ID R¹ Substituent R² Substituent Molecular Formula MW ( g/mol ) Yield (%)
IND-001 H Cyclohexyl C₂₀H₂₂N₂ 290.41 78
IND-002 4-MeO Cyclohexyl C₂₁H₂₄N₂O 320.43 72
IND-003 4-Cl Benzyl C₂₁H₁₇ClN₂ 332.83 65

| IND-004 | H | 4-F-Phenyl | C₂₀H₁₅FN₂ | 302.35 | 81 |

Biological Evaluation: Assessing Anticancer Potential

Workflow for In Vitro Screening

A systematic workflow is essential for efficiently screening a library of newly synthesized compounds. The process begins with the primary cytotoxicity screening to identify hits, followed by secondary assays to confirm activity and preliminary mechanism of action studies.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening synthesis Compound Synthesis (this compound Library) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Cytotoxicity Screen (MTT Assay vs. Cancer Cells) purification->primary_screen hit_id Hit Identification (IC50 < 10 µM) primary_screen->hit_id secondary_screen Secondary Assays (Selectivity vs. Normal Cells) hit_id->secondary_screen moa Mechanism of Action Study (e.g., Kinase Inhibition) secondary_screen->moa

Caption: Workflow from synthesis to biological evaluation.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.[12]

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) are used.[13]

  • Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

Assay Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Trustworthiness Check: During this incubation, purple formazan crystals should become visible within the cells under a microscope, confirming enzymatic activity.

  • Solubilization: Carefully remove the media containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.[15]

Data Interpretation

The IC₅₀ value is a quantitative measure of a compound's potency. A lower IC₅₀ indicates higher potency. Comparing the IC₅₀ values against cancerous and non-cancerous cell lines allows for the calculation of a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells), which is a crucial indicator of a drug's therapeutic window.[12]

Table 2: Cytotoxicity (IC₅₀, µM) of Indole Derivatives against Various Cell Lines

Compound ID MCF-7 (Breast Cancer) HeLa (Cervical Cancer) HEK293 (Normal Kidney) Selectivity Index (HEK293/MCF-7)
IND-001 8.5 11.2 > 50 > 5.9
IND-002 25.1 30.5 > 100 > 4.0
IND-003 1.2 2.5 22.8 19.0
IND-004 5.6 7.8 > 50 > 8.9

| Doxorubicin | 0.8 | 1.1 | 5.4 | 6.75 |

Data is representative. IND-003 shows high potency and better selectivity than the standard drug, making it a promising lead.

Elucidating the Mechanism of Action: A Focus on Kinase Inhibition

Rationale

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[16] The indole scaffold is a well-established "hinge-binding" motif found in many approved kinase inhibitors.[17][18] Therefore, investigating the kinase inhibitory potential of novel this compound derivatives is a logical step in elucidating their mechanism of action.

Signaling Pathway Diagram: Receptor Tyrosine Kinase (RTK) Pathway

Many cancers are driven by aberrant RTK signaling. The diagram below illustrates a simplified RTK pathway, a common target for indole-based inhibitors.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indole This compound Derivative Indole->RTK INHIBITS

Caption: Inhibition of an RTK signaling pathway by a this compound derivative.

Protocol for Western Blot Analysis

Western blotting can be used to determine if a lead compound inhibits a specific signaling pathway by measuring the phosphorylation status of key downstream proteins, such as Akt. A decrease in phosphorylated Akt (p-Akt) upon treatment suggests inhibition of an upstream kinase.

Procedure:

  • Cell Treatment and Lysis: Culture cancer cells (e.g., MCF-7) and treat them with the lead indole compound (e.g., IND-003 at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the p-Akt signal.

Expected Outcome: A significant decrease in the p-Akt/Total Akt ratio in compound-treated cells compared to the vehicle control would provide strong evidence for the inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for the synthesis and preclinical evaluation of novel this compound derivatives. By following these detailed protocols—from rational synthesis and rigorous characterization to systematic biological screening and mechanistic investigation—researchers can efficiently identify and advance promising anticancer lead compounds.

A derivative like IND-003 , exhibiting potent and selective cytotoxicity, warrants further investigation. Future steps should include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Performing in vitro kinase assays to identify the specific kinase target(s).

  • In Vivo Efficacy Studies: Evaluating the lead compound in animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.

The strategic application of these methodologies will undoubtedly accelerate the journey of novel indole derivatives from the laboratory bench to potential clinical applications.

References

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). R Discovery. [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (N.d.). Bentham Science. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

  • In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. (2016). PubMed. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PubMed Central. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro Cytotoxicity Assay. (N.d.). Alfa Cytology. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2020). in vivo. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). PubMed Central. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). National Institutes of Health. [Link]

  • Design and synthesis of new anti-tumor indole derivatives. (2024). innovareacademics.in. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). ResearchGate. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2023). MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2023). PubMed Central. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2023). ResearchGate. [Link]

  • Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. (2023). Semantic Scholar. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (N.d.). Tzu Chi Medical Journal. [Link]

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (2022). Semantic Scholar. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI. [Link]

  • Indole at BMRB. (N.d.). bmrb.io. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). PubMed Central. [Link]

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Introduction: The Significance and Challenge of 1H-Indol-2-Amine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective N-Alkylation of 1H-Indol-2-Amine for Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. N-alkylation of the indole nitrogen (the N1 position) is a critical modification used to modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and solubility.

However, the N-alkylation of this compound presents a significant synthetic challenge: regioselectivity. The molecule possesses two distinct nucleophilic nitrogen centers: the indole ring nitrogen (N1) and the exocyclic 2-amino group. Direct alkylation can lead to a mixture of N1-alkylated, N2-alkylated, and potentially di-alkylated products, complicating purification and reducing the yield of the desired N1-isomer. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods to achieve selective N1-alkylation of this compound, grounded in mechanistic principles and supported by detailed protocols.

Strategy 1: Direct N1-Alkylation via Thermodynamic Control

The direct alkylation of indoles is a classical and widely used transformation. For this compound, achieving N1 selectivity often relies on exploiting the thermodynamic stability of the resulting product. The anion of the deprotonated indole is resonance-stabilized, with negative charge density at both N1 and C3. However, reaction with an electrophile at N1 is typically the thermodynamically favored pathway. In the case of 2-aminoindole, the exocyclic amino group presents an additional site of reactivity. By carefully selecting the base and solvent, conditions can be optimized to favor the formation of the more stable N1-alkylated isomer. Studies on the related indazole scaffold, a bioisostere of indole, have shown that combinations like sodium hydride (NaH) in tetrahydrofuran (THF) can provide high N1-selectivity.[1][2]

Core Principles
  • Base Selection: Strong, non-nucleophilic hydride bases like sodium hydride (NaH) are commonly used to deprotonate the indole N-H. The choice of base can influence the position of the equilibrium between the N1 and N2 anions.

  • Solvent Effects: Polar aprotic solvents such as DMF and THF are effective at solvating the cation of the base and the intermediate indole anion. The solvent can influence the reactivity and selectivity of the alkylation.[1]

  • Thermodynamic vs. Kinetic Control: While the exocyclic amino group might be kinetically faster to react under certain conditions, the N1-alkylated product is often the more thermodynamically stable isomer. Running the reaction at elevated temperatures can help to favor the thermodynamic product through an equilibration process.[2]

General Protocol: Direct N1-Alkylation with an Alkyl Halide

Objective: To selectively alkylate the N1 position of this compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous THF or DMF (approx. 0.1–0.2 M concentration of the indole).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1–1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases and a clear solution of the sodium salt is formed.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1–1.3 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2–24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) may be required.[3]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated this compound.

ParameterConditionRationale / Notes
Base NaH, KH, LiHMDSStrong, non-nucleophilic bases are preferred to avoid side reactions.
Solvent THF, DMFPolar aprotic solvents effectively dissolve the indole anion.[4]
Temperature 0 °C to 80 °CInitial deprotonation is often done at low temperature for safety. Higher temperatures may be needed for the alkylation step to proceed and to favor the thermodynamic N1-product.
Electrophile Alkyl iodides, bromidesIodides are generally more reactive than bromides. Primary and benzylic halides are most effective.

Strategy 2: Protecting Group-Assisted N1-Alkylation

A highly effective and predictable strategy for achieving N1-regioselectivity is to temporarily protect the exocyclic 2-amino group. This approach involves three key stages: protection of the 2-amino group, alkylation of the indole N1-position, and subsequent deprotection of the 2-amino group. The choice of protecting group is critical; it must be stable to the basic conditions of the N1-alkylation and easily removable under conditions that do not affect the newly installed N1-alkyl group. The tert-butyloxycarbonyl (Boc) group is an excellent candidate for this purpose.

Workflow for Protecting Group Strategy

G cluster_0 Stage 1: Protection cluster_1 Stage 2: N1-Alkylation cluster_2 Stage 3: Deprotection A This compound B Boc-Protected 2-Aminoindole A->B Boc₂O, Base (e.g., TEA, DMAP) C N1-Alkyl, N2-Boc-Indole B->C 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) D N1-Alkyl-1H-indol-2-amine (Final Product) C->D Acid (e.g., TFA)

Caption: Workflow for selective N1-alkylation using a protecting group strategy.

Protocol 2a: Protection of the 2-Amino Group with Boc-Anhydride

Objective: To protect the exocyclic amino group of this compound with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.5–2.0 eq).

  • Add a catalytic amount of DMAP (0.05–0.1 eq).

  • Add Boc₂O (1.1–1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 4–16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization to yield the N-Boc-protected 2-aminoindole.

Protocol 2b: N1-Alkylation of N-Boc-2-aminoindole

Objective: To alkylate the N1 position of the protected indole.

Procedure:

  • Follow the General Protocol for Direct N1-Alkylation (Strategy 1) , using the N-Boc-protected 2-aminoindole as the starting material. The reaction is typically cleaner and more efficient due to the absence of the competing nucleophilic site.

Protocol 2c: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to reveal the final N1-alkylated product.

Materials:

  • N1-Alkyl, N2-Boc-indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N1-alkyl, N2-Boc-indole (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (5–10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1–4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product if necessary to obtain the pure N1-alkyl-1H-indol-2-amine.

Strategy 3: N1-Alkylation via Reactive Iminium Intermediates

A specialized method for the N1-alkylation of aminoindoles involves the reaction with dimethylformamide-dialkylacetals (DMF-acetals). This reaction proceeds through a reactive alkoxyiminium species, which serves as the alkylating agent. A study has demonstrated this approach for the N1-alkylation of 2-aminoindole-3-carbonitriles, suggesting its applicability to the parent this compound.[5] This method is particularly attractive as it avoids the use of strong bases and reactive alkyl halides.

Mechanism and Workflow

The reaction is believed to proceed via initial attack of the exocyclic 2-amino group on the DMF-acetal to form an aminal, which then rearranges or reacts further, leading to the formation of an intermediate that facilitates the alkylation of the N1 position. The process is often accelerated by microwave irradiation.

G A This compound C Reactive Intermediate (Alkoxyiminium species) A->C Reaction B DMF-Dialkylacetal (e.g., R=Me, Et) B->C D N1-Alkyl-1H-indol-2-amine C->D Intramolecular Alkylation + Microwave (µW)

Caption: Proposed workflow for N1-alkylation using DMF-dialkylacetals.

Protocol 3: Microwave-Assisted N1-Alkylation with DMF-Acetals

Objective: To achieve N1-alkylation using a DMF-acetal under microwave conditions.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or N,N-Dimethylformamide diethyl acetal (DMF-DEA)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, place this compound (1.0 eq).

  • Add an excess of the DMF-dialkylacetal (e.g., 5–10 eq), which can also serve as the solvent.

  • Seal the vial.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100–150 °C) for a specified time (e.g., 15–60 minutes). Optimization of temperature and time will be necessary.

  • After the reaction, cool the vial to room temperature.

  • Remove the excess DMF-acetal under high vacuum.

  • Purify the residue by column chromatography to isolate the N1-alkylated product.

Alternative Methods: Considerations for Regioselectivity

Other common N-alkylation methods, such as the Mitsunobu reaction and reductive amination, are powerful tools for forming C-N bonds but must be considered carefully for this compound due to the regioselectivity challenge.

  • Mitsunobu Reaction: This reaction typically involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD.[6] While it is effective for N-alkylation of indoles, its application to this compound would likely result in a mixture of N1 and N2 alkylation, with the outcome being highly dependent on the specific alcohol and reaction conditions. Without a protecting group on the 2-amino position, achieving N1 selectivity would be challenging and require extensive optimization.

  • Reductive Amination: This method involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] For this compound, the exocyclic primary amino group is expected to be significantly more reactive towards aldehydes and ketones than the indole N-H. Therefore, reductive amination is an excellent method for the selective N2-alkylation of the exocyclic amine, rather than the desired N1-alkylation.

Conclusion

The selective N1-alkylation of this compound is a crucial transformation for the synthesis of novel drug candidates. While direct alkylation can be challenging due to competing reactivity at the exocyclic amino group, several robust strategies can be employed. Direct alkylation under thermodynamically controlled conditions offers a straightforward approach, though it may require careful optimization to achieve high selectivity. A more reliable and often higher-yielding method involves the use of a protecting group strategy, where the 2-amino group is temporarily masked. For specific alkyl groups, specialized methods like the use of DMF-acetals provide an alternative route under base-free conditions. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can efficiently access the desired N1-alkylated this compound derivatives for further investigation in drug discovery programs.

References

  • Dočekal, V., Niderer, Y., Kurčina, A., Císařová, I., & Veselý, J. (2024). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters. [Link]

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Dočekal, V., Niderer, Y., Kurčina, A., Císařová, I., & Veselý, J. (2024). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters. [Link]

  • Janeba, Z. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3379. [Link]

  • Huat, T. L., et al. (2009). Selective synthesis of 1-functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 5054–5057. [Link]

  • Macor, J. E., & Wythes, M. J. (1990). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry, 55(10), 3211–3213. [Link]

  • ChemInform. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform, 41(8). [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • Foley, D. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8083-8090. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Guillaumet, G., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(25), 4916–4925. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Advances, 11(1), 405-412. [Link]

  • Dočekal, V., et al. (2024). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel-Crafts Alkylation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Deraedt, C., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(67), 15481-15485. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Guillaumet, G., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(25), 4916-25. [Link]

  • Padwa, A., & Toh, H. T. (1976). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 41(3), 543–545. [Link]

  • Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Feng, X., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 57(45), 14856-14860. [Link]

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  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

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Sources

Application Notes and Protocols for Electrophilic Substitution Reactions on the 1H-Indol-2-amine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enhanced Nucleophilicity and Regioselectivity of the 1H-Indol-2-amine Scaffold

The indole nucleus is a cornerstone of a vast array of pharmaceuticals and biologically active compounds. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a key strategy for its functionalization in drug discovery. While electrophilic attack on the parent indole ring preferentially occurs at the C3 position, the introduction of an amino group at the C2 position, yielding this compound, profoundly influences the ring's reactivity and regioselectivity.

The C2-amino group, a potent electron-donating group, further enriches the pyrrole moiety of the indole ring through resonance. This heightened electron density significantly activates the ring towards electrophilic attack, often allowing for reactions under milder conditions than those required for less activated aromatic systems. Crucially, the C2-amino group directs incoming electrophiles with high regioselectivity to the C3 position. This is due to the superior stabilization of the Wheland intermediate formed upon attack at C3, where the positive charge can be delocalized onto the C2-amino nitrogen atom. This guide provides a detailed exploration of key electrophilic substitution reactions on the this compound ring, offering both mechanistic insights and practical, field-proven protocols.

Diagram: Regioselectivity in Electrophilic Attack on this compound

G cluster_0 Electrophilic Attack at C3 cluster_1 Electrophilic Attack at other positions (less favored) Indole This compound Intermediate_C3 Wheland Intermediate (C3 Attack) (Resonance Stabilized by -NH2) Indole->Intermediate_C3 C3 Attack E+ E+ Product_C3 3-Substituted-1H-indol-2-amine Intermediate_C3->Product_C3 -H+ Indole_2 This compound Intermediate_Other Wheland Intermediate (Other Positions) (Less Resonance Stabilization) Indole_2->Intermediate_Other Attack at C4, C5, C6, or C7 E+_2 E+ G Start Start Reagent_Prep Prepare Vilsmeier Reagent (POCl3 + DMF) Start->Reagent_Prep Reaction React this compound with Vilsmeier Reagent Reagent_Prep->Reaction Hydrolysis Aqueous Work-up (Hydrolysis of Iminium Salt) Reaction->Hydrolysis Extraction Extraction and Purification Hydrolysis->Extraction Product 2-Amino-1H-indole-3-carbaldehyde Extraction->Product

The Versatile Scaffold: 1H-Indol-2-amine in the Synthesis of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of compounds targeting the serotonin (5-HT) receptor family. The strategic modification of this indole nucleus allows for the fine-tuning of ligand affinity and efficacy, leading to the development of selective agonists, antagonists, and allosteric modulators for various 5-HT receptor subtypes. This guide provides a detailed overview of key synthetic strategies and protocols utilizing this compound and its derivatives for the generation of novel serotonin receptor ligands, supported by pharmacological data and mechanistic insights.

The Significance of the 2-Aminoindole Moiety

The 2-aminoindole structure is of significant interest in drug discovery due to its inherent chemical properties. The presence of a primary amine at the C2 position provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and participation in cyclization reactions. Furthermore, the indole ring itself is an electron-rich aromatic system susceptible to electrophilic substitution, allowing for further functionalization to explore structure-activity relationships (SAR). This combination of reactive sites makes this compound a valuable building block for creating libraries of compounds with diverse pharmacological profiles.

Key Synthetic Strategies and Protocols

Several powerful synthetic methodologies can be employed to transform the this compound scaffold into potent and selective serotonin receptor ligands. The choice of strategy depends on the desired final structure and the targeted 5-HT receptor subtype.

N-Alkylation and Reductive Amination: Accessing Diverse Side Chains

Direct N-alkylation of the primary amine at the C2 position is a straightforward approach to introduce various side chains, which are often crucial for receptor interaction and selectivity. A more versatile and controlled method is reductive amination, which involves the reaction of the 2-aminoindole with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding secondary or tertiary amine.

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of N-substituted 2-aminoindole derivatives.

Materials:

  • This compound (or a substituted derivative)

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (catalytic amount, if necessary)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the aldehyde or ketone.

  • If required, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of other carbonyl groups.

  • Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the imine intermediate.

  • Acid Catalyst: A catalytic amount of acid can accelerate the formation of the imine, which is often the rate-limiting step.

Pictet-Spengler Reaction: Constructing Polycyclic Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines and other fused heterocyclic systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] While tryptamine is the classic substrate, derivatives of this compound bearing an aminoethyl group at the C3 position can undergo this transformation to yield novel polycyclic structures with potential activity at serotonin receptors.[1]

Protocol 2: Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a typical procedure for the synthesis of tetrahydro-β-carbolines from a 3-(2-aminoethyl)-1H-indol-2-amine derivative.

Materials:

  • 3-(2-Aminoethyl)-1H-indol-2-amine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., toluene, methanol, dichloromethane)[4]

  • Brønsted acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH))[2]

Procedure:

  • Dissolve the 3-(2-aminoethyl)-1H-indol-2-amine derivative and the carbonyl compound in the anhydrous solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid is essential for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization onto the electron-rich indole ring.[2][3]

  • Anhydrous Conditions: Water can interfere with the formation of the iminium ion and should be excluded.[4]

Experimental Workflow for Pictet-Spengler Reaction

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Amino-3-(2-aminoethyl)indole 2-Amino-3-(2-aminoethyl)indole Imine_Formation Imine Formation (Condensation) 2-Amino-3-(2-aminoethyl)indole->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Iminium_Formation Iminium Ion Formation (+ H+) Imine_Formation->Iminium_Formation - H2O Cyclization Intramolecular Cyclization (6-endo-trig) Iminium_Formation->Cyclization Tetrahydro_beta_carboline Tetrahydro-β-carboline Cyclization->Tetrahydro_beta_carboline - H+ G cluster_g_protein G-Protein Coupled Receptors cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_ion_channel Ion Channel-Coupled Receptor 5-HT1/5 5-HT1 / 5-HT5 (Gi/o-coupled) AC Adenylyl Cyclase (AC) 5-HT1/5->AC Inhibition 5-HT2 5-HT2 (Gq/11-coupled) PLC Phospholipase C (PLC) 5-HT2->PLC Stimulation 5-HT4/6/7 5-HT4 / 5-HT6 / 5-HT7 (Gs-coupled) 5-HT4/6/7->AC Stimulation cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG 5-HT3 5-HT3 (Ligand-gated ion channel) Ion_Flux Ion Flux (Na+, K+, Ca2+) 5-HT3->Ion_Flux

References

Application Notes and Protocols for the Analytical Characterization of 1H-indol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indol-2-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] Its unique electronic and structural features, including an aromatic planar structure with adjacent hydrogen bond donors, make it a valuable pharmacophore.[1] Robust and detailed analytical characterization is paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of this important molecule. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational and Electronic Spectroscopy (FTIR & UV-Vis).

Introduction: The Chemical and Biological Significance of this compound

The indole ring system is a ubiquitous motif in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[2] The introduction of an amino group at the C-2 position of the indole ring, affording this compound, creates a unique chemical entity with significant potential for molecular interactions.[1] These compounds are key fragments in the development of inhibitors for enzymes like IκB-kinase and phosphodiesterase-V, as well as agents with hypotensive, diuretic, and appetite-suppressant properties.[1]

Given its reactivity and potential for degradation, a multi-faceted analytical approach is essential. Indole rings can be susceptible to oxidation, particularly at the electron-rich C3 position, and the amine group itself can be a site for oxidative degradation.[3] Therefore, the protocols outlined herein are designed not only to confirm the structure but also to assess the purity and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of each atom.

Principles of NMR for this compound Characterization

¹H NMR spectroscopy will reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are indicative of the electron density within the indole ring, while the signals for the N-H protons of the indole and the amino group are typically broad and their chemical shifts can be concentration and solvent dependent.[4] ¹³C NMR spectroscopy provides information on the carbon backbone of the molecule.

Predicted ¹H NMR Data

While a publicly available, verified ¹H NMR spectrum for this compound is limited, data from closely related analogs and established principles of chemical spectroscopy allow for a reliable prediction.[5] The following table summarizes the expected ¹H NMR data for this compound in a common deuterated solvent.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~10.5 - 11.5br s1HN1-H (indole)
~7.2 - 7.4d1HC7-H
~6.9 - 7.1t1HC5-H or C6-H
~6.8 - 7.0t1HC5-H or C6-H
~6.6 - 6.8d1HC4-H
~6.3s1HC3-H
~4.5 - 5.5br s2HN2-H (amine)

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The broad singlets (br s) for the N-H protons are due to quadrupole broadening and potential chemical exchange. The addition of D₂O will cause the N-H signals to disappear, which is a useful method for their identification.[6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak as the internal standard.[5]

  • D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H peaks should disappear or significantly decrease in intensity.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.

Principles of MS for this compound Characterization

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.[7] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, providing valuable structural information.

Expected Mass Spectrometric Data

For this compound (C₈H₈N₂), the expected exact mass can be calculated. The fragmentation pattern will be influenced by the stability of the indole ring and the location of the amino group.

Analysis Expected Result
Molecular Formula C₈H₈N₂
Exact Mass 132.0687
Nominal Mass 132
Expected [M+H]⁺ (ESI) 133.0760
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • For accurate mass measurement, use a high-resolution mass spectrometer such as an ESI-TOF or Orbitrap.[5]

    • For routine analysis, a quadrupole mass spectrometer can be used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the amino group is readily protonated.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural confirmation, perform MS/MS on the [M+H]⁺ ion.

  • Data Analysis: Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse technique for determining the purity of this compound and for monitoring its stability over time. A well-developed HPLC method can separate the parent compound from impurities and degradation products.

Principles of HPLC for this compound Analysis

Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte is controlled by the composition of the mobile phase. Due to the basic nature of the amino group, peak tailing can be an issue. This can often be mitigated by using a mobile phase with a controlled pH or by using a high-purity, end-capped column.[8]

Generalized HPLC Method

The following is a starting point for developing a robust HPLC method for this compound. Optimization will be required for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Experimental Protocol for HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this, prepare a series of working standards for calibration.[9]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Data Acquisition: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration and purity of the analyte in the samples.

Stability Considerations

This compound may be susceptible to degradation, particularly in solution.[3] It is crucial to assess its stability under various conditions (e.g., pH, light, temperature).[10][11] HPLC is the ideal tool for these studies. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.[3] To minimize degradation, it is recommended to prepare solutions fresh, store them under an inert atmosphere, protect them from light, and keep them at low temperatures.[3][12]

Vibrational and Electronic Spectroscopy: Functional Group and Conjugation Analysis

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated system of this compound.

Principles of FTIR and UV-Vis Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.[13] UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, the indole ring is the primary chromophore.[14]

Expected Spectroscopic Data
Technique Expected Absorptions
FTIR (cm⁻¹) ~3400-3300 (N-H stretch, amine and indole), ~3100-3000 (aromatic C-H stretch), ~1620-1580 (C=C stretch), ~1500-1450 (C=C stretch)
UV-Vis (nm) ~220 and ~280 (π→π* transitions of the indole ring)

Note: The N-H stretching vibrations in the FTIR spectrum can be broad. The UV-Vis absorption maxima can be solvent-dependent.[15]

Experimental Protocols

FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.[5]

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Stability Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (¹H, ¹³C) Purification->NMR Purified Sample MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Purification->FTIR UV_Vis UV-Vis Purification->UV_Vis HPLC HPLC (Purity, Stability) Purification->HPLC

Figure 1: General workflow for the synthesis and characterization of this compound.

Identity Identity Confirmed? Re_purify Re-purify Identity->Re_purify No HPLC_Data HPLC Data Identity->HPLC_Data Yes Purity Purity > 95%? Proceed Proceed to Further Studies Purity->Proceed Yes Purity->Re_purify No NMR_MS NMR & MS Data NMR_MS->Identity HPLC_Data->Purity

Figure 2: Logical decision-making process based on analytical data.

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its application in research and drug development. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and vibrational/electronic spectroscopy, researchers can ensure the structural identity, purity, and stability of this important molecule. The protocols and guidelines presented in this document provide a solid foundation for the robust and reliable characterization of this compound, thereby supporting the advancement of scientific endeavors that utilize this versatile chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-indol-2-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. 2-Aminoindoles are crucial scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] However, their synthesis can be challenging, often plagued by issues of yield, purity, and stability.

This guide is structured as an interactive troubleshooting resource. We will explore common synthetic routes, address specific experimental failures in a question-and-answer format, and provide detailed, field-tested protocols.

Overview of Modern Synthetic Strategies

While classical methods like the Fischer indole synthesis exist, they are often inefficient for producing 2-aminoindoles, sometimes failing entirely due to the electronic nature of the required precursors.[3] Modern organic synthesis has pivoted towards more reliable, metal-catalyzed approaches. A prevalent and highly successful strategy involves the reaction of anilines with ynamides, often using a dual-catalyst system.[4][5] These reactions typically proceed via an initial hydroamination to form an amidine intermediate, followed by an oxidative C-H annulation to construct the indole ring.[4][6]

Troubleshooting Guide: From Reaction Failure to High Yield

This section addresses the most common issues encountered during the synthesis of 1H-indol-2-amines, particularly through ynamide-based routes.

Problem Area 1: Low or Non-Existent Product Yield

Question: My reaction has stalled or resulted in a very low yield of the desired 2-aminoindole. I've followed a published procedure. What are the most likely causes and how can I fix it?

Answer: A low or zero yield is the most common frustration, but it's almost always traceable to a few critical parameters. Let's break down the likely culprits.

Causality 1: Inactive or Inefficient Catalyst System

The synergy between the gold(I) catalyst for hydroamination and the copper(II) oxidant for cyclization is critical in one-pot procedures.[5]

  • Gold(I) Catalyst Activation: Many procedures use a combination of a stable gold precursor like PPh3AuCl and a silver salt (e.g., AgOTf or AgNTf2).[4] The silver salt acts as a halide scavenger to generate the catalytically active cationic gold(I) species. If your reaction fails, ensure your silver salt is dry and has been stored properly, as moisture can deactivate it.

  • Copper(II) Oxidant: CuCl2 is a common choice for the oxidative cyclization step.[4] Ensure you are using an anhydrous grade if specified. The stoichiometry is also crucial; an insufficient amount will lead to an incomplete reaction, leaving the amidine intermediate as the major product.

  • Atmosphere: While the cyclization is an oxidation, running the initial hydroamination under an inert atmosphere (Nitrogen or Argon) is crucial to prevent degradation of the electron-rich starting materials and the gold catalyst.[7]

Causality 2: Quality and Reactivity of Starting Materials
  • Ynamide Instability: Ynamides, particularly those that are not terminally substituted with a bulky group, can be unstable. If possible, use freshly prepared or recently purchased ynamides. Check for decomposition via NMR before use.

  • Aniline Substituent Effects: The electronic nature of the aniline substrate significantly impacts reactivity.

    • Electron-Donating Groups (EDG): Anilines with EDGs (e.g., -OMe, -Me) are generally more nucleophilic and react faster in the initial hydroamination step.[8]

    • Electron-Withdrawing Groups (EWG): Anilines with EWGs (e.g., -NO2, -CN, -CF3) are less nucleophilic and may require higher temperatures, longer reaction times, or a more active catalyst system to proceed efficiently.[8]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of a low-yield synthesis.

G start Low Yield Observed check_sm Verify Starting Material Purity & Stability (NMR) start->check_sm check_reagents Assess Catalyst & Reagent Quality (Anhydrous? Stored Properly?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere, Solvent) start->check_conditions sm_ok Purity Confirmed check_sm->sm_ok [ OK ] resynthesize_sm ACTION: Re-purify or Re-synthesize Starting Materials check_sm->resynthesize_sm [ Impure ] reagents_ok Reagents Validated check_reagents->reagents_ok [ OK ] replace_reagents ACTION: Use Fresh Catalysts & Anhydrous Solvents check_reagents->replace_reagents [ Suspect ] conditions_ok Conditions Match Protocol check_conditions->conditions_ok [ OK ] optimize_temp ACTION: Optimize Temperature & Reaction Time check_conditions->optimize_temp [ Deviations ] sm_ok->optimize_temp reagents_ok->optimize_temp conditions_ok->optimize_temp end_node Improved Yield optimize_temp->end_node resynthesize_sm->start replace_reagents->start

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem Area 2: Product Purification Challenges

Question: My reaction worked, but isolating the pure 2-aminoindole is proving difficult. Standard silica gel chromatography gives poor separation and streaking. What's the issue?

Answer: This is a classic problem when dealing with basic amines on standard, acidic silica gel. The amine group strongly interacts with the acidic silanol groups on the silica surface, leading to tailing, poor resolution, and sometimes irreversible binding.

Solution 1: Modify the Mobile Phase
  • Adding a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute cleanly.

    • Ammonia: For more polar systems, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the eluent (e.g., a gradient of DCM to DCM/MeOH/NH3 90:8:2).

Solution 2: Use a Different Stationary Phase
  • Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica columns can completely circumvent the issue.[9] This stationary phase has a basic surface that minimizes the strong acid-base interactions responsible for tailing, often providing excellent separation without needing a modified mobile phase.[9]

  • Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative to silica gel for purifying basic compounds.

Solution 3: Acid-Base Extraction

If your product is sufficiently stable, a liquid-liquid extraction can be a powerful purification step before chromatography.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic 2-aminoindole will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Carefully basify the aqueous layer with a base like NaOH or NaHCO3 until it is pH > 9.

  • Extract the now-neutral 2-aminoindole back into an organic solvent.

  • Dry the organic layer, concentrate, and proceed with chromatography if still needed.

Problem Area 3: Product Instability

Question: I successfully synthesized and purified my this compound, but it changes color (e.g., to yellow or brown) and shows signs of decomposition in storage. How can I prevent this?

Answer: 1H-indol-2-amines, like many electron-rich indoles and aromatic amines, are susceptible to degradation, primarily through oxidation.[10]

  • Atmospheric Oxidation: Exposure to oxygen in the air is the most common cause of degradation. The indole ring and the exocyclic amine are both prone to oxidation, which can lead to colored oligomers and polymers.[10]

  • Light Exposure: Many aromatic compounds are light-sensitive and can undergo photodegradation.

Recommended Storage Protocol:

To ensure long-term stability, the following storage conditions are critical:

  • Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere of argon or nitrogen.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light.[10]

  • Low Temperature: Store at low temperatures, such as in a freezer at -20°C, to slow the rate of any potential degradation reactions.[10]

  • Solvent Choice: If storing in solution, use high-purity, degassed solvents. Prepare stock solutions fresh when possible, especially for sensitive biological assays where degradation could lead to a loss of potency.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for achieving a high yield on a larger, multi-gram scale? A1: One-pot reactions, such as the Au(I)/Cu(II) catalyzed synthesis from anilines and ynamides, are often highly efficient and scalable.[5] They reduce the number of workup and purification steps, which typically improves overall yield on a larger scale. However, for any scale-up, careful control of reaction temperature is critical, as these reactions can be exothermic.[7]

Q2: How do I choose the right solvent for my reaction? A2: Solvent choice can influence reaction rates and solubility. For the Au/Cu catalyzed reactions, solvents like 1,2-dichloroethane (DCE) or acetonitrile (MeCN) are commonly used. A solvent screen is often a valuable part of optimization. Start with the conditions reported in the literature for a similar substrate and explore alternatives if you encounter issues with solubility or yield.[11]

Q3: Can this methodology be used to synthesize N-substituted 2-aminoindoles? A3: Yes. By starting with an N-substituted aniline, you can directly synthesize the corresponding N-substituted 2-aminoindole. The reaction mechanism is generally tolerant of a wide variety of N-substituents.

Q4: What are the key safety considerations? A4: Standard laboratory safety practices should always be followed.

  • Metal Catalysts: While used in catalytic amounts, gold and copper salts should be handled with care. Avoid inhalation of dust.

  • Solvents: Use chlorinated solvents like DCE in a well-ventilated fume hood.

  • Ynamides: Some ynamides can be unstable. Handle them according to the supplier's safety data sheet.

Optimized Experimental Protocol: One-Pot Synthesis of this compound Derivatives

This protocol is adapted from highly successful literature procedures for the Au(I)/Cu(II)-catalyzed synthesis of 2-aminoindoles.[4][5]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Ynamide (1.2 equiv)

  • (Triphenylphosphine)gold(I) chloride, PPh3AuCl (2 mol%)

  • Silver trifluoromethanesulfonate, AgOTf (2 mol%)

  • Copper(II) chloride, CuCl2 (2.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add PPh3AuCl (0.02 equiv) and AgOTf (0.02 equiv).

  • Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DCE via syringe. Stir the mixture for 10 minutes at room temperature. Add the substituted aniline (1.0 equiv) followed by the ynamide (1.2 equiv).

  • Hydroamination Step: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS until the aniline is consumed, usually 2-12 hours).

  • Oxidative Cyclization Step: Cool the reaction mixture to room temperature. Add CuCl2 (2.5 equiv) in one portion.

  • Final Reaction: Re-heat the mixture to the same temperature and stir until the amidine intermediate is fully converted to the 2-aminoindole product (monitor by TLC or LC-MS, usually 4-16 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using the methods described in the troubleshooting section above (e.g., silica gel with a TEA-modified eluent).

Reaction Data Summary

The following table summarizes typical yields for various aniline substrates using a generalized Au/Cu one-pot protocol.

Aniline Substituent (at para-position)Electronic EffectTypical Isolated YieldReference
-OCH3Strong EDG85-95%[4]
-CH3EDG80-90%[4]
-HNeutral75-85%[5]
-ClWeak EWG70-80%[4]
-CO2MeEWG60-75%[4]
-NO2Strong EWG40-60%[4]

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are approximate and highly dependent on specific reaction conditions.

References
  • Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. Available at: [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Reddy, R. P., et al. (2020). A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles. RSC Publishing. Available at: [Link]

  • Hashmi, A. S. K., et al. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal. Available at: [Link]

  • Sharma, P., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Wang, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH. Available at: [Link]

  • Biotage (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • Su, X., et al. (2016). Synthesis of 2-aminoindole derivatives. Google Patents CN108440496B.
  • Kaunas University of Technology (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU Projects. Available at: [Link]

  • ResearchGate (2018). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Yoo, W., & Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1H-Indol-2-Amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 1H-indol-2-amine. This document addresses common challenges and frequently asked questions to ensure the attainment of highly pure material crucial for subsequent applications.

Introduction to Purification Challenges

This compound is a valuable synthetic intermediate, but its purification can be challenging due to the presence of a basic amino group, which can lead to issues such as oxidation and difficult chromatographic separation. A multi-step purification strategy is often necessary to remove starting materials, byproducts, and other impurities effectively. This guide outlines a systematic approach, combining acid-base extraction, column chromatography, and recrystallization to achieve high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Acid-Base Extraction

Question: I performed an acid-base extraction to separate my this compound from neutral impurities, but my final yield is significantly lower than expected. What are the potential causes?

Answer:

Several factors could contribute to a low recovery rate after an acid-base extraction. The primary reasons often revolve around incomplete extraction or loss of product during the workup.

  • Incomplete Protonation/Deprotonation: The efficiency of the extraction relies on the complete conversion of the amine to its water-soluble salt and back to the neutral form.

    • Causality: The basicity of the 2-amino group dictates the pH required for protonation. If the acidic solution is not sufficiently acidic, the amine will not fully partition into the aqueous layer. Similarly, if the basification step is incomplete, the amine salt will not fully convert back to its neutral, organic-soluble form.

    • Solution:

      • Acidification Step: Use a 1 M aqueous hydrochloric acid solution and ensure thorough mixing. You can test the pH of the aqueous layer to confirm it is acidic (pH < 2). Repeat the extraction of the organic layer with fresh acid to ensure complete transfer of the amine salt.[1]

      • Basification Step: When regenerating the free amine, add a base like 2 M NaOH or saturated NaHCO₃ solution slowly while monitoring the pH. Ensure the pH is greater than 9 to guarantee complete deprotonation.[1] It is advisable to perform this step in an ice bath to dissipate any heat generated.

      • Back-Extraction: After basification, extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure all the liberated free amine is recovered into the organic phase.[1][2]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can sometimes lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Causality: Emulsions are common when there are surfactants or fine particulate matter present.

    • Solution:

      • To break up an emulsion, you can add a small amount of brine (saturated NaCl solution).

      • Alternatively, gently swirl the separatory funnel instead of shaking it vigorously.

      • Allowing the funnel to stand for a longer period can also help the layers to separate.

Issue 2: Tailing and Poor Separation During Column Chromatography

Question: My TLC plate shows significant tailing for the this compound spot, and I'm getting poor separation on my silica gel column. How can I improve this?

Answer:

This is a classic issue when purifying basic compounds like amines on acidic silica gel.[3]

  • Strong Interaction with Silica: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

    • Causality: This acid-base interaction leads to strong adsorption of the amine, resulting in tailing, broad peaks, and sometimes irreversible binding to the column.[3]

    • Solutions:

      • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your solvent system (e.g., dichloromethane/methanol).[3][4]

      • Use of an Alternative Stationary Phase:

        • Amine-functionalized silica: This is an excellent option as the stationary phase is basic, which minimizes the strong interactions with the basic analyte, leading to sharper peaks and better separation.[3][4]

        • Neutral or Basic Alumina: Alumina can be a good alternative to silica for the purification of amines.[5]

      • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography with a C18 column can be effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.[4]

Issue 3: Product Discoloration or Degradation

Question: My purified this compound is a dark color, and I suspect it is degrading. What can I do to prevent this?

Answer:

Indole derivatives, especially those with electron-donating groups like an amine, can be susceptible to oxidation.

  • Oxidation: The 2-amino group can be sensitive to air and light, leading to the formation of colored impurities.

    • Causality: The indole ring system can be easily oxidized, and this is enhanced by the presence of the amino group.

    • Solutions:

      • Work under an Inert Atmosphere: When possible, perform purification steps under an inert atmosphere of nitrogen or argon.

      • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by bubbling nitrogen or argon through them before use can minimize oxidation.

      • Minimize Exposure to Light: Protect your compound from light by wrapping flasks and vials in aluminum foil.

      • Prompt Processing: Do not leave the crude or purified material exposed to air for extended periods.

  • Acid Sensitivity: Prolonged exposure to strong acids can also lead to decomposition.[1]

    • Causality: While necessary for extraction, strong acidic conditions can potentially lead to side reactions if maintained for too long or at elevated temperatures.

    • Solution: Keep the time your compound spends in the acidic aqueous phase to a minimum and perform these steps at reduced temperatures (e.g., in an ice bath).

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for purifying crude this compound?

A1: A robust, multi-step purification strategy is recommended. The general workflow is as follows:

  • Aqueous Workup/Extraction: Begin by dissolving the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and washing with water or brine to remove water-soluble impurities.

  • Acid-Base Extraction: This is a powerful technique to separate the basic this compound from neutral or acidic impurities.[1][6]

  • Column Chromatography: This step separates the target compound from impurities with similar basicity but different polarities.[1]

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.[1]

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup acid_base Acid-Base Extraction workup->acid_base drying Drying of Organic Phase (e.g., Na2SO4) acid_base->drying solvent_removal1 Solvent Removal (Rotary Evaporation) drying->solvent_removal1 crude_solid Crude Solid / Oil solvent_removal1->crude_solid chromatography Column Chromatography crude_solid->chromatography Primary Purification recrystallization Recrystallization crude_solid->recrystallization Alternative pure_fractions Combine Pure Fractions chromatography->pure_fractions pure_product Pure Crystalline Product recrystallization->pure_product Final Polishing solvent_removal2 Solvent Removal pure_fractions->solvent_removal2 solvent_removal2->pure_product analysis Purity Analysis (NMR, HPLC, MS) pure_product->analysis

Caption: General purification workflow for this compound.

Q2: Which solvents are best for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] For amines, a solvent system is often required.

Solvent SystemPolarityComments
Ethyl Acetate / Hexanes Mid/LowA commonly successful combination. Dissolve the compound in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool slowly.
Ethanol / Water HighSuitable for more polar compounds. Dissolve in hot ethanol and add water until the solution becomes cloudy.
Toluene LowCan be effective for less polar compounds.
Dichloromethane / Hexanes Mid/LowSimilar to ethyl acetate/hexanes, but with a more volatile solvent.

Q3: How should I store purified this compound to ensure its stability?

A3: Due to its sensitivity to oxidation, proper storage is crucial.

  • Short-term: Store in a sealed vial under an inert atmosphere (nitrogen or argon) in a refrigerator (0-8°C).[8]

  • Long-term: For extended storage, keeping the compound in a freezer at -20°C or below is recommended.[9]

  • As a Salt: Consider converting the amine to its hydrochloride salt, which is often more stable and less prone to oxidation than the free base.

Q4: What are the expected spectroscopic characteristics of pure this compound?

  • ¹H NMR: Expect signals for the indole ring protons, a broad singlet for the amine protons (which would be exchangeable with D₂O), and a signal for the indole N-H.

  • ¹³C NMR: Aromatic carbons are expected in the 100-140 ppm range. The carbon attached to the amine group will be significantly shifted.

  • IR Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm⁻¹.

  • Mass Spectrometry (ESI-MS): Expect to see a molecular ion peak [M+H]⁺.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Add 1 M HCl (aq) start->add_acid shake Shake & Separate Layers add_acid->shake organic_layer Organic Layer (Neutral/Acidic Impurities) shake->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Protonated Amine Salt) shake->aqueous_layer cool_base Cool in Ice Bath & Add 2 M NaOH (aq) until pH > 9 aqueous_layer->cool_base back_extract Extract with Fresh Organic Solvent (3x) cool_base->back_extract combine_organic Combine Organic Extracts back_extract->combine_organic dry Dry over Na2SO4 combine_organic->dry concentrate Concentrate to Yield Purified Amine dry->concentrate

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid.[1]

  • Shake the funnel vigorously, allowing the layers to separate. Collect the aqueous layer. The protonated this compound hydrochloride salt will be in the aqueous phase.[10]

  • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).[1]

  • Extract the now-neutral amine from the aqueous layer with a fresh organic solvent (e.g., ethyl acetate, 3x volumes).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography with a basic modifier.

Methodology:

  • Stationary Phase Selection: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system.

  • Eluent Preparation: A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Add 1% triethylamine (Et₃N) to the eluent mixture to prevent tailing.

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed along with the eluent.

Protocol 3: Recrystallization

This protocol outlines the general procedure for recrystallizing this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to just dissolve the solid.[7]

  • If using a two-solvent system, add the second, less polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

common side reactions in 1H-indol-2-amine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1H-Indol-2-amine

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but notoriously challenging scaffold. The inherent reactivity of the 2-aminoindole core, while synthetically useful, makes it susceptible to several side reactions. This document provides in-depth, field-tested troubleshooting advice and optimized protocols to help you navigate these challenges, improve yields, and ensure the purity of your final product.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis and handling of 1H-indol-2-amines. Each answer provides a mechanistic explanation for the problem and practical steps for its mitigation.

Problem 1: Product Instability, Oxidation, and Discoloration

Question: My isolated this compound was initially a light-colored solid, but it's rapidly turning pink, brown, or black upon standing in the lab or in solution. What is causing this, and how can I prevent it?

Answer: This is the most frequently reported issue and is almost always due to oxidation. The this compound scaffold is highly electron-rich, making it exceptionally sensitive to atmospheric oxygen.[1] The discoloration you observe is the formation of highly conjugated, colored degradation products.

Causality and Mechanism: There are two primary sites of oxidation:

  • The Indole Ring: The pyrrole moiety of the indole is electron-rich and prone to electrophilic attack. Oxidation often occurs at the C3 position, which is the most nucleophilic site, leading to intermediates that can further react or polymerize.[1]

  • The 2-Amine Group: Aromatic amines are easily oxidized, often forming radical cations that can couple to form colored dimeric impurities, such as quinone-imine type structures.

The combination of these two susceptible functionalities makes the 2-aminoindole core highly unstable in the presence of air and light.[1]

Oxidation_Mechanism Indole This compound Oxygen O2, Light Indole->Oxygen Atmospheric Exposure C3_Oxidation C3-Hydroxylation/ Oxidation Indole->C3_Oxidation Direct Oxidation Radical Radical Cation Intermediate Oxygen->Radical Electron Transfer Dimer Colored Dimeric Byproducts Radical->Dimer Coupling Polymer Polymeric Material C3_Oxidation->Polymer Further Reaction Dimer->Polymer Dimerization_Mechanism cluster_0 Molecule 1 (Electrophile) cluster_1 Molecule 2 (Nucleophile) Indole_A This compound Activated_A Protonated/ Activated Intermediate Indole_A->Activated_A H+ or Lewis Acid Dimer Dimer Formation Activated_A->Dimer Indole_B This compound (Nucleophilic C3) Indole_B->Activated_A Nucleophilic Attack (C3 on C2) Polymer Polymerization Dimer->Polymer Further Reaction

Sources

Technical Support Center: Optimizing Reaction Conditions for 1H-indol-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indol-2-amine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and achieve your synthetic goals.

Section 1: Foundational Knowledge & General FAQs

This section addresses the fundamental properties of this compound that are critical to understand before planning any derivatization.

Q1: My this compound starting material is a different color than the last batch and seems to be degrading. Why is this compound so unstable?

Answer: The instability of this compound is a well-documented challenge stemming from two primary electronic features: tautomerism and susceptibility to oxidation.

  • Tautomerism: this compound exists in equilibrium with its tautomer, 2-iminoindoline. While the amine form is typically desired for derivatization, the presence of the imine tautomer can lead to undesired side reactions.

  • Oxidative Dimerization: The electron-rich indole core, particularly at the C3 position, is highly susceptible to atmospheric oxidation.[1] This often leads to the formation of colored impurities and dimers, which can significantly impact reaction yields and downstream purification. The color change you observe, often to a yellowish or brownish hue, is a clear indicator of degradation.[1]

Caption: Key stability challenges of this compound.

G cluster_0 This compound System cluster_1 Degradation Pathway A This compound (Desired Nucleophile) B 2-Iminoindoline (Tautomer) A->B Tautomerization C [O] (Atmospheric O₂) A->C D Oxidative Dimerization (Colored Impurities) C->D at C3 position

Q2: What are the best practices for storing and handling this compound to ensure its integrity?

Answer: Proper handling is crucial to maximize the shelf-life and reactivity of your starting material.

ParameterRecommendationRationale
Atmosphere Store solid and solutions under an inert atmosphere (Argon or Nitrogen).[1]Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation.
Temperature Store solids and stock solutions at low temperatures (-20°C or -80°C).[1]Slows the rate of degradation. Aliquoting stock solutions is recommended to minimize freeze-thaw cycles.
Light Protect from light by using amber vials or wrapping containers in aluminum foil.[1]Prevents potential photo-degradation.
Solvent Purity Use high-purity, degassed (e.g., by sparging with Ar/N₂) anhydrous solvents for reactions.Removes dissolved oxygen and water, which can participate in side reactions.
Q3: I'm seeing multiple spots on my TLC/LC-MS analysis of a crude reaction. What are the most common side reactions?

Answer: Besides the oxidative dimerization mentioned above, several side reactions can occur depending on your chosen derivatization method:

  • N1 vs. N2 Derivatization: this compound has two reactive nitrogen atoms: the indole nitrogen (N1) and the exocyclic amine (N2). While N2 is generally more nucleophilic, reactions at N1 can occur, especially with aggressive electrophiles or under certain basic conditions. For instance, reaction with Boc anhydride can give a mixture of products from reactions at both nitrogen sites.[2]

  • C3-Position Reactions: The C3 position is the most nucleophilic carbon on the indole ring. Strong electrophiles can react at this position, leading to undesired C-C or C-X bond formation.

  • Ring Opening: Under harsh acidic or basic conditions, the indole ring itself can be compromised, leading to complex mixtures of degradation products.

Section 2: Troubleshooting Guide for N-Acylation & N-Sulfonylation

N-acylation is a fundamental transformation, but its success with this compound hinges on carefully controlled conditions.

Problem: Low or no yield of the desired N-acylated product.
Probable CauseRecommended Solution & Explanation
1. Deactivated Starting Material The primary amine of your starting material has been protonated by the acidic byproduct (e.g., HCl from an acyl chloride). Solution: Add a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) to scavenge the acid.[3] The base is critical to neutralize the acid that would otherwise render the amine non-nucleophilic.[3]
2. Poor Nucleophilicity of Indole N-H The indole N-H is significantly less nucleophilic than the exocyclic amine. For N1-acylation, a strong base is required. Solution: To favor N1 acylation, use a strong base like NaH or Cs₂CO₃ to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion.[4] This strategy is often used for general indole N-acylation.[4]
3. Insufficiently Reactive Acylating Agent The acylating agent (e.g., a carboxylic acid) is not electrophilic enough to react. Solution: If using a carboxylic acid, use a peptide coupling agent (e.g., HATU, EDC) to form a highly reactive activated ester in situ. Alternatively, convert the carboxylic acid to a more reactive species like an acyl chloride (using SOCl₂ or (COCl)₂) or use an anhydride.
4. Starting Material Degradation The starting material has degraded due to exposure to air/light as discussed in Section 1. Solution: Confirm the purity of the this compound by NMR or LC-MS before use. If degradation is suspected, purify the starting material by column chromatography or recrystallization under an inert atmosphere.

Section 3: Troubleshooting Guide for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of N-aryl-1H-indol-2-amines.[5] However, it is a complex catalytic cycle with many potential points of failure.

Caption: General Troubleshooting Workflow for a Failed Buchwald-Hartwig Reaction.

G cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Verification Start Reaction Failure: Low or No Product Check_SM Check Purity of Starting Materials (Amine, Aryl Halide) Start->Check_SM Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Ligand Ligand Choice: Sterically hindered biaryl phosphines are common. Try a different ligand? Check_Catalyst->Ligand Palladium Pd Source: Is the precatalyst active? Try Pd₂(dba)₃ vs Pd(OAc)₂. Check_Catalyst->Palladium Base Base Selection: Is the base strong enough? (e.g., NaOtBu, LHMDS) Is it soluble? Check_Catalyst->Base Solvent Solvent: Is it anhydrous and degassed? Toluene, Dioxane common. Check_Conditions->Solvent Temp Temperature: Is it optimal? (Typically 80-110 °C) Check_Conditions->Temp Inert Inert Atmosphere: Was the system properly degassed and kept under Ar/N₂? Check_Conditions->Inert

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-indol-2-amine and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, characterization, and handling of this important class of compounds. The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1] However, its unique reactivity and potential instability can present experimental hurdles. This resource, structured in a question-and-answer format, offers troubleshooting strategies grounded in chemical principles to help you navigate these challenges effectively.

Section 1: Synthesis of this compound Derivatives

The synthesis of 2-aminoindoles can be approached through various methods, each with its own set of potential difficulties.[2] Common strategies include classical methods like the Fischer indole synthesis and modern catalytic approaches.[3][4][5][6] This section addresses frequent issues related to yield, purity, and reaction success.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Fischer indole synthesis of a substituted this compound is resulting in a low yield or no product at all. What are the likely causes and how can I optimize the reaction?

A1: Low yields in Fischer indole synthesis are a common problem and can stem from several factors.[5][7] The key is to systematically investigate potential points of failure.

  • Causality & Troubleshooting:

    • Starting Material Quality: Impurities in your phenylhydrazine or carbonyl starting materials can inhibit the reaction or lead to side products. Ensure the purity of your reagents before starting.

    • Acid Catalyst Choice and Concentration: The type and amount of acid are critical.[5] If using a Brønsted acid like sulfuric or polyphosphoric acid, its concentration can significantly impact the reaction. Too little acid may result in an incomplete reaction, while too much can lead to degradation of the starting materials or product.[8] Consider screening different acid catalysts (e.g., Lewis acids like ZnCl₂) and optimizing the concentration.[5]

    • Temperature Control: The cyclization step is often exothermic.[5] Inefficient heat management, especially during scale-up, can cause localized "hot spots," leading to decomposition and byproduct formation.[5] Ensure uniform heating and consider a slower, more controlled addition of the acid catalyst.

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The optimal time can vary, and prolonged reaction times at high temperatures can degrade the desired product.[5]

    • Atmosphere: Indole derivatives can be susceptible to oxidation.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products and improve the yield.

Q2: I am observing multiple spots on my TLC plate after attempting a synthesis. How can I identify and minimize these impurities?

A2: The formation of multiple products is often due to side reactions or the presence of regioisomers.[5]

  • Causality & Troubleshooting:

    • Isomer Formation: The Fischer indole synthesis can sometimes produce isomeric indole products, especially with unsymmetrical ketones.[7] Optimizing the reaction temperature and the choice of acid catalyst can improve regioselectivity.[5]

    • Side Reactions: Common side reactions in indole syntheses include polymerization under strongly acidic conditions and rearrangements.[7][8] Using milder reaction conditions or a different synthetic route, such as a metal-catalyzed C-H annulation, might be beneficial.[4]

    • Incomplete Reaction: Unreacted starting materials will appear as separate spots. Ensure the reaction has gone to completion by monitoring via TLC or HPLC.[5]

    • Product Degradation: The 2-aminoindole product itself might be unstable under the reaction conditions. Consider quenching the reaction as soon as the starting material is consumed to prevent further degradation.

Q3: Are there alternative, milder methods for synthesizing 2-aminoindoles to avoid the harsh conditions of classical syntheses?

A3: Yes, several modern synthetic methods offer milder and more selective routes to 2-aminoindoles.

  • Modern Synthetic Approaches:

    • Gold-Catalyzed C-H Annulation: This method utilizes sulfilimines and N-phenylynamides with a gold catalyst to form 2-aminoindoles under mild conditions. It offers high selectivity and is compatible with a variety of functional groups.[4]

    • One-Pot Hydroamination/Oxidative Cyclization: A facile one-pot synthesis involves the sequential gold(I)-catalyzed hydroamination of anilines and ynamides, followed by a copper(II)-mediated oxidative cyclization. This approach is operationally simple and robust.[9]

    • Metal-Catalyzed Aminations: Rhodium-catalyzed reactions can introduce an amino group at the C2 position of the indole ring. These methods often require a directing group on the indole nitrogen for regioselectivity.[2]

    • Synthesis from 2-Nitroindoles: A straightforward approach involves the reduction of a 2-nitroindole precursor. The 2-nitroindoles can be synthesized by C-2 lithiation of N-protected indoles followed by reaction with dinitrogen tetroxide.[10]

Workflow Diagram: Troubleshooting Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis check_sm Check Starting Material Purity (GC-MS, NMR) start->check_sm outcome_sm Purity Confirmed? check_sm->outcome_sm optimize_acid Optimize Acid Catalyst (Type & Concentration) outcome_acid Yield Improved? optimize_acid->outcome_acid control_temp Improve Temperature Control outcome_temp Yield Improved? control_temp->outcome_temp monitor_time Monitor Reaction Time (TLC/HPLC) outcome_time Yield Improved? monitor_time->outcome_time inert_atm Use Inert Atmosphere (N2/Ar) outcome_inert Yield Improved? inert_atm->outcome_inert outcome_sm->optimize_acid Yes purify_sm Purify Starting Materials outcome_sm->purify_sm No outcome_acid->control_temp No success Problem Solved outcome_acid->success Yes outcome_temp->monitor_time No outcome_temp->success Yes outcome_time->inert_atm No outcome_time->success Yes outcome_inert->success Yes consider_alt Consider Alternative Synthesis Route outcome_inert->consider_alt No purify_sm->check_sm

Caption: Troubleshooting decision tree for low yield in Fischer Indole Synthesis.

Section 2: Purification and Handling

The inherent reactivity and potential instability of 1H-indol-2-amines can make purification and handling challenging. This section provides guidance on effective purification strategies and best practices for storage to maintain compound integrity.

Frequently Asked Questions (FAQs) - Purification and Handling

Q4: My this compound derivative is difficult to purify by standard column chromatography. What are some alternative strategies?

A4: When standard silica gel chromatography fails, often due to product instability on silica or poor separation, several alternatives can be employed.

  • Purification Strategies:

    • Salt Formation and Recrystallization: Since the target molecule contains a basic amine group, converting it to a salt (e.g., hydrochloride) can significantly increase its crystallinity.[5] This allows for effective purification via recrystallization, which is also highly scalable.

    • Alternative Stationary Phases: If your compound is basic, it may interact strongly with acidic silica gel, leading to tailing and decomposition. Consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).

    • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be an excellent option, although it is less scalable than crystallization.

Q5: I've noticed my purified 2-aminoindole compound changing color (e.g., turning yellow or brown) over time. What is causing this degradation and how can I properly store it?

A5: The discoloration of indole-containing compounds is a common sign of degradation, typically due to oxidation or photodegradation.[11]

  • Causes of Degradation:

    • Oxidation: The electron-rich indole ring is susceptible to oxidation when exposed to air.[6][11]

    • Photodegradation: Many indole derivatives are sensitive to light and can decompose upon exposure.[11]

    • Acid/Base Instability: 2-aminoindoles can be unstable in both strongly acidic and basic conditions.[12][13]

  • Recommended Storage Protocol:

    • Solid Form: Store the compound as a solid whenever possible, as solutions tend to be less stable.

    • Inert Atmosphere: Place the solid in a tightly sealed vial and backfill with an inert gas like argon or nitrogen to displace oxygen.[11]

    • Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect it from light.[11]

    • Low Temperature: For long-term storage, keep the vial at low temperatures, such as -20°C or even -80°C.[11][14]

Storage Condition Expected Stability Rationale
Solid, -20°C, Inert Gas, DarkHigh (Months to Years)Minimizes oxidation, photodegradation, and thermal decomposition.[11][14]
Solid, 4°C, Air, LightLow (Days to Weeks)Prone to oxidation and photodegradation.[11]
Solution, Room Temp, Air, LightVery Low (Hours to Days)Multiple degradation pathways are active.

Q6: What are the essential safety precautions when handling this compound and its derivatives?

A6: As with any chemical, proper safety protocols are paramount.

  • Safety and Handling:

    • Personal Protective Equipment (PPE): Always wear suitable protective clothing, safety glasses with side shields, and chemical-resistant gloves.[15][16]

    • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[15][16]

    • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[15][17]

    • Static Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge, especially when handling powders.[15][16]

    • SDS Review: Always consult the Safety Data Sheet (SDS) for the specific compound before use.[15][17]

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the structure and purity of your synthesized this compound. This section addresses common issues encountered during analytical procedures like NMR and HPLC.

Frequently Asked Questions (FAQs) - Characterization

Q7: I'm having trouble interpreting the ¹H NMR spectrum of my 2-aminoindole derivative. The peaks are broad, especially the N-H protons. What can I do to improve the spectrum?

A7: Broad N-H peaks are common in NMR spectroscopy due to quadrupole broadening and chemical exchange.

  • NMR Troubleshooting:

    • D₂O Exchange: To confirm which peaks correspond to N-H protons (both the indole N-H and the amine -NH₂), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H protons will be replaced by deuterium, causing their peaks to disappear.

    • Solvent Choice: The choice of solvent can affect peak shape. Using a solvent like DMSO-d₆, which forms hydrogen bonds with the N-H protons, can sometimes sharpen the peaks compared to CDCl₃.

    • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and quadrupole relaxation, often resulting in sharper N-H signals.

    • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons, respectively, providing a clearer picture of the molecular structure even if some 1D signals are broad.[18][19]

Q8: My HPLC analysis of a 2-aminoindole compound shows significant peak tailing. What is the cause, and how can I achieve better peak symmetry?

A8: Peak tailing in HPLC is a frequent issue, particularly with basic compounds like amines on silica-based columns.[20]

  • HPLC Peak Tailing - Causality & Solutions:

    • Secondary Interactions: The primary cause is often the interaction of the basic amine group with acidic residual silanol groups on the C18 column packing. This leads to a non-ideal chromatographic process.[20]

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds, using a mobile phase with a pH between 3 and 7 is often recommended. A low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) will protonate the amine, which can sometimes improve peak shape, but it will also protonate the silanols, so optimization is key.

    • Ionic Strength: Increasing the ionic strength of the mobile phase by adding a small amount of buffer (e.g., 10-20 mM ammonium formate) can help mask the residual silanol groups and reduce tailing.[21]

    • Column Choice: Consider using a column with "end-capping" technology, which minimizes the number of free silanol groups. Alternatively, a column specifically designed for the analysis of basic compounds may be necessary.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[20]

Protocol: Standard HPLC Method Development for 2-Aminoindoles
  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 280 nm (or a wavelength appropriate for your specific derivative).[22]

  • Injection Volume: 10 µL

  • Optimization:

    • If peak tailing is observed, add 10 mM ammonium formate to Solvent A.

    • Adjust the gradient slope to improve the separation of impurities.

    • If retention is too low, consider a less polar solvent B (e.g., methanol) or a column with a different stationary phase (e.g., Phenyl-Hexyl).

Visualization: HPLC Troubleshooting Logic

Sources

Technical Support Center: Navigating the Stability of 1H-Indol-2-Amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability challenges associated with this compound in solution. As a valued synthetic intermediate, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction: The Challenge of this compound Stability

This compound, a key building block in medicinal chemistry, is known for its inherent instability in solution.[1] The electron-rich indole nucleus, coupled with the reactive amino group at the C2 position, renders the molecule susceptible to various degradation pathways, primarily oxidation and dimerization. This instability can manifest as color changes in solutions, loss of compound potency in biological assays, and the appearance of unexpected peaks in analytical chromatograms. This guide will equip you with the knowledge to mitigate these issues and ensure the quality of your experimental data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Solution Discoloration (Yellowing/Browning)

Symptom: Your freshly prepared solution of this compound rapidly develops a yellow or brown tint.

Cause: This is a classic indicator of oxidative degradation. The indole ring is susceptible to oxidation, and this process is often accelerated by exposure to atmospheric oxygen and light.

Solutions:

  • Inert Atmosphere: Prepare and handle all solutions under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glovebox or by purging your solvents and vials with the inert gas before use.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Light Protection: Store all solutions in amber vials or wrap your containers in aluminum foil to protect them from light, which can catalyze photo-oxidation.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be considered, but compatibility with your downstream experiments must be verified.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe high variability or a progressive loss of activity in your biological assays over time.

Cause: The observed biological activity is likely diminishing due to the degradation of the parent this compound into less active or inactive byproducts. The rate of degradation can be influenced by the assay buffer composition, incubation time, and temperature.

Solutions:

  • Fresh is Best: Prepare solutions of this compound immediately before use. Avoid storing working solutions for extended periods, even at low temperatures.

  • Purity Check Before Use: Before every critical experiment, verify the concentration and purity of your stock solution using a quick analytical method like HPLC-UV.

  • Optimize Assay Conditions:

    • pH: The stability of amines can be pH-dependent.[2][3] If your assay allows, investigate the stability of this compound at different pH values to find the optimal range. Generally, avoiding strongly acidic or basic conditions is advisable.

    • Incubation Time: Minimize the incubation time of your assay as much as possible without compromising the biological readout.

  • Solubility Considerations: Poor aqueous solubility can lead to precipitation and aggregation, causing inconsistent results.[4] Ensure your compound is fully dissolved in the assay medium. The use of co-solvents like DMSO should be minimized (typically <0.5%) to avoid cell toxicity.[4]

Issue 3: Appearance of Multiple Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows multiple peaks in addition to the expected peak for this compound, and the area of the main peak decreases over time.

Cause: This is direct evidence of degradation. The additional peaks correspond to degradation products, which could include oxides, dimers, or other rearranged species.[5][6]

Solutions:

  • Stability-Indicating Method: Develop and validate an HPLC method that can effectively separate the parent compound from its potential degradation products. This typically involves a gradient elution on a C18 column.

  • Forced Degradation Studies: To identify the nature of the degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in understanding the degradation pathways and confirming that your analytical method is stability-indicating.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain molecular weight information for the unknown peaks, which is crucial for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most prominent degradation pathways are oxidation and dimerization.

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxygenated products, such as oxindoles and isatins.[7] The amino group can also be oxidized.

  • Dimerization: Electron-rich aminoindoles can undergo dimerization, especially under acidic conditions or upon exposure to air.[1] This can lead to the formation of complex bi-indole structures.[5]

Q2: What is the ideal solvent for preparing a stock solution of this compound?

A2: High-purity, anhydrous, and degassed aprotic organic solvents such as DMSO or DMF are generally recommended for preparing concentrated stock solutions. For working solutions, the choice of solvent will depend on the specific application, but it is crucial to minimize the presence of water, oxygen, and light.

Q3: How should I store solid this compound and its solutions?

A3:

  • Solid: Store solid this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer at -20°C or below.[8] The hydrochloride salt form is often more stable for long-term storage as a solid.[8]

  • Solutions: Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] As mentioned previously, prepare working solutions fresh for each experiment.

Q4: Can the hydrochloride salt of this compound improve its stability in solution?

A4: While the hydrochloride salt is generally more stable as a solid, in solution, it will dissociate. The resulting acidic pH may or may not be beneficial, depending on the specific degradation pathway that is dominant. Acidic conditions can sometimes catalyze dimerization.[5] Therefore, the stability of the free base versus the salt in your specific buffer system should be experimentally determined.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for your specific instrumentation and application.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm and 280 nm
Injection Vol. 10 µL

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase B. Dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of 50 µg/mL.

  • Analysis: Inject the prepared solution onto the equilibrated HPLC system.

  • Data Evaluation: Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the this compound peak over time.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the stability-indicating nature of your analytical method.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH) stock->base Aliquot oxidative Oxidative Degradation (3% H2O2) stock->oxidative Aliquot thermal Thermal Degradation (60°C in Solution) stock->thermal Aliquot photo Photolytic Degradation (UV/Vis Light Exposure) stock->photo Aliquot neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc compare Compare Stressed Samples to Control (t=0) hplc->compare

Caption: Workflow for forced degradation studies.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

dot

Degradation_Pathways cluster_oxidation Oxidation cluster_dimerization Dimerization IndoleAmine This compound OxidizedProducts Oxidized Products Oxindoles Isatins Other Oxygenated Species IndoleAmine->OxidizedProducts [O], Light, Air Dimer Dimerization Products Bi-indole Structures IndoleAmine->Dimer Acid/Base Catalysis, Air

Caption: Potential degradation pathways of this compound.

By understanding the inherent instability of this compound and implementing the strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

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  • Evaluation and comparison of the commonly used bioassays of human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). PubMed. [Link]

  • Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis | Journal of the American Chemical Society. ACS Publications. [Link]

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preventing oxidation of 1H-indol-2-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-indol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and its derivatives. Our goal is to provide you with the technical insights and practical protocols necessary to prevent its oxidative degradation during storage, ensuring the integrity and reproducibility of your experiments.

The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it highly susceptible to oxidation.[1][2] This guide will address the common challenges associated with its storage and handling, offering troubleshooting advice and validated procedures to maintain its purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample changing color (e.g., turning pink, brown, or black) over time?

A1: A change in color is a classic visual indicator of chemical degradation. This compound is an electron-rich aromatic amine, making it highly prone to oxidation when exposed to atmospheric oxygen. The observed color change is due to the formation of highly conjugated, colored oligomeric or polymeric byproducts. This process is often initiated by the formation of radical cations, which can then couple to form complex mixtures. The indole ring itself can be oxidized to various products, further contributing to the discoloration.

Q2: I store my this compound in the freezer. Is that sufficient to prevent oxidation?

A2: While low temperatures slow down the rate of chemical reactions, including oxidation, it is not sufficient on its own for long-term stability.[3] this compound is particularly sensitive to both oxygen and moisture.[3] When you remove a container from the freezer, condensation can form on the cold surfaces, introducing moisture that can accelerate degradation.[4] The most critical factor for preventing oxidation is the exclusion of oxygen. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is mandatory, in addition to refrigeration.[5][6][7]

Q3: What are the ideal storage conditions for solid this compound?

A3: Based on supplier recommendations and chemical principles, the ideal storage conditions are summarized below. Adherence to these conditions is critical for maximizing the shelf-life of the compound.

ParameterRecommendationRationale
Temperature -20°C Freezer[3]Reduces the kinetic rate of degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)[3][8]Prevents contact with atmospheric oxygen, the primary driver of oxidation.[6]
Container Amber glass vial with a tight-fitting, PTFE-lined cap or a flame-sealed ampoule.Protects from light, which can catalyze oxidation, and provides a superior barrier against air and moisture ingress.
Moisture Store in a desiccator, especially after opening.The compound is hygroscopic; moisture can facilitate oxidative pathways.[3][4]
Q4: Can I store this compound in solution (e.g., in DMSO)?

A4: Storing this compound in solution is not recommended for long-term storage. Solvents, especially DMSO, can actively participate in degradation. DMSO can be hygroscopic and may contain dissolved oxygen. Furthermore, over time, DMSO can decompose, producing reactive species that can degrade sensitive solutes. If you must prepare a stock solution, it should be made fresh. For short-term storage (i.e., less than 24 hours), use a deoxygenated solvent, store the solution under an inert atmosphere at -20°C or colder, and protect it from light.

Part 2: Troubleshooting Guide: Identifying and Managing Oxidation

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: Unexpected Results in a Reaction Using Stored this compound
  • Symptoms: Low reaction yield, formation of multiple unidentified byproducts, or complete failure of the reaction.

  • Underlying Cause: The this compound starting material has likely degraded due to oxidation, reducing the amount of active reagent and introducing impurities that may interfere with the reaction.

G A Reaction Failure or Low Yield B Assess Purity of This compound Stock A->B C Run TLC or Quick LC-MS Analysis B->C D Multiple Spots/Peaks Observed? C->D E Single Major Spot/Peak (Purity >95%) D->E No F Stock is Degraded. Procure or Purify New Material. D->F Yes G Investigate Other Reaction Parameters (Reagents, Temp, etc.) E->G H Implement Strict Inert Storage Protocol (See Part 3) F->H

Caption: Workflow for troubleshooting reaction failures.

Problem 2: Analytical Data Shows Impurities in the this compound Sample
  • Symptoms: LC-MS analysis shows new peaks, often with a mass increase of +16 or +32 Da. NMR spectrum shows broadened signals or new, unidentifiable peaks in the aromatic region.

  • Underlying Cause: These are hallmark signs of oxidation. The indole nucleus is susceptible to oxidation, leading to a variety of products.

While a specific forced degradation study on this compound is not widely published, we can predict the likely products based on the known oxidation chemistry of the indole ring, such as in tryptophan.[9][10]

Degradation Product (Hypothesized)Mass ChangeAnalytical Signature (LC-MS)Potential NMR Signature Change
2-Amino-oxindole +16 DaA new peak with [M+H]⁺ = M+16. Isomeric with hydroxylated products.Loss of indole C3-H signal; appearance of aliphatic C3-H₂ signals.
Hydroxylated 2-Aminoindole +16 DaA new peak with [M+H]⁺ = M+16. Multiple isomers possible (e.g., 4, 5, 6, or 7-hydroxy).Complex changes in the aromatic region of the ¹H NMR spectrum.
Ring-Opened Products (e.g., N-formylkynurenine analog) +32 DaA new peak with [M+H]⁺ = M+32.Significant loss of aromaticity; appearance of aldehyde and amide protons in ¹H NMR.
Dimeric Species + (2M-2H) DaPeaks corresponding to approximately double the parent mass.Broadening of signals; complex aromatic region.

A stability-indicating assay method (SIAM) is crucial for quantifying the purity of your sample and detecting degradation products.[3][11][12] Here is a general-purpose Reverse-Phase HPLC method suitable for this purpose.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Interpreting the Results:

  • A pure sample should show a single major peak.

  • Oxidized impurities will typically be more polar and elute earlier than the parent compound.

  • Integrate all peaks to calculate the purity as a percentage of the total area. A purity below 95% indicates significant degradation, and the material should not be used in sensitive applications.

Part 3: Protocols for Safe Handling and Storage

Adherence to these protocols will significantly extend the viable lifetime of your this compound supply.

Protocol 1: Initial Receipt and Aliquoting of a New Bottle

This procedure should be performed immediately upon receiving a new bottle of the compound to prevent contamination of the entire batch.

G cluster_0 Preparation Phase cluster_1 Aliquoting Phase cluster_2 Storage Phase A Move new bottle, pre-weighed vials, spatula, and labels into an inert atmosphere glovebox. B Allow bottle to equilibrate to glovebox temperature (30 min). A->B C Carefully open the main bottle inside the glovebox. D Dispense desired amounts (e.g., 10-50 mg) into pre-weighed vials. C->D E Tightly cap each vial. D->E F Wrap each vial in parafilm for an extra seal. E->F G Backfill the main bottle with inert gas before resealing tightly. E->G H Place all vials and the main bottle into a desiccator inside a -20°C freezer. F->H G->H

Caption: Workflow for aliquoting air-sensitive compounds.

Protocol 2: Weighing and Preparing a Solution for an Experiment
  • Preparation: Place a sealed aliquot vial, your chosen solvent (previously deoxygenated by sparging with argon for 15-20 minutes), and necessary glassware into a glovebox.

  • Weighing: Bring a tared weigh boat or your reaction flask onto the balance inside the glovebox. Open the aliquot vial and carefully weigh the desired amount of this compound.

  • Dissolution: Add the deoxygenated solvent to the flask containing the weighed solid.

  • Sealing: Seal the flask with a septum before removing it from the glovebox.

  • Best Practice: For any subsequent additions to this flask, use gas-tight syringes and maintain a positive pressure of inert gas (e.g., via a balloon or Schlenk line).[4]

By implementing these rigorous storage and handling procedures and utilizing appropriate analytical checks, you can ensure the quality of your this compound and the integrity of your research outcomes.

References

  • Stability indicating study by using different analytical techniques. (n.d.). International Journal for Scientific Research & Development. Retrieved from [Link]

  • Stability-Indicating Assay. (n.d.). SEP Analytical Labs. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Retrieved from [Link]

  • Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Seidel, J., Zarschler, K., & Stephan, H. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(6), 4257–4266.
  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. (2023). National Institutes of Health. Retrieved from [Link]

  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. (2019). ResearchGate. Retrieved from [Link]

  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central. Retrieved from [Link]

  • Determination of oxidative protein modifications using mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. (2011). PubMed. Retrieved from [Link]

  • a) ¹H NMR spectra of i) 2 a and ii) 2 b, b) ¹³C NMR spectra of i) 2 a and ii) 2 b. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed. Retrieved from [Link]

  • Analytical methods for amino acid determination in organisms. (2020). ResearchGate. Retrieved from [Link]

  • Evidence for oxidation-state-dependent conformational changes in human ferredoxin from multinuclear, multidimensional NMR spectroscopy. (1997). PubMed. Retrieved from [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021).
  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. (2019). Chemistry – A European Journal, 25(10), 2431-2449.

Sources

Technical Support Center: Overcoming Poor Solubility of 1H-indol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor aqueous solubility encountered with 1H-indol-2-amine derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, its inherent hydrophobicity often leads to significant formulation and bioavailability challenges.[2][3] This resource offers a structured, question-and-answer approach to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives is primarily rooted in their molecular structure. The indole ring system is inherently hydrophobic.[2] While the 2-amino group adds a polar functional group, the overall lipophilicity of the molecule often dominates, especially with additional hydrophobic substituents on the indole ring. This high lipophilicity is a common trait among many small molecule kinase inhibitors, a class to which numerous indole derivatives belong, presenting hurdles in achieving therapeutic concentrations for both in vitro and in vivo studies.[2]

Q2: Can the solubility of my this compound derivative be improved by adjusting the pH?

A2: Yes, pH modification can be a very effective strategy, provided your derivative has ionizable groups.[2][4] The 2-amino group on the indole ring is basic and can be protonated. By lowering the pH of the solution, you can increase the proportion of the protonated, and therefore more water-soluble, form of your compound.[2][5] Conversely, if your derivative contains an acidic functional group elsewhere on the molecule, increasing the pH would enhance its solubility.[2][5] It is essential to determine the pKa of your specific compound to identify the optimal pH range for dissolution.[2] However, the acceptable pH range is dependent on the route of administration, with oral formulations generally tolerating a wider range (pH 2-11) than intravenous formulations (pH 3-9).[6]

Q3: What are co-solvents and how can they be used to improve solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[7][8] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[9] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[6][7] The selection and concentration of a co-solvent need to be carefully optimized to maximize solubility while minimizing potential toxicity or unwanted effects in biological assays.[8][10]

Q4: How do cyclodextrins enhance the solubility of indole derivatives?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] This unique structure allows them to encapsulate hydrophobic molecules, like this compound derivatives, within their central cavity, forming an inclusion complex.[11][13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and bioavailability.[11][12][15] Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD).[11]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a logical workflow for resolving them.

Issue 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay.

This is a frequent challenge that arises when the final concentration of the compound in the aqueous medium surpasses its thermodynamic solubility limit.

Troubleshooting Workflow:

start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution. check_dmso->reduce_dmso Yes add_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. check_dmso->add_cosolvent No success Compound Solubilized reduce_dmso->success add_surfactant Add a non-ionic surfactant (e.g., Tween® 80) to the formulation. add_cosolvent->add_surfactant use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. add_surfactant->use_cyclodextrin use_cyclodextrin->success

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps & Rationale:

  • Evaluate DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause compounds to "crash out" of solution upon dilution. Aim for a final DMSO concentration of ≤0.5%. If it's higher, prepare a more dilute stock solution.

  • Introduce a Co-solvent: Adding a small amount of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 to your aqueous buffer can increase its capacity to dissolve your compound.[2]

  • Incorporate a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[2] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays due to their relatively low toxicity.[2]

  • Utilize Cyclodextrins: As a more advanced strategy, preparing an inclusion complex with a cyclodextrin like HP-β-CD prior to dilution can effectively prevent precipitation.[2]

Issue 2: My compound shows poor bioavailability in animal studies despite good in vitro activity.

Poor bioavailability for orally administered drugs is often linked to low aqueous solubility, which limits the dissolution rate in the gastrointestinal tract.

Advanced Formulation Strategies:

StrategyDescriptionKey Advantages
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a solid state.[9] This can be achieved through methods like spray drying or hot-melt extrusion.[4][16]Reduces drug crystallinity, decreases particle size, and improves wettability, leading to enhanced dissolution and absorption.[17][18]
Nanosuspensions The drug is formulated as a colloidal dispersion of particles with a size less than 1 µm in an aqueous phase, stabilized by surfactants.[19]The significant increase in surface area due to particle size reduction dramatically enhances the dissolution rate and saturation solubility.[19][20]
Lipid-Based Formulations The drug is dissolved or suspended in lipid-based excipients, such as oils, surfactants, and co-solvents. These can form self-emulsifying drug delivery systems (SEDDS).[21]Presents the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.[6][21]
Prodrug Approach A bioreversible derivative of the parent drug is synthesized with improved solubility. This derivative is then converted back to the active drug in vivo.[22]Can overcome solubility limitations and potentially improve other properties like permeability and metabolic stability.[22][23]

Workflow for Selecting an Advanced Formulation Strategy:

start Poor In Vivo Bioavailability physicochemical Assess Physicochemical Properties (LogP, m.p., crystallinity) start->physicochemical solid_dispersion Solid Dispersion physicochemical->solid_dispersion High m.p., Crystalline nanosuspension Nanosuspension physicochemical->nanosuspension High LogP, High m.p. lipid_formulation Lipid-Based Formulation physicochemical->lipid_formulation High LogP, Lipophilic prodrug Prodrug Approach physicochemical->prodrug Multiple liabilities (solubility, permeability)

Caption: Decision tree for advanced formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a straightforward method for preparing a solid inclusion complex to enhance solubility.

Materials:

  • This compound derivative ("Compound")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1 v/v) solution

  • Mortar and pestle

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Compound to HP-β-CD (commonly starting with 1:1 or 1:2).

  • Paste Formation: Place the accurately weighed HP-β-CD in the mortar. Slowly add a minimal amount of the ethanol/water solution and triturate with the pestle to form a uniform, thick paste.[2]

  • Compound Addition: Add the accurately weighed Compound to the paste.[2]

  • Kneading: Knead the mixture vigorously for 45-60 minutes. The solvent will gradually evaporate. If the mixture becomes too dry, add a few drops of the ethanol/water solution to maintain a paste-like consistency.[2]

  • Drying: Scrape the resulting solid from the mortar, spread it on a watch glass, and dry it in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • Characterization: The resulting powder can be reconstituted in an aqueous buffer for your experiments.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Gajul, P., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. Journal of Pharmacy and Pharmacology, 63(5), 637-645. [Link]

  • Azimullah, S., Vikrant, & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics, 9(2), 576-585. [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Azimullah, S., Vikrant, & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • SciSpace. (n.d.). Nanosuspensions: a strategy to increase the solubility and bioavailability of poorly water. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Co-solvent: Significance and symbolism. (2025). Lateral. [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Larsen, B. S., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(5), 659. [Link]

  • Understanding the Role and Importance of Cosolvents in Drug Development and Experimentation. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • He, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3020. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH. [Link]

  • de Souza, M. C. B. V., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(7), 5583-5603. [Link]

  • Wardman, P., et al. (1995). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Biochemical Pharmacology, 50(5), 623-632. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2019). Journal of Drug Delivery and Therapeutics, 9(3), 850-858. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science, 2(10), 141-147. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2013). Journal of Advanced Pharmacy Education and Research, 3(4), 415-424. [Link]

  • pH and Solubility. (n.d.). AP Chem | Fiveable. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Zenodo. [Link]

  • Indole Chemistry Breakthrough Speeds Drug Development. (2025). Mirage News. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). LinkedIn. [Link]

  • Impact of pH on Solubility. (2020). YouTube. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • How does pH affect solubility?. (2025). askIITians. [Link]

  • Solubility of Indole (C8H7N). (n.d.). Solubility of Things. [Link]

  • Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). (n.d.). Cheméo. [Link]

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. (n.d.). RSC Publishing. [Link]

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Technical Support Center: Refining Purification Protocols for 1H-Indol-2-Amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome, researchers and drug development professionals. The 1H-indol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] However, its unique chemical properties—namely the basicity of the 2-amino group and the electron-rich, reactive nature of the indole ring—present significant challenges during purification.[4][5]

This guide is designed to move beyond simple procedural lists. It provides a framework for understanding the underlying chemistry, enabling you to troubleshoot complex separations, optimize your protocols, and ensure the integrity of your final compounds. We will address common pitfalls, from oxidative degradation to chromatographic artifacts, and provide robust, field-proven solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of this compound analogues.

Q1: My supposedly pure compound is a yellow or brown solid/oil, but the literature suggests it should be colorless. What is causing this discoloration?

A: This is a classic sign of oxidative degradation. The this compound system is highly susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[4][6] The indole ring is electron-rich, and the exocyclic amine group further activates it, making it sensitive to atmospheric oxygen, light, and trace acid.[4][5]

Causality & Solution:

  • Mechanism: Oxidation can occur at several positions, but the C3 position of the indole is particularly electron-rich and prone to reaction.[4] This can initiate a cascade of reactions leading to complex, colored mixtures.

  • Preventative Measures:

    • Inert Atmosphere: Always handle crude materials and purified compounds under an inert atmosphere (e.g., nitrogen or argon).[4][5]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.

    • Light Protection: Store solutions and solid samples in amber vials or wrap containers in aluminum foil to prevent photo-degradation.[4][5]

    • Temperature Control: Perform purification steps at low temperatures where possible and store the final compound in a freezer (-20°C is standard).[5]

Q2: I'm observing significant streaking and poor recovery of my compound during silica gel column chromatography. What's happening on the column?

A: This issue stems from the interaction between your basic amine and the acidic surface of standard silica gel. The amine group (-NH2) is a Lewis base and can bind strongly and sometimes irreversibly to the acidic silanol groups (Si-OH) on the silica surface. This leads to tailing (streaking) on TLC and poor recovery from a column.[7]

Causality & Solution:

  • Mechanism: The acid-base interaction is strong, causing a portion of your compound to move very slowly or get stuck, while the rest moves with the eluent, resulting in a streak rather than a tight band.

  • Recommended Solutions:

    • Basic Eluent Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et3N) or pyridine is sufficient to neutralize the active sites on the silica gel, allowing your basic compound to elute cleanly.[7]

    • Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography: For analogues with sufficient hydrophobicity, reverse-phase HPLC or flash chromatography (using a C18-functionalized silica) can be a powerful alternative, as it separates based on polarity in a different way.[8][9]

Q3: My TLC shows multiple spots, and I suspect I have regioisomers from my synthesis. How can I separate them?

A: Separating regioisomers is a common and significant challenge because they often have very similar polarities and structures.[7] Standard chromatography may fail to resolve them.

Causality & Solution:

  • Mechanism: Regioisomers have the same functional groups and molecular weight, leading to nearly identical behavior in many chromatographic systems.

  • Optimization Strategies:

    • Shallow Gradient: During column chromatography, use a very slow, shallow gradient of the polar solvent. This increases the residence time on the column and maximizes the chances of separation.[7]

    • Change Solvent Selectivity: If a Hexanes/Ethyl Acetate system fails, switch to a system with different solvent properties, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can often achieve separation.[7]

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography and is often the best method for separating challenging isomer pairs.[8][10]

Q4: After a palladium-catalyzed cross-coupling reaction, I can't get rid of a persistent black/grey impurity. How do I remove residual metal catalyst?

A: Residual transition metals like palladium are a common issue in modern organic synthesis and must be removed, especially for drug candidates. These fine metal particles can be difficult to remove by standard chromatography or crystallization.

Causality & Solution:

  • Mechanism: Palladium can exist in various oxidation states and may be present as fine colloidal particles or complexed to your product or impurities, making it mobile.

  • Effective Removal:

    • Metal Scavenger Resins: The most effective method is to use a metal scavenger. These are typically silica or polymer resins functionalized with groups that have a high affinity for transition metals, such as thiols or amines.[11][12][13] Stirring the crude product solution with a scavenger resin for a few hours, followed by filtration, can effectively remove the metal.[12][14][15]

Table 1: Common Metal Scavengers for Palladium Removal
Scavenger Type Functional Group
Si-ThiolSilica-bound thiol
Si-TrisamineSilica-bound tris(2-aminoethyl)amine
MP-TMTMacroporous polystyrene-bound trimercaptotriazine

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying a novel this compound analogue?

A: A multi-step strategy is almost always necessary to achieve high purity.[5] The optimal workflow moves from bulk impurity removal to fine purification.

G General Purification Workflow for this compound Analogues Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Extraction Acid-Base Extraction (Optional, exploits amine basicity) Workup->Extraction  for neutral/ acidic impurities Drying Dry Organic Phase (Na2SO4 or MgSO4) Workup->Drying Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Solid Crude Solid / Oil Solvent_Removal->Crude_Solid Column Column Chromatography (Deactivated Silica or Alumina) Crude_Solid->Column Recrystal Recrystallization Column->Recrystal if sufficiently pure Pure_Fractions Combine Pure Fractions Column->Pure_Fractions Final_Product Pure Crystalline Product Recrystal->Final_Product Pure_Fractions->Recrystal  for final polishing Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Final_Product->Analysis G Troubleshooting Streaking on Silica rect_node rect_node success_node success_node Start Streaking or Low Recovery on TLC/Column? Add_Base Add 1% Et3N to Eluent? Start->Add_Base Check_Again Streaking Resolved? Add_Base->Check_Again Run TLC Switch_Phase Switch to Neutral Alumina? Check_Again->Switch_Phase No Success Problem Solved Check_Again->Success Yes Check_Again2 Streaking Resolved? Switch_Phase->Check_Again2 Run TLC Consider_RP Consider Reverse-Phase (C18) Chromatography Check_Again2->Consider_RP No Check_Again2->Success Yes Failure Protecting Group Strategy May Be Needed Consider_RP->Failure

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-Indol-2-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Four Versatile Scaffolds in Drug Discovery

To the dedicated researcher, the indole nucleus is a familiar and welcome sight. This bicyclic aromatic heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in the quest for novel therapeutics.[2] This guide moves beyond the well-trodden path of 3-substituted indoles to offer a comparative analysis of four fundamental building blocks: the positional isomers of aminoindole.

While these simple amines—1H-indol-2-amine, 1H-indol-3-amine, 1H-indol-5-amine, and 1H-indol-7-amine—may not always be the final, potent drug candidates themselves, they represent critical starting points for chemical elaboration. The position of the amino group profoundly influences the molecule's reactivity, stability, and, ultimately, the types of biological targets that can be effectively modulated by its derivatives. Here, we will explore the distinct personality of each isomer as a versatile scaffold, highlighting the divergent therapeutic avenues each has opened.

The Aminoindole Isomers: A Structural Overview

The fundamental difference between these four molecules lies in the point of attachment of the amino group to the indole ring. This seemingly minor structural change dictates the electronic distribution and steric accessibility of the amine, influencing how medicinal chemists can build upon these cores to achieve specific biological effects.

G cluster_2_amine This compound cluster_3_amine 1H-Indol-3-amine cluster_5_amine 1H-Indol-5-amine cluster_7_amine 1H-Indol-7-amine 2-amine 3-amine 5-amine 7-amine G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of indole derivatives B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution (0.5 mg/mL) to each well D->E F Incubate for 3-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Read absorbance at ~570 nm using a plate reader G->H

References

A Technical Guide to the In Vitro Validation of 1H-indol-2-amine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro validation methodologies for a representative aminopyrrole-indole compound, 1H-indol-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of its hypothesized mechanism of action as a kinase inhibitor. We will compare its theoretical profile with that of two well-characterized kinase inhibitors: the broad-spectrum agent Staurosporine and the clinically approved multi-targeted inhibitor Sunitinib . This guide offers not only a comparative analysis based on experimental data but also detailed, field-proven protocols for the key assays required for such a validation campaign.

The Rationale: Why Focus on Kinase Inhibition for this compound?

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that target a wide array of proteins.[1] A significant portion of research on indole derivatives has focused on their potent inhibitory activity against protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1] Given the structural similarities of this compound to known indole-based kinase inhibitors, a primary hypothesis for its mechanism of action is the modulation of kinase activity.

To rigorously validate this hypothesis, a systematic in vitro approach is essential. This involves not only determining the direct inhibitory effect on purified kinases but also assessing the downstream cellular consequences of target engagement. This guide will walk you through this process, providing both the "how" and the "why" behind each experimental step.

Comparative Analysis of Kinase Inhibitors

For the purpose of this guide, we will use a representative 2-aminoindole derivative, compound 3h from a study by Wang et al. (2025), as a proxy for this compound due to the availability of in vitro data.[2] This compound, while evaluated for its anti-influenza activity, provides valuable cytotoxicity data that can be compared with our established kinase inhibitors.

CompoundPrimary Target(s)In Vitro Potency (IC50/EC50)Cellular Activity (A549 EC50)
2-Aminoindole derivative (3h) RNA-dependent RNA polymerase (RdRp)EC50 = 8.37 µM (anti-influenza activity)CC50 = 669.26 µM (cytotoxicity in MDCK cells)
Staurosporine Broad-spectrum kinase inhibitorIC50 = 3 nM (PKC), 6 nM (p60v-src), 7 nM (PKA)[3]~0.77 µM (induces apoptosis in HeLa cells)[3], variable in A549 cells[4][5][6]
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETIC50 = 2 nM (PDGFRβ), 80 nM (VEGFR2)[7][8]IC50 > 1 µM[9], 3.68 - 7.34 µM[10]

Note: The cellular activity of Staurosporine in A549 cells can vary depending on the endpoint measured (e.g., proliferation, apoptosis) and experimental conditions.

This table highlights the diverse profiles of these compounds. Staurosporine is a potent but non-selective inhibitor, making it a useful tool for initial mechanism-of-action studies but a poor therapeutic candidate.[6] Sunitinib displays a more targeted, yet still multi-kinase, profile, which has translated into clinical success.[11] The 2-aminoindole derivative shows biological activity, and its high CC50 suggests low general cytotoxicity, a desirable feature in drug development.

A Step-by-Step Guide to In Vitro Validation

The following sections provide detailed protocols for a logical workflow to validate the hypothesized kinase inhibitor mechanism of action for a compound like this compound.

Phase 1: Biochemical Assays - Direct Target Engagement

The first step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified kinases.

Caption: Workflow for determining direct kinase inhibition.

This assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[12] A lower luminescence signal indicates higher kinase activity (more ATP consumed).[12]

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light from ATP and luciferin.[12] The amount of light is directly proportional to the ATP concentration.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Reconstitute the Kinase-Glo® Substrate with the Kinase-Glo® Buffer to create the Kinase-Glo® Reagent.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Prepare the kinase, substrate, and ATP in a suitable kinase reaction buffer.

  • Set up the Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations (serially diluted). Include a DMSO vehicle control.

    • Add the kinase and substrate to all wells.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[13]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay directly measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.[14] A test compound that also binds to this site will displace the tracer, leading to a decrease in the FRET signal.[14]

Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a 1X Kinase Buffer A solution.[14]

    • Prepare stock solutions of the test compound, kinase, Eu-labeled antibody, and Alexa Fluor®-labeled tracer.

  • Set up the Assay Plate:

    • In a low-volume 384-well plate, add the test compound at various concentrations (typically a 3X final concentration).[15]

    • Add the kinase and Eu-labeled antibody mixture (at 3X final concentration).[15]

    • Initiate the binding reaction by adding the tracer (at 3X final concentration).[15] The final assay volume is typically 15 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at ~340 nm.[16]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to determine the IC50 value.

Phase 2: Cell-Based Assays - Assessing Cellular Effects

Once direct kinase inhibition is established, the next crucial step is to determine if the compound affects cellular processes consistent with the inhibition of the target kinase or pathway.

Caption: Workflow for validating cellular mechanism of action.

This assay measures the metabolic activity of cells as an indicator of their viability.[17] A decrease in the signal indicates reduced cell viability or proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17] The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium).[18]

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.[19]

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes to ensure complete dissolution.[19]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of ~570-590 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Phase 3: Investigating Alternative Mechanisms - GPCR Modulation

While kinase inhibition is a primary hypothesis, it is prudent to investigate other potential mechanisms, especially for a novel scaffold. Given the structural similarities of some indole derivatives to biogenic amines, G-protein coupled receptor (GPCR) modulation is a plausible alternative or parallel mechanism.

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[20] It can detect both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptor activation.[20]

Principle: This is a competitive immunoassay based on Enzyme Fragment Complementation (EFC).[21] Cellular cAMP competes with ED-labeled cAMP for binding to an anti-cAMP antibody. Unbound ED-cAMP complements with an enzyme acceptor (EA) to form an active β-galactosidase enzyme, which generates a luminescent signal.[21] Therefore, the signal is directly proportional to the cellular cAMP concentration.

Step-by-Step Protocol:

  • Cell Plating:

    • Thaw and plate the cAMP Hunter™ eXpress cells (engineered to express the target GPCR) into the provided 96-well plate.[20]

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • For antagonist mode, pre-incubate the cells with the test compound for 30 minutes at 37°C.[20]

  • Agonist Stimulation (for antagonist mode):

    • Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add the cAMP Hunter™ detection reagents (containing ED-cAMP, anti-cAMP antibody, EA, and substrate) to all wells.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure chemiluminescence on a plate-reading luminometer.

  • Data Analysis:

    • For agonist mode, plot the signal against the compound concentration to determine the EC50.

    • For antagonist mode, plot the signal against the antagonist concentration to determine the IC50.

Conclusion

The in vitro validation of a novel compound's mechanism of action is a multi-faceted process that requires a logical and systematic approach. For a compound like this compound, with a scaffold known for kinase inhibition, the described workflow provides a robust framework for confirming this hypothesis. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized inhibitors like Staurosporine and Sunitinib, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular effects. This rigorous in vitro characterization is a critical step in the journey of drug discovery and development, providing the foundational data necessary for further preclinical and clinical investigation.

References

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The Evolving Landscape of 1H-Indol-2-Amine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among its many derivatives, the 1H-indol-2-amine and its related analogues have emerged as a privileged chemotype, demonstrating significant potential in the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as kinase inhibitors, antimicrobial agents, and cannabinoid receptor 1 (CB1) modulators. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core, characterized by an amino group at the 2-position of the indole ring, offers a unique combination of structural features. The indole nucleus provides a planar, aromatic system capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[3] The 2-amino group serves as a key hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The versatility of this scaffold has led to its exploration against a diverse range of biological targets.[4]

SAR of this compound Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The ATP-binding site of kinases has been a primary focus for the development of small molecule inhibitors. The this compound scaffold has shown promise in the design of kinase inhibitors, particularly targeting the Aurora kinase family, which are key regulators of mitosis.[6]

Key SAR Insights for Aurora Kinase Inhibition:

While much of the research has focused on the closely related indolin-2-one scaffold, the principles can be extrapolated to inform the design of this compound inhibitors.[7][8] The core scaffold is thought to mimic the adenine region of ATP, binding within the hinge region of the kinase domain.

  • Substitution on the Indole Ring: Modifications at the 5- and 6-positions of the indole ring have a significant impact on potency and selectivity. Electron-withdrawing groups, such as halogens, can enhance activity.

  • The 2-Amino Group: The nature of the substituent on the 2-amino group is crucial for interacting with the solvent-exposed region of the ATP-binding pocket. Bulky aromatic or heteroaromatic groups can improve potency.

  • N1-Substitution: Alkylation or arylation at the N1 position of the indole can influence the orientation of the molecule within the binding site and affect its pharmacokinetic properties.

Table 1: Comparative Activity of Indolin-2-one Derivatives as Aurora B Kinase Inhibitors

CompoundR1 (at C6)R2 (at N1)Aurora B IC50 (nM)Antiproliferative IC50 (MDA-MB-468 cells, nM)Reference
1 4-hydroxyphenylH84.421.0 ± 2.9[9]
6e 4-hydroxyphenyl-C(O)O-cyclopropyl16.232.6 ± 9.9[9][10]
8a 4-hydroxyphenyl-C(O)NH-cyclopropyl10.529.1 ± 7.3[9][10]

Note: Data for indolin-2-one derivatives are presented to illustrate SAR principles applicable to the this compound scaffold.

Aurora Kinase Signaling Pathway

Aurora kinases, particularly Aurora A and B, play pivotal roles in cell cycle progression, including centrosome maturation, spindle assembly, and cytokinesis.[9][11] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[9][12] Small molecule inhibitors of Aurora kinases can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Aurora_Kinase_Signaling cluster_0 Upstream Regulation cluster_1 Aurora Kinase A cluster_2 Downstream Effects Myc Myc Aurora_A Aurora A Myc->Aurora_A Upregulates Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK->Aurora_A Activates p53 p53 Aurora_A->p53 Phosphorylates & Inactivates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation p53_Inactivation p53 Inactivation Aurora_A->p53_Inactivation NF_kappaB_Activation NF-κB Activation Aurora_A->NF_kappaB_Activation Akt_Activation Akt Activation Aurora_A->Akt_Activation Cell_Cycle_Progression Cell Cycle Progression Centrosome_Maturation->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis p53_Inactivation->Apoptosis_Inhibition NF_kappaB_Activation->Apoptosis_Inhibition Akt_Activation->Apoptosis_Inhibition 1H_Indol_2_amine This compound Derivatives 1H_Indol_2_amine->Aurora_A Inhibits

Caption: Aurora Kinase A signaling pathway and the inhibitory action of this compound derivatives.

SAR of this compound Derivatives as Antimicrobial Agents

The rise of antibiotic resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents with novel mechanisms of action.[13] Indole derivatives have demonstrated promising antibacterial activity, and the this compound scaffold is a viable starting point for the design of new anti-MRSA agents.[3][10]

Key SAR Insights for Antimicrobial Activity:

The antimicrobial activity of this compound derivatives is highly dependent on the substitution pattern on the indole ring and the 2-amino group.

  • Lipophilicity: A key factor influencing antimicrobial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate the bacterial cell membrane.

  • Substituents on the Indole Ring: Electron-withdrawing groups, such as halogens, at the 5- and 6-positions of the indole ring have been shown to enhance activity against MRSA.

  • The 2-Amino Group: The nature of the substituent on the 2-amino group can modulate the compound's interaction with bacterial targets. Small alkyl or aryl groups can be beneficial.

  • Mechanism of Action: Several indole derivatives are proposed to exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14][15] Some derivatives may also interfere with key bacterial enzymes or inhibit biofilm formation.[4][10]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole Derivatives

CompoundR (at C5)R' (at C2)S. aureusMRSAE. coliReference
Indole HH>100>100>100[3]
Compound 3i H-Benzimidazole-7.8>125
Compound 3ag H-Methyl-benzimidazole-3.9>125
Compound 3ao Br-Benzimidazole<1<1-
Compound 3aq Br-Dimethyl-benzimidazole<1<1-

Note: Data for 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives are presented to highlight the potential of substituted indoles against MRSA.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism Indole_Derivative This compound Derivative Bacterial_Membrane Bacterial Cell Membrane Indole_Derivative->Bacterial_Membrane Intercalates Biofilm_Inhibition Biofilm Formation Inhibition Indole_Derivative->Biofilm_Inhibition Inhibits Membrane_Disruption Membrane Disruption & Permeabilization Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of action for antimicrobial this compound derivatives.

SAR of 1H-Indol-2-Carboxamide Derivatives as CB1 Receptor Modulators

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. It is a key therapeutic target for a range of conditions, including pain, obesity, and neurological disorders. While direct agonists of CB1 have shown therapeutic promise, they are often associated with undesirable psychoactive side effects. Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, offer a potential strategy to modulate CB1 receptor activity with greater subtlety and fewer side effects. The 1H-indole-2-carboxamide scaffold has been extensively investigated for its ability to allosterically modulate the CB1 receptor.

Key SAR Insights for CB1 Receptor Modulation:
  • Carboxamide Moiety: The carboxamide linkage at the 2-position is a critical feature for activity.

  • N-Substituent of the Carboxamide: Typically, a phenethyl group is favored. Substitutions on the phenyl ring of this group are well-tolerated and can be used to fine-tune potency and selectivity. A basic nitrogen-containing group, such as a diethylamino or piperidinyl group, at the 4-position of the phenyl ring is often preferred.

  • C3-Position of the Indole: Short alkyl chains at the C3 position are generally optimal for activity.

  • C5-Position of the Indole: Halogen substitution (chloro or fluoro) at the C5 position often enhances potency.

Table 3: Comparative Activity of 1H-Indole-2-carboxamide Derivatives as CB1 Allosteric Modulators

CompoundR1 (at C3)R2 (at C5)R3 (at 4' of phenyl)IC50 (nM)Reference
Org27569 (1) EthylClPiperidin-1-yl~790[11]
17 EthylClDiethylamino483[11]
45 MethylClDiethylamino79[11]

Experimental Protocols

General Synthesis of this compound Derivatives

A common route to synthesize this compound derivatives starts from the corresponding indole-2-carboxylic acid.

Step 1: Amide Formation

  • To a solution of the substituted indole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding indole-2-carboxamide.

Step 2: Hofmann Rearrangement to this compound

  • Dissolve the indole-2-carboxamide (1.0 eq) in a mixture of a suitable solvent (e.g., acetonitrile or methanol) and water.

  • Add a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or bleach and sodium hydroxide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude this compound by column chromatography.

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific Aurora kinase using a luminescence-based assay that measures ADP formation.[1][2]

Materials:

  • Test compounds (this compound derivatives)

  • Recombinant Aurora kinase (A or B)

  • Suitable kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known Aurora kinase inhibitor as a positive control.

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of 2X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain (e.g., MRSA).

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strain (e.g., S. aureus MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to achieve potent and selective activity against various biological targets. As our understanding of the molecular basis of diseases deepens, the rational design of this compound derivatives, guided by SAR studies and computational modeling, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on exploring a wider range of substitutions on this versatile scaffold and investigating its potential against other emerging therapeutic targets.

References

  • Aurora kinase signaling pathway. Creative Diagnostics. [Link]

  • Recent advances in indole dimers and hybrids with antibacterial activity against methicillin‐resistant Staphylococcus aureus. Scilit. [Link]

  • Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Future Science. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane. Nature. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed. [Link]

  • The role of Aurora-A in human cancers and future therapeutics. Journal of Cancer. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. Semantic Scholar. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro. STAR Protocols. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]

  • Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). Royal Society of Chemistry. [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. PubMed. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PubMed. [Link]

  • Indolin-2-one Derivatives as Selective Aurora B Kinase Inhibitors Targeting Breast Cancer. ResearchGate. [Link]

  • Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. National Center for Biotechnology Information. [Link]

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]

  • Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate. [Link]

  • Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. National Center for Biotechnology Information. [Link]

  • Protein Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. National Center for Biotechnology Information. [Link]

  • Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. National Center for Biotechnology Information. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. [Link]

Sources

in vivo validation of the therapeutic potential of 1H-indol-2-amine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Validation of 1H-Indol-2-Amine Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the . We will move beyond simple protocol listings to explore the causal relationships behind experimental design, ensuring a robust and translatable evaluation of this promising chemical scaffold. The 2-aminoindole nucleus is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and serving as a versatile precursor for more complex heterocyclic systems.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for therapeutic development in oncology, neurodegeneration, and infectious diseases.[3][4][5]

The Therapeutic Promise: Key Mechanisms of Action

The therapeutic versatility of this compound derivatives stems from their ability to modulate several critical biological pathways. Understanding these mechanisms is paramount to designing relevant in vivo validation studies.

Immunomodulation via IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[6] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This dual action suppresses the proliferation and function of effector T cells while promoting the differentiation of regulatory T (Treg) cells, allowing cancer cells to evade immune destruction.[6][7]

Several this compound-based compounds have been identified as potent IDO1 inhibitors. By blocking the enzyme, these compounds restore local tryptophan levels and prevent kynurenine accumulation, thereby reactivating anti-tumor T cell responses.[6][8] This mechanism positions them as promising candidates for cancer immunotherapy, particularly in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[8][9]

IDO1_Pathway cluster_depletion Tryptophan Depletion Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell T Cell Tryptophan->T_Cell Essential for Proliferation Tryptophan->T_Cell Depletion Inhibits T Cells Kynurenine Kynurenine Treg_Cell Regulatory T Cell (Treg) Kynurenine->Treg_Cell Promotes Differentiation IDO1->Kynurenine Catalyzes Indol_2_amine This compound Inhibitor Indol_2_amine->IDO1 Inhibits TumorCell Tumor Cell T_Cell->TumorCell Kills AntiTumorImmunity Anti-Tumor Immunity T_Cell->AntiTumorImmunity Treg_Cell->T_Cell Suppresses ImmuneEscape Immune Escape Treg_Cell->ImmuneEscape TumorCell->IDO1 Upregulates

Caption: IDO1 pathway in tumor immune escape and its inhibition by this compound compounds.

Cellular Protection via Nrf2 Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is the primary cellular defense mechanism against oxidative stress.[10] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor, Keap1, which facilitates its degradation.[11] Electrophilic compounds, including certain 2-aminoindole derivatives, can covalently modify specific cysteine residues on Keap1.[11][12] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-dependent genes that encode a battery of cytoprotective and antioxidant enzymes (e.g., NQO1, HO-1).[10][13] This mechanism suggests therapeutic potential in diseases characterized by high oxidative stress, such as neurodegenerative disorders and chronic inflammation.[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Nrf2_free Nrf2 Nrf2_free->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Sequesters Nrf2 Indol_2_amine This compound Compound Indol_2_amine->Keap1 Modifies Cysteines OxidativeStress Oxidative Stress OxidativeStress->Keap1 Modifies Cysteines ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to CytoprotectiveGenes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->CytoprotectiveGenes Activates Transcription

Caption: The Keap1-Nrf2-ARE pathway and its activation by this compound compounds.

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoindole derivatives as antiviral agents, particularly against the influenza A virus.[3] The proposed mechanism involves the inhibition of viral replication, potentially by binding to the RNA-dependent RNA polymerase (RdRp), a critical component of the viral replication machinery.[3] Furthermore, these compounds have been shown to mitigate the "cytokine storm" and apoptosis induced by the viral infection, thereby reducing lung injury and improving survival in preclinical models.[3]

Comparative Guide to In Vivo Validation

The selection of an appropriate animal model is the most critical step in preclinical validation. The model must recapitulate key aspects of the human disease to provide meaningful and translatable data.[15][16]

A. Validation as an Immunomodulatory Anticancer Agent

Core Principle: To validate an IDO1 inhibitor, the animal model must have a competent immune system. Therefore, syngeneic tumor models are the gold standard, whereas xenografts in immunodeficient mice are generally inappropriate for assessing immunomodulatory efficacy.[6]

Parameter This compound (IDO1 Inhibitor) Alternative: Epacadostat (Clinical IDO1i) Alternative: Anti-PD-1 mAb Vehicle Control
Animal Model BALB/c mice with CT26 tumorsBALB/c mice with CT26 tumorsBALB/c mice with CT26 tumorsBALB/c mice with CT26 tumors
Tumor Growth Inhibition Significant reduction in tumor volumeSignificant reduction in tumor volumeModerate reduction in tumor volumeProgressive tumor growth
Median Survival IncreasedIncreasedIncreasedBaseline
Immune Cell Infiltration ↑ CD8+ T cells, ↑ IFN-γ expression↑ CD8+ T cells, ↑ IFN-γ expression↑ CD8+ T cellsLow immune infiltration
Treg Population (FoxP3+) ↓ in tumor microenvironment↓ in tumor microenvironmentVariableHigh
Kynurenine/Tryptophan Ratio Significantly decreasedSignificantly decreasedNo direct effectBaseline

Data Interpretation: The efficacy of the this compound compound should correlate with both tumor growth inhibition and favorable changes in the immune landscape of the tumor. A key validating datapoint is the reduction of the kynurenine-to-tryptophan ratio, confirming on-target IDO1 inhibition in vivo.[17] Potent compounds should demonstrate efficacy comparable to clinical candidates like Epacadostat.[9]

Caption: Workflow for in vivo validation of an IDO1 inhibitor using a syngeneic mouse model.

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Cell Preparation: Culture CT26 murine colon carcinoma cells. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5x10⁶ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each mouse.

  • Monitoring and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Administration:

    • Vehicle Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose) orally (p.o.) once daily.

    • Test Compound Group: Administer the this compound compound at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle, p.o. once daily.

    • Positive Control Group: Administer a reference compound (e.g., Epacadostat) at an effective dose.

  • Efficacy Assessment: Measure tumor dimensions and mouse body weight three times per week. Tumor volume is calculated as (Length x Width²)/2.

  • Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors and spleens for flow cytometry or immunohistochemistry to analyze immune cell populations (CD4+, CD8+, Tregs).[6] Collect blood plasma to measure tryptophan and kynurenine levels by LC-MS.

B. Validation as a Neuroprotective Agent (Nrf2 Activator)

Core Principle: The chosen model should induce a pathology relevant to human neurodegenerative disease, often involving oxidative stress and inflammation. Both chemically-induced and genetic models can be employed.[15][18]

Parameter This compound (Nrf2 Activator) Alternative: Sulforaphane (Known Nrf2 Activator) Vehicle Control
Animal Model LPS-challenged mice (acute neuroinflammation)LPS-challenged miceLPS-challenged mice
Pro-inflammatory Cytokines (TNF-α, IL-1β in brain) Significantly reducedSignificantly reducedMarkedly elevated
Nrf2 Target Gene Expression (NQO1, HO-1 in brain) Significantly increasedSignificantly increasedBaseline
Oxidative Stress Markers (e.g., lipid peroxidation) ReducedReducedIncreased
Cognitive Function (e.g., Morris Water Maze) Improved performance (in chronic models)Improved performanceImpaired performance

Data Interpretation: A successful Nrf2 activator will not only suppress inflammatory and oxidative markers but will also demonstrably increase the expression of Nrf2-dependent cytoprotective genes in the target tissue (brain).[10][14] This confirms the mechanism of action and differentiates it from a non-specific anti-inflammatory compound.

Caption: Workflow for in vivo validation of an Nrf2 activator in an acute neuroinflammation model.

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Compound Administration: Pre-treat mice with the this compound compound or vehicle orally for 3-5 consecutive days.

  • Inflammatory Challenge: On the final day of treatment, 1 hour after the last dose, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).

  • Endpoint and Tissue Collection: At a specified time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the animals.

  • Brain Tissue Analysis: Perfuse animals with saline. Dissect the brain and isolate specific regions like the hippocampus and cortex.

  • Biochemical Analysis:

    • Gene Expression: Use one hemisphere for RNA extraction and subsequent qRT-PCR to measure the mRNA levels of Nrf2 target genes (Nqo1, Hmox1) and inflammatory cytokines (Tnf, Il1b).[14]

    • Protein Analysis: Use the other hemisphere to prepare protein lysates for Western blot analysis (Nrf2, Keap1, HO-1) or ELISAs to quantify cytokine protein levels.

C. Validation as an Antiviral Agent

Core Principle: The model must involve a lethal challenge with a relevant viral strain to assess the compound's ability to improve survival and reduce viral-induced pathology.

Parameter 2-Aminoindole Derivative Alternative: Oseltamivir Placebo Control
Animal Model BALB/c mice infected with Influenza ABALB/c mice infected with Influenza ABALB/c mice infected with Influenza A
Survival Rate Significantly increasedSignificantly increasedLow (e.g., <20%)
Body Weight Loss AttenuatedAttenuatedSevere
Lung Viral Titer Significantly reducedSignificantly reducedHigh
Lung Pathology Score Reduced inflammation and injuryReduced inflammation and injurySevere inflammation and edema
Lung Cytokine Levels (e.g., IL-6, TNF-α) ReducedReducedMarkedly elevated

Data Interpretation: The primary endpoint is survival. A successful antiviral compound must significantly improve survival compared to the placebo group.[3] Secondary endpoints like reduced weight loss, lower lung viral titers, and improved lung histology provide crucial supporting evidence for the compound's efficacy and mechanism of action (i.e., combining direct antiviral effects with mitigation of host inflammatory response).[3]

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Viral Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5xLD₅₀) of a mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1).

  • Compound Administration: Begin treatment shortly after infection (e.g., 4 hours post-infection) and continue for 5-7 days. Administer the 2-aminoindole derivative or a positive control (Oseltamivir) orally twice daily.

  • Monitoring: Monitor survival and body weight daily for 14-21 days.

  • Pathology and Viral Load Sub-study: Use a separate cohort of animals for endpoint analysis at peak viral replication (e.g., day 3 or 5 post-infection).

  • Tissue Collection and Analysis: Euthanize the sub-study cohort.

    • Viral Titer: Harvest lungs, homogenize, and determine the viral titer using a standard plaque assay or TCID₅₀ assay on MDCK cells.[3]

    • Histopathology: Harvest lungs, fix in formalin, and process for H&E staining to assess lung injury and inflammation.

    • Cytokine Analysis: Homogenize lung tissue to measure cytokine levels via ELISA or a multiplex assay.

Conclusion

The in vivo validation of this compound compounds requires a nuanced, mechanism-driven approach. The choice of animal model, treatment regimen, and analytical endpoints must be tailored to the specific therapeutic hypothesis being tested—be it immunomodulation, neuroprotection, or antiviral activity. By employing robust, well-controlled experimental designs as outlined in this guide, researchers can generate high-quality, translatable data that accurately reflects the therapeutic potential of this versatile chemical class.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 1H-Indole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, the indole ring system stands out as a "privileged scaffold."[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of numerous therapeutic agents, from anti-cancer drugs to antivirals.[3][4][5] Specifically, derivatives of the 1H-indole core, such as 1H-indol-2-amines, indolin-2-ones, and indole-2-carboxamides, are frequently employed in the design of potent enzyme inhibitors.[6][7] These compounds often target the highly conserved ATP-binding site of protein kinases, but their activity extends to other critical enzyme families, including indoleamine 2,3-dioxygenase 1 (IDO1) and monoamine oxidase B (MAO-B).[8][9]

However, potency is only one side of the coin. The ultimate clinical success of an enzyme inhibitor hinges on its selectivity . An inhibitor that potently blocks its intended target but also interacts with numerous off-target enzymes can lead to unforeseen side effects, toxicity, or complex polypharmacology that confounds clinical development.[10] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental necessity for understanding its true biological activity and therapeutic potential.

This guide provides an in-depth comparison of methodologies to assess the selectivity of indole-based enzyme inhibitors. We will move beyond simple IC50 values to discuss the causality behind experimental choices, present detailed, self-validating protocols, and use the well-characterized multi-kinase inhibitor Sunitinib—an indolin-2-one derivative—as a case study to illustrate these principles in action.

The Target Landscape: Where Do Indole-Based Inhibitors Act?

The indole scaffold's unique electronic and structural properties allow it to fit into the active sites of diverse enzyme families. While protein kinases are the most common targets, it is crucial for researchers to consider a broader panel during selectivity profiling.

  • Protein Kinases: With over 500 members in the human kinome, this family is a primary focus.[10] Due to the conserved nature of the ATP-binding pocket, achieving selectivity can be challenging.[11] Off-target kinase inhibition is a common source of adverse effects.[10]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): This heme-containing enzyme is a key regulator of immune responses and a major target in cancer immunotherapy.[8][12] Several indole-based compounds inhibit IDO1, and selectivity against the related enzyme Tryptophan Dioxygenase (TDO) is a critical parameter.[13]

  • Monoamine Oxidase B (MAO-B): This mitochondrial enzyme is crucial for neurotransmitter metabolism and is a key target in neurodegenerative diseases like Parkinson's.[14] Selective inhibition over the MAO-A isoform is essential to avoid potentially dangerous side effects.

Comparative Selectivity Analysis: A Data-Driven Approach

To illustrate the concept of a selectivity profile, we present comparative data for Sunitinib, a clinically approved indolin-2-one based inhibitor. Sunitinib is considered a multi-targeted or "promiscuous" inhibitor, making it an excellent example of why broad profiling is necessary.

Enzyme Target Inhibitor Potency (IC50/K_d_, nM) Enzyme Family Therapeutic Area Reference
VEGFR2 (KDR) Sunitinib2Tyrosine KinaseOncology[6]
PDGFRβ Sunitinib2Tyrosine KinaseOncology[6]
KIT Sunitinib8Tyrosine KinaseOncology[6]
FLT3 Sunitinib21Tyrosine KinaseOncology[6]
RET Sunitinib39Tyrosine KinaseOncology[6]
CSF1R (Fms) Sunitinib14Tyrosine KinaseOncology[6]
GSK3β Sunitinib95Serine/Threonine Kinase(Off-target)[6]
ROCK1 Sunitinib3200Serine/Threonine Kinase(Off-target)[6]

Table 1: Comparative inhibitory potency of Sunitinib against a panel of on-target and off-target kinases. This data highlights that while Sunitinib is potent against its primary targets (VEGFRs, PDGFRs), it retains significant activity against other kinases, defining its multi-targeted profile.

Experimental Design: The Three Pillars of Selectivity Profiling

A robust assessment of selectivity requires a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cellular models.

Pillar 1: In Vitro Biochemical Profiling

This is the foundational step, designed to determine an inhibitor's intrinsic affinity for a large panel of purified enzymes. The goal is to cast a wide net to identify both intended targets and potential off-targets.

The most common method for kinase selectivity profiling involves screening the inhibitor against a panel of hundreds of kinases. This provides a broad overview of the inhibitor's "kinome fingerprint."

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., 1H-Indol-2-amine deriv.) Dilution Prepare Serial Dilutions (e.g., 10-point curve) Compound->Dilution Plate Dispense to 384-well Plate: - Kinase Panel (Enzyme 1..N) - Substrate + ATP - Test Inhibitor Dilutions Dilution->Plate Incubate Incubate at 30°C (Allow phosphorylation) Plate->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Luminescence (Signal inversely proportional to kinase activity) Detect->Read IC50 Calculate IC50 Values (for each kinase) Read->IC50 Profile Generate Selectivity Profile (Kinome Map, S-Score) IC50->Profile

Biochemical kinase selectivity profiling workflow.

This protocol describes a common, robust method for determining inhibitor potency against a panel of kinases using a technology like Promega's ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.

Rationale: This is a near-universal assay applicable to any kinase that uses ATP. The luminescent readout is highly sensitive and less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. Measuring ADP production provides a direct measure of kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Create a series of 10-point, 3-fold serial dilutions of the inhibitor in assay buffer.

    • Prepare working solutions of each recombinant kinase enzyme and its corresponding substrate in kinase reaction buffer. The ATP concentration should ideally be at or near the K_m_ for each specific kinase to allow for meaningful comparison of IC50 values.

  • Assay Procedure (384-well plate format):

    • To appropriate wells, add 1 µL of the serially diluted inhibitor or vehicle control (DMSO).

    • Add 2 µL of the Kinase/Substrate working solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP working solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the inhibitor's potency.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each kinase.

This protocol measures the inhibition of IDO1 by quantifying the production of its downstream product, kynurenine.

Rationale: This assay directly measures the catalytic output of the enzyme. The use of a colorimetric detection reagent after stopping the reaction makes it a robust endpoint assay suitable for screening.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare a complete reaction mixture containing recombinant human IDO1 enzyme, L-Tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase.

    • Prepare serial dilutions of the test inhibitor in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted inhibitor or vehicle control to the wells.

    • Add 180 µL of the complete reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate the plate at 60°C for 30 minutes to hydrolyze the initial product (N-formylkynurenine) to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. A yellow color will develop.

    • Incubate for 10 minutes at room temperature.

    • Read the absorbance at 480 nm.

  • Data Analysis:

    • Calculate percent inhibition relative to vehicle controls.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Pillar 2: Cellular Target Engagement & Potency

Biochemical assays reveal intrinsic affinity but do not account for cell permeability, target availability, or competition with high intracellular ATP concentrations.[10] Therefore, the next critical step is to verify that the inhibitor can reach and bind its target inside a living cell and exert a functional effect.

G cluster_prep Cell Culture cluster_assay Cellular Assays cluster_analysis Data Analysis Cells Culture Relevant Cell Line (e.g., expressing target kinase) PlateCells Seed Cells in Microplate Cells->PlateCells Treat Treat Cells with Inhibitor Dilutions PlateCells->Treat Incubate Incubate (e.g., 2-24 hours) Treat->Incubate Assay1 Target Engagement Assay (e.g., NanoBRET™) Incubate->Assay1 Assay2 Phospho-Substrate Assay (e.g., Western Blot / ELISA) Incubate->Assay2 EC50 Calculate Cellular EC50/IC50 Assay1->EC50 Assay2->EC50 Compare Compare with Biochemical IC50 EC50->Compare

Workflow for assessing cellular activity.

Rationale: This assay provides direct evidence of compound binding to the target protein within intact cells. It measures the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds in the ATP pocket. An effective inhibitor will displace the probe, disrupting the Bioluminescence Resonance Energy Transfer (BRET) signal. This confirms cell permeability and target binding.

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white 96-well assay plate and allow them to adhere.

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • Treat the cells with the inhibitor dilutions and the fluorescent NanoBRET™ tracer for 2 hours in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.

Pillar 3: Phenotypic and Functional Selectivity

The final pillar assesses the inhibitor's effect on cellular phenotypes, such as proliferation or apoptosis. This provides the ultimate validation that engaging the target leads to the desired biological outcome. It also helps uncover off-target effects that might not be apparent from biochemical screens but manifest as unexpected cellular responses.

Understanding the inhibitor's place in a signaling pathway is crucial for interpreting functional data. For example, a VEGFR2 inhibitor is expected to block downstream signaling through pathways like MAPK/ERK, ultimately inhibiting angiogenesis and cell proliferation.

G cluster_pathway VEGFR2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Proliferation Gene Expression (Proliferation, Angiogenesis) PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Sunitinib (Indolin-2-one Inhibitor) Inhibitor->VEGFR2 Inhibits Autophosphorylation

Inhibition of the VEGFR2 signaling pathway.

Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It provides a functional readout of the inhibitor's overall effect on the cell, integrating both on-target and potential off-target activities.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway (e.g., a VEGFR-driven endothelial cell line for a VEGFR inhibitor) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test inhibitor. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for 48-72 hours to allow for effects on proliferation to manifest.

  • Detection: Add a tetrazolium salt solution (e.g., MTS or MTT) to each well. Metabolically active cells will reduce the salt into a colored formazan product.

  • Reading: Incubate for 1-4 hours, then read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The amount of color produced is proportional to the number of viable cells. Calculate the concentration of inhibitor that causes a 50% reduction in cell viability (GI50).

Conclusion: A Holistic View of Selectivity

Assessing the selectivity of 1H-indole-based enzyme inhibitors is a complex but essential process. It requires a strategic, multi-pronged approach that moves from broad, biochemical screening to focused, cellular validation. By understanding the causality behind each experimental choice—from the universality of an ADP-Glo assay to the physiological relevance of a NanoBRET experiment—researchers can build a comprehensive and trustworthy selectivity profile. This holistic view is paramount for identifying compounds with the highest potential for clinical success, minimizing the risk of off-target liabilities, and ultimately, developing safer and more effective medicines.

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A Technical Guide to the Cross-Reactivity of 1H-Indol-2-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of the cross-reactivity profile of any new inhibitor class is paramount.

This guide provides an in-depth comparison of the cross-reactivity of this compound derivatives, leveraging available data on structurally related compounds to elucidate key structure-activity relationships (SAR) that govern kinase selectivity. We will delve into the experimental methodologies for assessing cross-reactivity and provide actionable insights for researchers in the field.

The this compound Scaffold: A Promising Starting Point for Kinase Inhibitors

The indole ring system is a common feature in many approved kinase inhibitors, valued for its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[5] The 2-amino substitution on the indole core provides a crucial vector for interaction with the kinase hinge region, a critical determinant of binding affinity. Modifications at other positions of the indole ring and on the exocyclic amine are then used to fine-tune potency and, critically, selectivity.

Comparative Cross-Reactivity Analysis

The Influence of Core Modifications: From Indole to Azaindole

The replacement of a carbon atom in the indole ring with a nitrogen atom, forming an azaindole, can significantly impact kinase selectivity. The nitrogen atom introduces an additional hydrogen bond acceptor, which can alter the binding orientation and interactions with the target kinase.[6] For example, in the development of Cdc7 inhibitors, different azaindole isomers showed varied activity and selectivity profiles, highlighting the nuanced effects of nitrogen placement within the core scaffold.[7]

Impact of Substituents on the Indole Ring

Substitutions on the benzene portion of the indole ring play a crucial role in determining selectivity. For instance, in a series of 9H-pyrimido[4,5-b]indol-4-amine derivatives, the introduction of a nitro group had a variable effect on inhibitory activity against a panel of four kinases, depending on the overall structure of the molecule.[1] This underscores the importance of considering the interplay between different substituents in dictating the overall cross-reactivity profile.

The Role of the Exocyclic Amine and its Substituents

The exocyclic amine at the 2-position of the indole is a key anchor point. Modifications to this group and the addition of various substituents can dramatically alter the inhibitor's interaction with the solvent-exposed region of the ATP-binding site, a key area for achieving selectivity. In the development of TYK2 inhibitors, derivatives of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile demonstrated that modifications to the propanenitrile moiety significantly influenced selectivity against other JAK family kinases.[8]

Experimental Methodologies for Assessing Cross-Reactivity

A robust assessment of kinase inhibitor cross-reactivity involves a multi-tiered approach, starting with broad screening and progressing to more detailed quantitative analysis.

Initial Broad Kinome Screening

The initial step in characterizing a novel this compound derivative is to screen it against a large, representative panel of kinases. This is typically performed at a single, high concentration (e.g., 1 or 10 µM) to identify potential on- and off-targets. Several commercial services offer kinome-wide profiling, providing a rapid and comprehensive overview of a compound's selectivity.

Quantitative IC50 Determination

For any kinases that show significant inhibition in the initial screen (typically >50-70% inhibition), a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of its targets.

In-Cell Target Engagement Assays

Biochemical assays, while essential, do not always translate directly to a cellular context. Therefore, it is crucial to validate on-target and off-target activity in cells. Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed to confirm that the compound engages its intended and unintended targets within a living cell.

Below is a detailed protocol for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a this compound derivative against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • This compound derivative (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.

    • Create a series of dilutions of the test compound and staurosporine in kinase buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of each compound dilution (or DMSO for the vehicle control).

    • Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time may need to be determined empirically.

  • Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel this compound derivative.

Cross_Reactivity_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Profiling Cross-Reactivity Profiling cluster_Validation Cellular & In Vivo Validation Start Novel this compound Derivative Primary_Assay Primary Target Assay (Potency) Start->Primary_Assay Initial Hit Kinome_Screen Broad Kinome Screen (Single Concentration) Primary_Assay->Kinome_Screen Potent Compound IC50_Determination IC50 Determination for Hits Kinome_Screen->IC50_Determination Identify Off-Targets Cellular_Target_Engagement In-Cell Target Engagement (e.g., CETSA) IC50_Determination->Cellular_Target_Engagement Quantify On- and Off-Target Potency Phenotypic_Screening Cell-Based Phenotypic Assays Cellular_Target_Engagement->Phenotypic_Screening Confirm Cellular Activity In_Vivo In Vivo Efficacy & Toxicity Studies Phenotypic_Screening->In_Vivo Lead Candidate

Caption: A streamlined workflow for characterizing the cross-reactivity of novel kinase inhibitors.

Illustrative Signaling Pathway: Targeting a Pro-Survival Pathway

Many this compound derivatives are designed to inhibit kinases involved in pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. Understanding the position of the intended target and potential off-targets within such pathways is crucial for interpreting the phenotypic effects of the inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While achieving absolute selectivity is often elusive, a deep understanding of the structure-activity relationships that govern cross-reactivity is essential for mitigating off-target toxicities and potentially harnessing beneficial polypharmacology. The systematic profiling of this compound libraries against the human kinome, coupled with detailed structural biology studies, will be instrumental in guiding the design of the next generation of highly selective and effective kinase inhibitors. By employing the rigorous experimental workflows outlined in this guide, researchers can confidently characterize their compounds and make informed decisions in the drug discovery process.

References

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  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ([Link])

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A Senior Application Scientist's Guide to Benchmarking New 1H-Indol-2-Amine Analogs Against Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Oncology

The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its unique structure allows it to mimic peptides and bind reversibly to a variety of enzymes, making it a fertile ground for drug discovery.[3] In oncology, indole derivatives have emerged as potent inhibitors of protein kinases, a class of enzymes that are often dysregulated in cancer, driving tumor growth, proliferation, and angiogenesis.[4][5]

This guide provides a comprehensive framework for the preclinical benchmarking of novel 1H-indol-2-amine analogs designed as kinase inhibitors. As a Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the scientific rationale behind a rigorous, multi-stage evaluation process. We will benchmark our hypothetical analogs (IND-1, IND-2, and IND-3) against an established and clinically relevant drug, Sunitinib (Sutent®) . Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor with an indolin-2-one core, making it an excellent comparator for our indole-based compounds.[4][6] It is FDA-approved for treating renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNET).[7][8][9][10]

Our goal is to build a robust data package that not only compares potency but also provides a holistic view of each analog's drug-like properties, creating a clear path for identifying a lead candidate for further development.

The Benchmarking Workflow: A Phased Approach to Candidate Selection

A successful benchmarking strategy is a funnel. We start with broad, high-throughput in vitro assays to quickly assess a range of compounds and progressively move towards more complex, resource-intensive in vivo models for the most promising candidates. This phased approach ensures that decisions are data-driven and that resources are allocated efficiently.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Potency Cellular Potency Biochemical Assay->Cellular Potency Confirm cell permeability & on-target effect Early Safety & ADME Early Safety & ADME Cellular Potency->Early Safety & ADME Select potent, safer leads Pharmacokinetics Pharmacokinetics Early Safety & ADME->Pharmacokinetics Advance candidates with good drug-like properties Efficacy Model Efficacy Model Pharmacokinetics->Efficacy Model Determine exposure & dosing regimen Lead Candidate Nomination Lead Candidate Nomination Efficacy Model->Lead Candidate Nomination G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF -> MEK -> ERK RAS->RAF Survival Survival AKT->Survival Migration Migration AKT->Migration Proliferation Proliferation RAF->Proliferation Sunitinib Sunitinib / IND-2 Sunitinib->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway targeted by Sunitinib and IND-2.

  • Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD-SCID). [11] * Subcutaneously inject a suspension of human renal carcinoma cells (e.g., 786-O) into the flank of each mouse. [12] * Monitor the mice regularly for tumor growth.

  • Treatment Phase:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group). * Treatment groups:

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: IND-2 (dose determined from PK study, oral gavage, daily)

      • Group 3: Sunitinib (e.g., 40 mg/kg, oral gavage, daily)

  • Monitoring and Endpoints:

    • Measure tumor volume with digital calipers 2-3 times per week. * Monitor animal body weight and overall health as indicators of toxicity.

    • Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

    • Statistically compare the tumor volumes between groups (e.g., using ANOVA).

Phase 2 Data Summary
CompoundDose (mg/kg, PO)Oral Bioavailability (%F)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
IND-2 3045%75% -2%
Sunitinib 4035%60%-8%

Interpretation:

  • IND-2 demonstrates superior in vivo efficacy, achieving a higher TGI (75%) than Sunitinib (60%) at a potentially lower dose.

  • The compound shows better oral bioavailability, suggesting more efficient absorption.

  • Crucially, IND-2 appears to be better tolerated, as indicated by the minimal body weight loss compared to the Sunitinib-treated group.

Conclusion and Lead Candidate Nomination

Through this systematic, multi-phase benchmarking process, IND-2 has emerged as a superior preclinical candidate compared to the established drug, Sunitinib. It demonstrates a compelling combination of high potency, a favorable safety profile (hERG and in vivo tolerability), excellent metabolic stability, and robust in vivo efficacy. The comprehensive data package generated provides a strong rationale for nominating IND-2 as a lead candidate for Investigational New Drug (IND)-enabling studies. This structured approach, grounded in scientific causality, ensures that only the most promising compounds with a clear competitive advantage advance, maximizing the potential for clinical success.

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A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data for 1H-Indol-2-Amine Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methods for analyzing experimental data in the context of 1H-indol-2-amine research. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental and analytical choices, ensuring scientific integrity and fostering robust, reproducible results. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of therapeutic potential, from anticancer to anti-inflammatory and antidiabetic agents.[1][2] Rigorous statistical analysis is paramount in discerning meaningful biological effects from experimental noise and making sound decisions in the drug discovery pipeline.

Part 1: Foundational Principles of Statistical Analysis in Drug Discovery

Before delving into specific experimental data, it is crucial to establish a firm understanding of the core principles that underpin statistical analysis in a pharmacological context. The choice of a statistical test is not arbitrary; it is dictated by the research question, the study design, and the nature of the data itself.[3][4]

A common pitfall in preclinical research is the misinterpretation of the p-value.[5][6][7] It is essential to recognize that a p-value is a measure of evidence against a null hypothesis, not the magnitude or biological significance of an effect.[5][6] Therefore, this guide will emphasize not only the "how" but also the "why" of statistical testing, encouraging a move towards a more holistic interpretation of experimental results.

Parametric vs. Non-parametric Tests: The Importance of Data Distribution

A fundamental decision in statistical analysis is the choice between parametric and non-parametric tests. This choice hinges on the distribution of the data.[3][8]

  • Parametric tests , such as the t-test and ANOVA, assume that the data are sampled from a population with a specific distribution, typically a normal (Gaussian) distribution.[8][9] They also assume homogeneity of variances between comparison groups.[9] When these assumptions are met, parametric tests are generally more powerful.

  • Non-parametric tests , like the Mann-Whitney U test or the Kruskal-Wallis test, do not assume a specific data distribution. They are therefore more appropriate for data that is not normally distributed or for small sample sizes where the distribution is uncertain.

Expert Insight: Always assess the normality of your data before choosing a statistical test. The Shapiro-Wilk test is a reliable method for this purpose.[10] For dose-response data, plotting the logarithm of the concentration often results in a normal distribution of IC50/EC50 estimates, making parametric analysis possible and preferable due to its higher statistical power.[11]

Part 2: Statistical Analysis of In Vitro Assay Data

In vitro assays are the workhorses of early-stage drug discovery, providing crucial information on the biological activity of compounds like this compound.

Antiproliferative and Cytotoxicity Assays (e.g., MTT, MTS)

These assays are fundamental for assessing the anticancer potential of this compound derivatives. The typical output is a dose-response curve, from which key parameters are derived.

Parameter Description Calculation Method Advantages Limitations
IC50/EC50 The concentration of a drug that inhibits or elicits a 50% response.Non-linear regression (four-parameter logistic model).[12]A widely understood measure of potency.[13]Can be unreliable with noisy data or incomplete curves.[13] May not fully represent the overall activity of a compound.[13]
Area Under the Curve (AUC) A global measure of a compound's activity across the entire concentration range tested.Trapezoidal rule or fitted curve integration.[13]More robust than IC50, especially for compounds with unusual dose-response curves.[13]Less intuitive than IC50.
Emax The maximum effect of the drug at the highest tested concentration.Derived from the four-parameter logistic model.Provides information on the efficacy of the compound.Can be misleading if the highest concentration does not produce a plateau.

Causality Behind the Choice: For comparing the potency of different this compound analogs, the IC50 (or EC50) is the industry standard. However, relying solely on IC50 can be misleading.[13] The AUC provides a more comprehensive assessment of a compound's activity and is less sensitive to experimental variability at single concentrations.[13] Therefore, a dual-parameter approach, reporting both IC50 and AUC, is recommended for a more complete picture of a compound's in vitro profile. When comparing IC50 values between different drugs, it is crucial to use the absolute IC50 , which is comparable across compounds, rather than the relative IC50 derived directly from a four-parameter logistic model that may have different top and bottom plateaus.[12]

  • Data Preparation:

    • Subtract the background absorbance (media only) from all wells.

    • Normalize the data to the vehicle control (e.g., DMSO) to obtain percent cell viability.

  • Data Transformation:

    • Transform the drug concentrations to their logarithmic values. This typically results in a more symmetrical distribution of the data points along the x-axis.

  • Non-linear Regression:

    • In a statistical software package like GraphPad Prism, perform a non-linear regression using the transformed data.[14][15][16]

    • Choose the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.

  • IC50 and Confidence Interval Determination:

    • The software will calculate the log(IC50) and its standard error.

    • The 95% confidence interval for the IC50 provides a range within which the true IC50 is likely to fall.

  • Statistical Comparison of IC50 Values:

    • To compare the IC50 values of two or more compounds, use an F-test to determine if the dose-response curves are significantly different.

MTT_Analysis_Workflow cluster_Data_Prep Data Preparation cluster_Analysis Statistical Analysis cluster_Comparison Comparative Analysis Raw_Data Raw Absorbance Data Normalized_Data Normalized % Viability Data Raw_Data->Normalized_Data Background Subtraction & Normalization Log_Transform Log Transform Concentrations Normalized_Data->Log_Transform Nonlinear_Regression Non-linear Regression (4PL) Log_Transform->Nonlinear_Regression IC50_CI IC50 & 95% CI Nonlinear_Regression->IC50_CI F_Test F-Test for Curve Comparison IC50_CI->F_Test

Caption: Workflow for the statistical analysis of MTT assay data.

Receptor Binding Assays

For 1H-indol-2-amines that target specific receptors, binding assays are essential to determine affinity (Kd) and the number of binding sites (Bmax).

The standard approach is to use non-linear regression to fit the specific binding data to a one-site binding model.[8] It is crucial to test a wide range of radioligand concentrations, typically from 0.1 to 10 times the Kd, to obtain a well-defined saturation curve.[8]

In these experiments, a fixed concentration of a radiolabeled ligand is competed with increasing concentrations of the unlabeled test compound (e.g., a this compound derivative). The data are analyzed using non-linear regression to a one-site competition model to determine the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Part 3: Statistical Analysis of In Vivo and ADME/Tox Data

Moving from in vitro to in vivo studies introduces greater biological variability, making robust statistical design and analysis even more critical.[17]

In Vivo Efficacy Studies

Experimental Design:

  • Randomization: Animals must be randomly assigned to treatment groups to avoid bias.

  • Blinding: The investigator should be blinded to the treatment allocation to prevent observer bias.

  • Power Analysis: A power calculation should be performed before the study to determine the appropriate sample size needed to detect a meaningful effect.[17][18]

Statistical Analysis:

  • For two-group comparisons (e.g., vehicle vs. This compound): An unpaired t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data) is appropriate.

  • For multiple group comparisons (e.g., vehicle and multiple doses of this compound): A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparing to a control group) is the standard approach for normally distributed data.[19] The Kruskal-Wallis test followed by Dunn's post-hoc test should be used for non-normally distributed data.

  • For longitudinal data (e.g., tumor growth over time): A repeated-measures ANOVA or a mixed-effects model is more appropriate than performing multiple t-tests at each time point, as this accounts for the correlation between measurements within the same animal.[18][20]

InVivo_Analysis_Decision_Tree Start In Vivo Efficacy Data Num_Groups Number of Groups? Start->Num_Groups Data_Dist Data Normally Distributed? Num_Groups->Data_Dist Two Data_Dist2 Data Normally Distributed? Num_Groups->Data_Dist2 > Two T_Test Unpaired t-test Data_Dist->T_Test Yes Mann_Whitney Mann-Whitney U test Data_Dist->Mann_Whitney No ANOVA One-way ANOVA + Post-hoc Data_Dist2->ANOVA Yes Kruskal_Wallis Kruskal-Wallis + Post-hoc Data_Dist2->Kruskal_Wallis No Longitudinal Longitudinal Data? RM_ANOVA Repeated Measures ANOVA/ Mixed-Effects Model Longitudinal->RM_ANOVA Yes T_Test->Longitudinal Mann_Whitney->Longitudinal ANOVA->Longitudinal Kruskal_Wallis->Longitudinal

Caption: Decision tree for selecting the appropriate statistical test for in vivo efficacy data.

ADME/Tox Studies

The statistical analysis of ADME/Tox data often involves building predictive models from in vitro and in silico data.[21][22]

  • Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These methods use statistical tools to find relationships between the chemical structure of this compound derivatives and their ADME/Tox properties.[21]

  • Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze complex datasets with multiple variables, which is common in ADME/Tox profiling.[23][24][25]

Expert Insight: The goal of early ADME/Tox analysis is to build robust predictive models. Therefore, it is crucial to have high-quality, consistent data from a diverse set of compounds.[26] Good statistical methods cannot compensate for poor quality or insufficient data.[26]

Part 4: Data Visualization and Reporting

Effective data visualization is critical for interpreting and communicating research findings.[27][28][29][30][31]

Best Practices:

  • Clarity and Simplicity: Visuals should be easy to understand. Avoid clutter and use clear labels.[29]

  • Appropriate Chart Type: Choose the right chart for your data. For example, use bar charts for comparing categories, scatter plots for correlations, and line graphs for trends over time.[30]

  • Show the Data: Whenever possible, show individual data points in addition to summary statistics (e.g., using a dot plot with error bars). This provides a more transparent representation of the data distribution and variability.

  • Statistical Information: Clearly indicate the statistical test used, the sample size (n), and the p-values or confidence intervals.

Conclusion

The statistical analysis of experimental data for this compound research is a multifaceted process that requires careful consideration of the experimental design, the nature of the data, and the specific research question. By moving beyond a rote application of statistical tests and embracing a more thoughtful and informed approach, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the discovery and development of novel therapeutics. This guide provides a framework for making sound statistical decisions, but it is always advisable to consult with a biostatistician to ensure the most appropriate methods are being used for your specific study.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-indol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is risk mitigation. Based on analogous compounds, we must assume 1H-indol-2-amine is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[4][5] Furthermore, many indole derivatives possess unknown toxicological properties and may be biologically active.[1][6][7] Therefore, the following protocols are designed to create a comprehensive barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.

Hazard-Driven PPE Selection: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The primary hazards associated with this compound powder and its solutions are fine particulate inhalation, accidental skin contact, and eye exposure from splashes or dust.[5][8][9]

Core PPE Ensemble

This table summarizes the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Double-gloving with nitrile gloves (or equivalent chemically resistant gloves).Aromatic amines can be toxic upon skin contact.[4] Double-gloving provides a critical safety buffer; the outer glove is removed immediately within the containment area (e.g., fume hood) after handling, minimizing cross-contamination.[10]
Eye & Face Protection Chemical safety goggles with side shields AND a full-face shield.Protects against dust, splashes, and unforeseen reactions. Standard safety glasses are insufficient. The face shield adds a necessary secondary barrier.[11][12]
Body Protection 100% cotton lab coat, fully fastened, with tight-fitting cuffs.Provides a barrier against incidental contact and minor spills. Cuffs should be tucked into the inner pair of gloves. For larger quantities or tasks with high splash potential, a chemically resistant apron or disposable coverall is required.[12]
Respiratory Protection All handling of solid this compound MUST be performed in a certified chemical fume hood.Prevents inhalation of fine, potentially toxic dust.[13] If work outside a hood is unavoidable (a situation to be avoided), a NIOSH-approved respirator (e.g., N95 or higher) is mandatory after a proper fit-test and training.[10][14]

The Workflow of Safety: A Procedural Approach

Trust in a safety protocol is built on its logical, repeatable, and verifiable nature. The following workflow illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Decontamination & Disposal Start Task: Handle this compound Assess Assess Task (Weighing, Dissolving, Reaction) Start->Assess Engineering_Controls Work in Chemical Fume Hood? Assess->Engineering_Controls Select_PPE Select Core PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Engineering_Controls->Select_PPE Yes (Mandatory for Solids) Don_PPE Don PPE in Correct Sequence (See Protocol) Select_PPE->Don_PPE Perform_Task Perform Chemical Handling Task Don_PPE->Perform_Task Doff_PPE Doff PPE in Correct Sequence (Contaminated items first) Perform_Task->Doff_PPE Dispose Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash End Procedure Complete Wash->End

Caption: Workflow for PPE selection and use when handling this compound.

Operational Protocols: Ensuring a Self-Validating System

The following step-by-step procedures are designed to minimize ambiguity and create a safe, repeatable working environment.

Protocol 1: PPE Donning Sequence

The order in which PPE is put on is critical to ensure complete and sealed protection.

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves. Ensure cuffs are pulled over the cuffs of the lab coat sleeves.

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield: Put on the full-face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the first pair.

Protocol 2: Safe Handling and Immediate Response
  • Containment: All weighing and initial solution preparations of solid this compound must occur within a certified chemical fume hood.

  • Decontamination: After handling the compound, remove the outer gloves while still within the fume hood and dispose of them in a designated hazardous waste container.

  • Emergency - Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Emergency - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

Protocol 3: PPE Doffing and Disposal Sequence

Removing PPE correctly is as important as putting it on correctly to prevent contamination of yourself and the lab.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them in a labeled hazardous waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding touching the front surface.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated area for laundering or disposal if grossly contaminated.

  • Goggles: Remove the goggles.

  • Inner Gloves: Remove the final pair of gloves, again, turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Disposal Plan: From PPE to Chemical Waste

All materials that come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: All used gloves, disposable aprons, bench paper, and other contaminated materials must be collected in a clearly labeled, leak-proof hazardous waste container.[15]

  • Waste Segregation: Do not mix this waste stream with other, non-hazardous laboratory trash. Ensure solid and liquid wastes are kept in separate, designated containers.[1]

  • Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting your Environmental Health and Safety (EHS) office.[15]

By adhering to this comprehensive guide, you establish a multi-layered defense system that prioritizes your safety while enabling your critical research and development work to move forward.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.